E3 Ligase Ligand-linker Conjugate 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H37N5O6 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
InChI Key |
CUKAWCHYNUCFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Representative Pomalidomide-Based E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This guide provides a detailed examination of the mechanism of action of a representative E3 ligase ligand-linker conjugate built upon pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase.[2][3] While the designation "E3 Ligase Ligand-linker Conjugate 17" does not correspond to a uniquely identified molecule in the public domain, this guide will use a representative pomalidomide-based conjugate to illustrate the core principles, experimental validation, and quantitative characterization central to this class of molecules.
Pomalidomide, an immunomodulatory imide drug (IMiD), functions as a molecular glue that recruits neosubstrates to the CRBN E3 ligase complex, leading to their ubiquitination and degradation.[][5] In the context of a PROTAC, the pomalidomide moiety serves to recruit the CRBN complex, which includes Cullin-4A (CUL4A) and DDB1, to a specific POI.[2] The choice of pomalidomide is often favored over earlier IMiDs like thalidomide (B1683933) due to its generally higher binding affinity for CRBN, which can facilitate more efficient ternary complex formation and, consequently, more potent protein degradation.[6][7]
Core Mechanism of Action
The primary function of a pomalidomide-based E3 ligase ligand-linker conjugate within a PROTAC is to induce proximity between the CRBN E3 ligase complex and a target protein. This action initiates a catalytic cycle of target ubiquitination and degradation.[1]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its specific ligand and to the CRBN substrate receptor of the E3 ligase complex via its pomalidomide moiety. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).[1] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[8] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2]
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[1]
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors that require sustained occupancy of the target's active site.[8]
Signaling Pathway Diagram
References
An In-depth Technical Guide to VHL Ligand-Linker Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHL Ligand-Linker Conjugate 17 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a chemical linker.[1][2] Its primary application is in the synthesis of PROTACs that can hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A notable example of a PROTAC synthesized using this conjugate is ARD-266, a highly potent degrader of the Androgen Receptor (AR), a key target in prostate cancer therapy.[1][2][3] This guide provides a comprehensive technical overview of VHL Ligand-Linker Conjugate 17, its application in the formation of ARD-266, and the underlying biological and experimental methodologies.
Core Components and Mechanism of Action
VHL Ligand-Linker Conjugate 17 is comprised of two key functional units:
-
VHL Ligand: This moiety is designed to bind to the VHL protein, which is a component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] The ligand used in this conjugate is characterized by a relatively weak binding affinity for VHL, with a reported inhibitory constant (Ki) in the micromolar range (2-3 μM).[5] This highlights a significant finding in PROTAC development: high-affinity binding to the E3 ligase is not always a prerequisite for potent protein degradation.[3][6]
-
Linker: The VHL ligand is attached to a linker that possesses a terminal alkyne group. This functional group is specifically designed for "click chemistry," a type of highly efficient and specific chemical reaction.[1] The alkyne allows for the straightforward conjugation of this VHL ligand-linker moiety to a ligand targeting a protein of interest (POI) that has a corresponding azide (B81097) group, facilitating the modular synthesis of PROTACs.[1]
The general mechanism of action for a PROTAC synthesized from this conjugate, such as ARD-266, is a multi-step process within the cell that leads to the degradation of the target protein.
Signaling Pathway for ARD-266 Mediated Androgen Receptor Degradation
Caption: Mechanism of ARD-266 induced protein degradation.
Quantitative Data
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The following tables summarize the key quantitative metrics for ARD-266, a PROTAC synthesized using VHL Ligand-Linker Conjugate 17.
Table 1: Degradation Potency of ARD-266
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Androgen Receptor | 0.2 - 1 | >95 | [3] |
| VCaP | Androgen Receptor | 0.2 - 1 | >95 | [3] |
| 22Rv1 | Androgen Receptor | 0.2 - 1 | >95 | [3] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Binding Affinity of the VHL Ligand Moiety in ARD-266
| Ligand Moiety | Target | Binding Affinity (Ki) | Reference |
| VHL Ligand | VHL E3 Ligase | 2 - 3 µM | [5] |
Experimental Protocols
The development and characterization of PROTACs synthesized from VHL Ligand-Linker Conjugate 17 involve a series of key experiments. Detailed methodologies for these are provided below.
Protocol 1: Synthesis of a PROTAC using VHL Ligand-Linker Conjugate 17 via Click Chemistry
This protocol describes the general steps for conjugating the VHL Ligand-Linker Conjugate 17 to a target protein ligand containing an azide functional group.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis via click chemistry.
Materials:
-
VHL Ligand-Linker Conjugate 17
-
Azide-functionalized ligand for the protein of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the VHL Ligand-Linker Conjugate 17 and the azide-functionalized POI ligand in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and NMR spectroscopy.
Protocol 2: Assessment of PROTAC-Induced Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., ARD-266) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Protocol 3: VHL Binding Affinity Measurement using Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive assay is used to determine the binding affinity of the VHL ligand moiety to the VHL protein.
Assay Principle for HTRF VHL Binding
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 3. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure and Application of a Cereblon E3 Ligase Ligand-Linker Conjugate in PROTAC Design: A Case Study of ARV-825
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules represent a paradigm shift from traditional occupancy-based inhibition to an event-driven pharmacology that eliminates specific proteins from the cellular environment. A PROTAC molecule is comprised of three essential components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2]
This guide focuses on the structure and application of E3 ligase ligand-linker conjugates that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of modern PROTAC design. While "E3 Ligase Ligand-linker Conjugate 17" is a commercially available building block consisting of a thalidomide-based ligand and a linker, this document will use the well-characterized and clinically relevant PROTAC, ARV-825, as a detailed case study. ARV-825 employs a pomalidomide (B1683931) (a thalidomide (B1683933) analog) moiety to recruit CRBN and targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, for degradation.[3][4][5]
Core Structure and Mechanism of Action
ARV-825 is a hetero-bifunctional molecule that connects a ligand for the BET protein BRD4 (a derivative of the inhibitor OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide) via a polyethylene (B3416737) glycol (PEG) linker.[5] The fundamental mechanism involves hijacking the cell's natural ubiquitin-proteasome system.
The pomalidomide portion of ARV-825 binds to CRBN, while the OTX015 moiety binds to the acetyl-lysine binding pockets (bromodomains) of BRD4. This induced proximity facilitates the formation of a ternary complex (BRD4-ARV-825-CRBN), which allows the E3 ligase to poly-ubiquitinate BRD4.[4] This ubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome.[6] The degradation of BRD4, a key transcriptional co-activator, leads to the downregulation of critical oncogenes, most notably MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]
Quantitative Data Presentation
The efficacy of ARV-825 has been extensively documented across numerous studies and cancer cell lines. The following tables summarize key quantitative metrics.
Table 1: Binding Affinity of ARV-825
This table presents the dissociation constants (Kd) for ARV-825 binding to the individual bromodomains (BD1 and BD2) of the target protein BRD4. Lower Kd values indicate higher binding affinity.
| Target Domain | Binding Affinity (Kd) in nM | Reference |
| BRD4 BD1 | 90 | [3] |
| BRD4 BD2 | 28 | [3] |
Table 2: In Vitro Degradation and Proliferation Inhibition
This table summarizes the half-maximal degradation concentration (DC50) of BRD4 and the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines.
| Cell Line | Cancer Type | DC50 (BRD4) in nM | IC50 (Cell Viability, 72h) in nM | Reference(s) |
| Ramos | Burkitt's Lymphoma | < 1 | ~1 | [2][4] |
| CA46 | Burkitt's Lymphoma | < 1 | ~1 | [2] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | N/A | 4.75 - 25.64 | [8] |
| AML Cell Lines | Acute Myeloid Leukemia | N/A | 2 - 50 | [2] |
| IMR-32 | Neuroblastoma | N/A | 7.024 | [9] |
| SK-N-SH | Neuroblastoma | N/A | 146.9 | [9] |
| HGC27 | Gastric Cancer | N/A | ~10 - 30 | [2] |
| MGC803 | Gastric Cancer | N/A | ~10 - 30 | [2] |
| TPC-1 | Thyroid Carcinoma | N/A | ~25 - 50 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of PROTAC molecules. Below are protocols for key experiments cited in the evaluation of ARV-825.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 protein and the downstream effects on targets like c-Myc following ARV-825 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., neuroblastoma or gastric cancer cell lines) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of ARV-825 concentrations (e.g., 0, 10, 50, 100, 500 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours).[6][10]
-
Cell Lysis: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10]
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit.[9][11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-40 µg of protein per lane onto a 4-15% Tris-glycine polyacrylamide gel and perform electrophoresis.[1][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis: Wash the membrane again as in the previous step. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the target protein levels to the loading control.[2][10]
Cell Viability Assay (CCK-8 Method)
Objective: To determine the effect of ARV-825 on cancer cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allow them to attach overnight.[9][13]
-
Drug Treatment: Prepare a serial dilution of ARV-825 (e.g., from 0.1 nM to 10 µM). Remove the old media from the cells and add fresh media containing the different concentrations of ARV-825. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9][13]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2][13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the WST-8 reagent in the CCK-8 solution to be converted into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis in software like GraphPad Prism.[9]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with ARV-825.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ARV-825 for 72 hours.[9][13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant. Wash the collected cells twice with cold PBS.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution to the cells.[9][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The FITC-Annexin V signal detects early apoptotic cells (Annexin V positive, PI negative), while the PI signal detects late apoptotic/necrotic cells (Annexin V positive, PI positive).[9][13]
Signaling Pathway Visualization
ARV-825 exerts its anti-cancer effects by degrading BRD4, which in turn disrupts a critical oncogenic signaling pathway.
The E3 ligase ligand-linker conjugate is a fundamental component in the modular design of PROTACs. As exemplified by the pomalidomide-linker portion of ARV-825, these conjugates effectively recruit the CRBN E3 ligase to a target protein, leading to its degradation. The case study of ARV-825 demonstrates the profound biological impact of this technology, showcasing potent and sustained degradation of BRD4, significant inhibition of cancer cell proliferation, and induction of apoptosis. The detailed quantitative data and experimental protocols provided herein serve as a comprehensive guide for researchers and drug development professionals working in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. e-century.us [e-century.us]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Von Hippel-Lindau (VHL) E3 Ligase in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal function of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of Proteolysis Targeting Chimeras (PROTACs). As a key component of the ubiquitin-proteasome system, VHL has been effectively hijacked by PROTAC technology to induce the targeted degradation of disease-causing proteins, offering a novel therapeutic modality. This document provides a comprehensive overview of the VHL-based PROTAC mechanism, quantitative data for prominent examples, detailed experimental protocols for their characterization, and visual representations of the associated pathways and workflows.
The VHL E3 Ligase and the PROTAC Mechanism
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2VHL.[1][2] This complex plays a crucial role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] The natural substrate for VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated, allowing it to be recognized by VHL, leading to its ubiquitination and degradation.[2]
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand is designed to bind to a specific protein of interest (POI), while the other binds to an E3 ligase, such as VHL.[5][6] By simultaneously engaging both the POI and VHL, the PROTAC induces the formation of a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the E3 ligase.[3][6] The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule can be released to engage another POI and repeat the cycle.[4][5]
Caption: PROTAC-mediated degradation of a target protein by the VHL E3 ligase.
Quantitative Data of VHL-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The binding affinities (Kd) of the PROTAC for its target protein and the E3 ligase are also critical parameters. Below are tables summarizing these values for several well-characterized VHL-based PROTACs.
Table 1: Degradation Performance of VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | H661 | 8 | >90 | [8] |
| BRD4 | H838 | 23 | >90 | [8] | |
| BRD4 | HeLa | 29 | >90 | [9] | |
| DT2216 | BCL-XL | MOLT-4 | 63 | 90.8 | [10] |
| KT-333 | STAT3 | SU-DHL-1 | 2.5 - 11.8 | ~90 | [9] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~75 | [11] |
| KRAS G12C | MIA PaCa-2 | 320 | ~75 | [11] | |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [12] |
| p110γ | MDA-MB-231 | 42.23 | 88.6 | [12] | |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [12] |
Table 2: Binding Affinities of VHL-Based PROTACs
| PROTAC | Binding Partner | Method | Kd (nM) | Reference |
| MZ1 | BRD2 (BD1/BD2) | ITC | 307/228 | [13] |
| BRD3 (BD1/BD2) | ITC | 119/115 | [13] | |
| BRD4 (BD1/BD2) | ITC | 382/120 | [13] | |
| VHL | ITC | 66 | [14] | |
| DT2216 | Bcl-xL | N/A | 12.82 (Ki) | [10] |
| Bcl-2 | N/A | 1.82 (Ki) | [10] | |
| Bcl-W | N/A | 300.9 (Ki) | [10] |
Experimental Protocols
Cellular Degradation Assay via Western Blotting
This protocol outlines the steps to determine the DC50 and Dmax of a VHL-based PROTAC in a cellular context.
Materials:
-
Cell line of interest
-
VHL-based PROTAC
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][15]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.[16]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.[3][17]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[3][16]
-
Data Analysis: Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax.[16]
Caption: A streamlined workflow for Western Blot analysis of PROTAC-induced protein degradation.
Ternary Complex Formation Assay via Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α), which indicates how the binding of one component influences the binding of the other.
Materials:
-
Purified VHL E3 ligase complex
-
Purified protein of interest (POI)
-
PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects. Degas all solutions before use.[20]
-
Binary Titration (PROTAC into VHL): Fill the ITC cell with the VHL complex (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform a series of injections and analyze the data to determine the Kd of the VHL-PROTAC interaction.[7][21]
-
Binary Titration (PROTAC into POI): Fill the ITC cell with the POI (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine the Kd of the POI-PROTAC interaction.[7][21]
-
Ternary Titration (PROTAC into VHL:POI complex): Pre-saturate the VHL complex with the POI in the ITC cell. Titrate the PROTAC into this pre-formed binary complex to determine the apparent Kd of the ternary complex formation.[7][21]
-
Data Analysis: Analyze the titration curves to obtain the thermodynamic parameters for each binding event. Calculate the cooperativity factor using the formula: α = Kd (binary) / Kd (ternary).[7]
Kinetic Analysis of Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified VHL E3 ligase complex (biotinylated for SA chip)
-
Purified protein of interest (POI)
-
PROTAC
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.[14][22]
-
Binary Interaction Analysis (PROTAC with VHL): Flow different concentrations of the PROTAC over the immobilized VHL to determine the on-rate (ka), off-rate (kd), and Kd for the binary interaction.[23]
-
Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the POI. Flow this mixture over the immobilized VHL. The increased binding response compared to the PROTAC alone indicates ternary complex formation.[22][24]
-
Kinetic Analysis: Analyze the sensorgrams from the ternary complex formation to determine the kinetic parameters of the ternary interaction.[22]
-
Cooperativity Assessment: Compare the Kd of the binary and ternary interactions to assess cooperativity.[22]
Signaling Pathway and Experimental Workflow Visualizations
The Ubiquitin-Proteasome System in the Context of VHL-Based PROTACs
Caption: Detailed schematic of the ubiquitin-proteasome pathway in the context of a VHL-based PROTAC.
A General Workflow for VHL-Based PROTAC Discovery and Characterization
Caption: A typical workflow for the discovery and development of VHL-based PROTACs.
Conclusion
The recruitment of the VHL E3 ligase has become a cornerstone of PROTAC technology, enabling the targeted degradation of a wide array of proteins implicated in various diseases. The ability to rationally design and synthesize VHL-based PROTACs, coupled with robust methods for their characterization, has propelled this therapeutic modality into clinical development. This guide provides a foundational understanding of the principles, quantitative metrics, and experimental approaches essential for researchers and drug developers working in this exciting field. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system deepens, the potential for developing highly potent and selective VHL-based PROTACs will continue to expand, offering new hope for treating previously "undruggable" targets.
References
- 1. Cullin-RING E3 Ubiquitin Ligases: Bridges to Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. rcsb.org [rcsb.org]
- 16. benchchem.com [benchchem.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. aragen.com [aragen.com]
The Pivotal Role of Linkers in PROTAC Ternary Complex Formation: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is the cornerstone of this process.[2][4] While the choice of ligands is critical for target engagement, the linker is far from a passive spacer; it plays a crucial and multifaceted role in orchestrating the formation and stability of this ternary complex, ultimately dictating the efficacy and selectivity of the PROTAC.[1][5] This in-depth technical guide explores the core principles of linker design and its profound impact on ternary complex formation, providing researchers with the foundational knowledge to optimize their PROTAC development strategies.
The Linker's Influence on Ternary Complex Formation
The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[4][6] However, its influence extends far beyond simple tethering. The length, chemical composition, rigidity, and attachment points of the linker are all critical parameters that modulate the stability, cooperativity, and overall success of ternary complex formation.[1][7]
An improperly designed linker can lead to a number of suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[4][] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[4][] Finding the "sweet spot" for linker length is therefore a critical aspect of PROTAC design.[4]
Key Linker Properties and Their Impact
The design of an effective linker requires a careful balance of several key properties:
-
Length and Flexibility: The linker's length and flexibility are paramount in dictating the spatial arrangement of the POI and E3 ligase.[5][] Longer, more flexible linkers can provide greater conformational freedom, which may be necessary to accommodate the binding interfaces of the two proteins.[1] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[2] Shorter, more rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding and enhancing stability.[2][]
-
Chemical Composition: The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[][10] Common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) units, and more rigid structures like alkynes and heterocyclic scaffolds.[1][11] PEG linkers, for instance, are known to enhance hydrophilicity and solubility, while alkyl chains are more hydrophobic.[1][] The choice of linker composition must be carefully considered to ensure optimal drug-like properties.
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical.[7] These attachment points must be chosen to avoid disrupting the binding of the ligands to their respective proteins while allowing for a productive orientation within the ternary complex.[7][]
Quantitative Analysis of Linker Properties
The optimization of linker design is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions.[4][] The following tables summarize quantitative data from several studies, illustrating the impact of linker properties on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][12]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 10 | >90 |
| PROTAC 3 | 20 | 500 | ~50 |
Data synthesized from published literature.[4][12]
Table 2: Impact of Linker Length on p38α Degradation [4]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 13 | >500 | <30 |
| PROTAC B | 15-17 | ~50 | ~80 |
| PROTAC C | 19 | >200 | ~40 |
Data synthesized from published literature.[4]
Table 3: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation (Pomalidomide-Based PROTACs) [13]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC 1 | PEG4 | 5.6 | >95 |
| BTK-PROTAC 2 | Alkyl C8 | 25 | ~90 |
| BTK-PROTAC 3 | Piperazine-based | 12 | >95 |
Data synthesized from published literature.[13]
Experimental Protocols for Assessing Ternary Complex Formation
A variety of biophysical and cellular assays are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These techniques provide crucial data to guide the rational design and optimization of PROTACs.[14][15]
Biophysical Assays
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with binding events.[16][17] It can be used to determine the binding affinities (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of binary (PROTAC-POI or PROTAC-E3) and ternary complex formation.[16][17] A key parameter derived from ITC is the cooperativity (α), which quantifies the extent to which the binding of one protein influences the binding of the other.[17]
-
Protocol: A typical ITC experiment involves titrating a solution of the PROTAC into a solution containing the POI, the E3 ligase, or both. The resulting heat changes are measured and analyzed to determine the binding parameters. For ternary complex analysis, the PROTAC is titrated into a solution containing a pre-formed binary complex (e.g., POI-PROTAC).[16]
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[15][16] It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to binding affinities.[15]
-
Protocol: In a typical SPR experiment, one of the binding partners (e.g., the POI or E3 ligase) is immobilized on the sensor chip. A solution containing the other binding partners (e.g., the PROTAC and the other protein) is then flowed over the surface, and the binding response is measured.[15]
-
-
Fluorescence-Based Assays (FRET, FP, AlphaLISA): These assays utilize fluorescent probes to detect the proximity of the POI and E3 ligase upon ternary complex formation.[14][16]
-
Fluorescence Resonance Energy Transfer (FRET): FRET relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity.[16]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light upon binding, which is dependent on the size of the fluorescently labeled molecule.[16]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based assay that generates a chemiluminescent signal when donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[16]
-
Cellular Assays
-
Western Blotting: This is a standard technique used to quantify the levels of a specific protein in a cell lysate. It is widely used to measure the degradation of the target protein following PROTAC treatment.[12]
-
NanoBRET™ and HiBiT Assays: These are cell-based assays that utilize bioluminescence resonance energy transfer (BRET) or a split-luciferase system to monitor protein-protein interactions in live cells.[18] They can be used to directly measure the formation of the ternary complex in a cellular context.[18]
Signaling Pathways and Logical Relationships
The formation of the PROTAC-induced ternary complex is the critical initiating step in a cascade of events that leads to the degradation of the target protein.[6][18]
PROTAC Mechanism of Action
The logical relationship between linker properties and ternary complex formation can be visualized as a decision-making process during PROTAC design.
PROTAC Linker Optimization Workflow
Conclusion
The linker is a critical determinant of PROTAC efficacy, playing a pivotal role in the formation and stability of the ternary complex.[5][11] A deep understanding of how linker properties—length, composition, and attachment points—influence this crucial step is essential for the rational design of potent and selective protein degraders. By employing a combination of computational modeling, biophysical characterization, and cellular assays, researchers can systematically optimize linker design to unlock the full therapeutic potential of PROTACs. This technical guide provides a foundational framework for scientists and drug developers to navigate the complexities of linker design and accelerate the development of next-generation protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Genesis of a New Therapeutic Modality: An In-depth Technical Guide to the Discovery and Development of VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest to drug the "undruggable" proteome has led to the dawn of a new therapeutic era, largely pioneered by the development of Proteolysis Targeting Chimeras (PROTACs). At the heart of many of these innovative molecules lies a crucial component: a ligand that can recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the discovery, development, and application of VHL ligands, from their conceptual beginnings to their role as the linchpin in targeted protein degradation. We will delve into the core signaling pathways, present key quantitative data, detail essential experimental protocols, and provide visual representations of the critical processes involved.
The VHL-HIF-1α Signaling Pathway: Nature's Blueprint for Protein Degradation
The story of VHL ligands is intrinsically linked to the cellular mechanism for responding to changes in oxygen levels, a process governed by the Hypoxia-Inducible Factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs).[1] This post-translational modification creates a recognition site for the VHL E3 ubiquitin ligase complex.[2] VHL, as the substrate recognition component of this complex, binds to the hydroxylated HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This elegant natural process of targeted protein degradation served as the foundational inspiration for the development of VHL-recruiting PROTACs.[5]
From Concept to Clinic: The Evolution of VHL Ligands
The journey to develop small molecule VHL ligands began with the understanding that mimicking the hydroxylated proline of HIF-1α could enable competitive binding to VHL.[5] Early efforts focused on peptide-based inhibitors, but the need for improved cell permeability and drug-like properties spurred the development of small molecule mimetics.
First and Second Generation VHL Inhibitors
Initial structure-guided design led to the first generation of VHL inhibitors with micromolar binding affinities. A significant breakthrough came with the development of second-generation inhibitors, such as VH032 , which incorporated a hydroxyproline (B1673980) core and achieved a nanomolar binding affinity.[6][7] Further optimization led to the creation of even more potent ligands like VH298 , which exhibits a Kd in the range of 80-90 nM.[1][8][9][10] These potent and selective ligands laid the groundwork for their incorporation into PROTACs.
Quantitative Binding Affinities of Key VHL Ligands
The binding affinity of VHL ligands is a critical parameter for their effectiveness as both inhibitors and components of PROTACs. The following table summarizes the binding affinities of several key VHL ligands and VHL-based PROTACs.
| Compound | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference(s) |
| VH032 | VHL | 185 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6][7] |
| VH298 | VHL | 80-90 nM (Kd) | ITC, Fluorescence Polarization (FP) | [1][8][9][10] |
| VHL-IN-1 | VHL | 37 nM (Kd) | Not Specified | [11] |
| VL285 | VHL | 0.34 µM (IC50) | Not Specified | [11] |
| VHL Ligand 14 | VHL | 196 nM (IC50) | Not Specified | [11] |
| MZ1 (PROTAC) | VCB Complex | 66 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |
| ARV-771 (PROTAC) | VHL | Not specified, but uses a VHL ligand | Not Specified | [13] |
VHL Ligands as the Engine of PROTACs
The true therapeutic potential of VHL ligands was unlocked with their incorporation into PROTACs. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a VHL ligand, and a linker that connects the two. By simultaneously binding to both the POI and the VHL E3 ligase, the PROTAC brings them into close proximity, inducing the ubiquitination and subsequent degradation of the POI.[14][15][16][17]
Experimental Protocols for VHL Ligand and PROTAC Characterization
The development and validation of VHL ligands and PROTACs rely on a suite of robust biophysical and cellular assays. Below are detailed methodologies for key experiments.
Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Objective: To determine the thermodynamic parameters of VHL ligand binding to the VHL protein complex.
-
Materials:
-
Purified VHL protein complex (e.g., VCB complex).
-
VHL ligand of interest.
-
ITC instrument.
-
Matched buffer for protein and ligand.
-
-
Methodology:
-
Prepare the VHL protein solution in the ITC cell at a known concentration.
-
Load the VHL ligand into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment with ligand injected into the buffer alone is performed to subtract the heat of dilution.
-
The resulting data are fitted to a binding model to extract the Kd, n, and ΔH.[18][19]
-
FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.
-
Objective: To determine the binding affinity of a VHL ligand through a competitive binding assay.
-
Materials:
-
Purified VHL protein complex.
-
Fluorescently labeled VHL ligand (tracer).
-
Unlabeled VHL ligand (competitor).
-
FP-compatible microplate reader.
-
-
Methodology:
-
A fixed concentration of the VHL protein and the fluorescent tracer are incubated to form a complex with high fluorescence polarization.
-
Increasing concentrations of the unlabeled competitor ligand are added.
-
The competitor displaces the tracer from the VHL protein, leading to a decrease in fluorescence polarization.
-
The IC50 value is determined by plotting the change in polarization against the competitor concentration, which can then be converted to a Ki value.[20][21][22]
-
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (kon and koff) and the dissociation constant (Kd).
-
Objective: To determine the kinetics and affinity of binary (VHL ligand to VHL) and ternary (POI-PROTAC-VHL) complex formation.[19][23][24][25]
-
Materials:
-
SPR instrument.
-
Sensor chip.
-
Purified VHL protein complex.
-
VHL ligand or PROTAC.
-
Purified protein of interest (for ternary complex analysis).
-
-
Methodology:
-
Immobilize the VHL protein complex onto the sensor chip surface.
-
For binary interaction, flow a series of concentrations of the VHL ligand over the chip and monitor the binding and dissociation phases.
-
For ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the immobilized VHL complex.[23]
-
The resulting sensorgrams are fitted to kinetic models to determine kon, koff, and Kd.
-
Cellular Activity Assessment
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.
-
Objective: To measure the dose- and time-dependent degradation of a target protein induced by a VHL-based PROTAC.[26][27][28][29][30]
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Lysis buffer.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Seed cells and treat with varying concentrations of the PROTAC for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control to determine the extent of degradation.
-
Experimental and Developmental Workflow
The discovery and development of VHL-based PROTACs follow a structured workflow, from initial design to preclinical evaluation.
Conclusion
The discovery and development of VHL ligands represent a landmark achievement in chemical biology and drug discovery. These small molecules, born from a fundamental understanding of cellular oxygen sensing, have become indispensable tools for hijacking the ubiquitin-proteasome system. As our knowledge of E3 ligase biology expands and our ability to design sophisticated heterobifunctional molecules improves, the legacy of VHL ligands will undoubtedly continue to shape the future of medicine, offering the potential to treat a wide array of diseases by targeting previously intractable proteins for degradation. This guide provides a foundational understanding for researchers and scientists to navigate and contribute to this exciting and rapidly evolving field.
References
- 1. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. aragen.com [aragen.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional small molecule inhibitors that block the function of a protein, TPD co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins entirely. This approach offers several advantages, including the potential for improved potency, selectivity, and the ability to overcome drug resistance. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), which have rapidly progressed from a novel chemical biology tool to a promising new class of therapeutics with several candidates in clinical trials.[1][2][3][4][5][6][7]
This in-depth technical guide provides a comprehensive overview of the core principles of PROTACs, from their mechanism of action to detailed experimental protocols for their characterization. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of targeted protein degradation.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8] This elegant design allows PROTACs to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[1][2][8]
The catalytic nature of this process is a key advantage of PROTACs; a single PROTAC molecule can induce the degradation of multiple POI molecules, leading to potent and sustained pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aragen.com [aragen.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
A Technical Guide to E3 Ligase Ligand-Linker Conjugate 17 for Androgen Receptor Targeting
For researchers and scientists at the forefront of drug discovery, particularly in the realm of oncology, the development of targeted protein degraders represents a paradigm shift. This guide provides an in-depth technical overview of E3 Ligase Ligand-linker Conjugate 17, a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the androgen receptor (AR), a critical driver in prostate cancer.
Introduction to PROTAC Technology and the Androgen Receptor
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The androgen receptor is a well-validated therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, often through mechanisms like AR overexpression or mutation, remains a significant clinical challenge.[3][4] PROTAC-mediated degradation of AR offers a promising strategy to overcome this resistance by eliminating the receptor entirely, rather than merely inhibiting its function.[2]
This compound: A Versatile Chemical Tool
This compound is a pre-fabricated molecule that provides two of the three essential components of a PROTAC: the E3 ligase ligand and the linker. Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] The linker component of this conjugate is functionalized with an alkyne group, making it amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction.[5] This allows for the straightforward conjugation of an azide-modified AR ligand to complete the synthesis of the final AR-targeting PROTAC.
One notable example of a PROTAC synthesized using a VHL ligand-linker conjugate is ARD-266, a highly potent degrader of the androgen receptor.[5]
Mechanism of Action: The AR Degradation Pathway
The PROTACs synthesized from Conjugate 17 function by inducing the degradation of the androgen receptor. The process can be visualized as a catalytic cycle where the PROTAC acts as a bridge between the AR and the VHL E3 ligase.
Caption: Signaling pathway for AR degradation via a VHL-recruiting PROTAC.
Quantitative Data on AR-Targeting PROTACs
The efficacy of PROTACs is quantified by several key metrics, including their binding affinity, degradation efficiency (DC50), and maximal degradation (Dmax). The following table summarizes publicly available data for representative AR-targeting PROTACs, including those developed using VHL ligands.
| Compound Name | E3 Ligase Recruited | Target | IC50 | DC50 | Dmax | Cell Line | Reference |
| ARD-61 | VHL | Androgen Receptor | Not Reported | < 1 nM | > 95% | LNCaP | [4] |
| ARV-110 | Cereblon | Androgen Receptor | Not Reported | ~1 nM | > 90% | VCaP | [2] |
| PROTAC AR Degrader-7 | Not Specified | Androgen Receptor | 3 nM | Not Reported | Not Reported | Not Specified | [6] |
| ARCC-4 | Not Specified | Androgen Receptor | Not Reported | < 1 nM | > 90% | LNCaP | [2] |
Note: Data for PROTACs synthesized specifically from "this compound" is not publicly available. The data presented is for functionally similar AR PROTACs to provide a comparative context.
Experimental Protocols and Workflow
The development and characterization of an AR-targeting PROTAC from Conjugate 17 involves a multi-step process, from synthesis to in vivo evaluation.
Caption: Experimental workflow for the development of an AR-targeting PROTAC.
-
Preparation of Azide-Functionalized AR Ligand: An appropriate androgen receptor ligand (e.g., a derivative of enzalutamide) is chemically modified to introduce an azide (B81097) (-N3) group at a position that does not interfere with AR binding.
-
Click Chemistry Reaction:
-
Dissolve the azide-functionalized AR ligand and this compound in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate (B8700270) to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the resulting PROTAC molecule using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
-
Cell Culture and Treatment:
-
Plate AR-positive prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized AR PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of AR degradation relative to the vehicle control.
-
-
Cell Seeding: Seed AR-positive cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the AR PROTAC.
-
Incubation: Incubate the plate for a period of 3 to 5 days.
-
Viability Measurement:
-
For an MTT assay, add MTT reagent to each well, incubate to allow for formazan (B1609692) crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Read the absorbance at the appropriate wavelength.
-
For a CellTiter-Glo assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound represents a valuable tool for the rapid and efficient synthesis of VHL-recruiting PROTACs for androgen receptor degradation. The modularity afforded by its "clickable" functional group allows for the exploration of various AR-binding warheads, facilitating the development of novel therapeutics for prostate cancer and other AR-driven malignancies. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and validation of these next-generation targeted protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Properties of E3 Ligase Ligand-linker Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of E3 Ligase Ligand-linker Conjugate 17, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, its role in the formation of the potent Androgen Receptor (AR) degrader ARD-266, relevant quantitative data, and detailed experimental protocols for its characterization and application.
Introduction: The Role in Targeted Protein Degradation
This compound is a heterobifunctional molecule designed for the synthesis of PROTACs. PROTACs are a revolutionary therapeutic modality that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
Conjugate 17 provides the E3 ligase-recruiting and linker components. Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a linker featuring a terminal alkyne group.[3] This alkyne functionality allows for facile and efficient conjugation to a POI ligand containing an azide (B81097) group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3] Its most notable application is in the synthesis of ARD-266, a highly potent PROTAC designed to degrade the Androgen Receptor, a key driver in prostate cancer.[4][5]
Chemical Properties and Data
This compound is characterized by its specific VHL ligand and a carefully chosen linker. A key finding in the development of the resulting PROTAC, ARD-266, was that a VHL ligand with a relatively weak binding affinity could be used to create a highly potent and efficient degrader.[6][7] This highlights the complex interplay between binary binding affinities and the stability of the ternary complex (VHL-PROTAC-POI).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₂N₄O₇ | [4] |
| Molecular Weight | 654.75 g/mol | [4] |
| Appearance | Solid powder | N/A |
| Functional Group | Terminal Alkyne | [3] |
Biological and Binding Properties
The defining biological property of Conjugate 17 is the binding affinity of its VHL ligand moiety to the VHL E3 ligase. This interaction is the crucial first step in recruiting the cellular degradation machinery. The final PROTAC, ARD-266, demonstrates exceptional degradation potency.
| Parameter | Value | Species/System | Reference |
| VHL Ligand Binding Affinity (Kᵢ) | 2-3 µM | Human VHL E3 Ligase Complex | [8][9] |
| ARD-266 DC₅₀ (AR Degradation) | 0.2 - 1.0 nM | LNCaP, VCaP, 22Rv1 Prostate Cancer Cells | [5][6] |
| ARD-266 Max Degradation (Dₘₐₓ) | >95% | LNCaP, VCaP, 22Rv1 Prostate Cancer Cells | [6][7] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Signaling and Mechanism of Action
The PROTAC formed from Conjugate 17 functions by hijacking the Ubiquitin-Proteasome System (UPS). The conjugate's VHL ligand binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein (e.g., Androgen Receptor). This induces the formation of a ternary complex, bringing the target into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Experimental Protocols
Characterizing a PROTAC derived from Conjugate 17 involves a series of biophysical, biochemical, and cellular assays. Below are detailed methodologies for key experiments.
Synthesis and Conjugation
The synthesis of a final PROTAC involves the initial synthesis of the VHL ligand-linker conjugate, followed by its conjugation to the POI ligand.
Biophysical Characterization of Ternary Complex
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard techniques for quantifying the binding affinities and kinetics of the binary and ternary complexes, which is essential for calculating the cooperativity of the system.[10][11]
4.2.1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary interactions to calculate the cooperativity factor (α).[12]
-
Protocol Outline:
-
Buffer Preparation: Ensure all proteins (VHL complex, POI) and the PROTAC are in an identical, well-matched buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20) to minimize heats of dilution. Degas all solutions prior to use.[13]
-
Binary Titration 1 (PROTAC to VHL):
-
Load the ITC cell with purified VHL E3 ligase complex (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the data using a one-site binding model to determine KD1.[12]
-
-
Binary Titration 2 (PROTAC to POI):
-
Repeat the process, with the POI in the cell and the PROTAC in the syringe, to determine KD2.
-
-
Ternary Titration:
-
Load the ITC cell with the VHL complex (e.g., 10-20 µM) pre-saturated with the POI.
-
Load the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform the titration as described above to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary .[12] An α > 1 indicates positive cooperativity.
-
4.2.2. Surface Plasmon Resonance (SPR)
-
Objective: To determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (KD) for binary and ternary complex formation.[11]
-
Protocol Outline:
-
Chip Preparation: Immobilize the purified VHL E3 ligase complex onto a sensor chip (e.g., CM5 chip via amine coupling).[14]
-
Binary Interaction Analysis:
-
Flow a series of increasing concentrations of the PROTAC over the immobilized VHL surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (kₐ, kₑ) and calculate KD,binary (kₑ/kₐ).[14]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Flow these pre-mixed solutions over the immobilized VHL surface.
-
Fit the sensorgrams to determine the kinetic parameters for ternary complex formation and calculate KD,ternary.[14]
-
-
Cooperativity Calculation: Calculate the cooperativity factor: α = KD,binary / KD,ternary .[11]
-
Cellular Assay: Western Blot for Protein Degradation
-
Objective: To quantify the dose- and time-dependent degradation of the target protein in cells treated with the PROTAC.
-
Detailed Protocol (for ARD-266):
-
Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, VCaP) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[15]
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat cells with varying concentrations of ARD-266 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).[15]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins via electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-AR) and a loading control (e.g., anti-β-actin or anti-GAPDH).[15]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Visualize bands using an ECL detection reagent.[15]
-
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable chemical tool for the construction of VHL-based PROTACs. Its design, particularly the incorporation of a weak-affinity VHL binder, has contributed to the development of ARD-266, a highly potent and effective degrader of the Androgen Receptor. The methodologies described herein provide a robust framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this and similar conjugates, paving the way for the continued development of targeted protein degradation as a major therapeutic modality.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ARD-266 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Ubiquitin-Proteasome System in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Ubiquitin-Proteasome System and Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is a crucial cellular pathway responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[1] This intricate process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, marking them for destruction by the proteasome, a large protein complex with proteolytic activity.[2][3] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own UPS to selectively eliminate disease-causing proteins.[4] Unlike traditional inhibitors that only block a protein's function, TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, lead to the complete removal of the target protein.[4][5] This event-driven pharmacology offers the potential for more profound and durable therapeutic effects.[4][5]
Core Machinery of the UPS in TPD
The UPS-mediated degradation of a target protein is a two-step process: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[6] This process is carried out by a cascade of enzymes:
-
E1 Ubiquitin-Activating Enzymes: These enzymes activate ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond with the ubiquitin molecule.[7][8]
-
E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred to an E2 enzyme.[7][8]
-
E3 Ubiquitin Ligases: E3 ligases are the key players in substrate recognition. They bind to both the E2-ubiquitin conjugate and the specific protein substrate, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[7][8] There are over 600 E3 ligases in humans, providing a vast landscape for TPD.
-
Ubiquitin: A highly conserved 76-amino acid protein that can be attached to substrates as a single moiety (monoubiquitination) or as a chain (polyubiquitination). The type of ubiquitin linkage determines the fate of the modified protein.[9][10] K48-linked polyubiquitin chains are the primary signal for proteasomal degradation.[11]
-
The 26S Proteasome: This large, multi-subunit protease complex recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides.[2][3]
Mechanism of Action of TPD Modalities
TPD molecules act as molecular matchmakers, bringing a target protein and an E3 ligase into close proximity to induce the target's ubiquitination and subsequent degradation.
PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By simultaneously binding to the POI and an E3 ligase, PROTACs induce the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its degradation by the proteasome.[4]
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and creating a new surface for the target protein to bind.[12] This induced proximity also results in the ubiquitination and degradation of the target protein.[12]
Quantitative Assessment of TPD Efficacy
The efficacy of a TPD molecule is typically characterized by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the TPD molecule required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the TPD molecule.
These parameters are determined by treating cells with increasing concentrations of the TPD molecule and quantifying the remaining target protein levels, typically by Western blot or mass spectrometry.
Table 1: Quantitative Efficacy Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | N/A |
| dBET1 | BRD4 | VHL | MV4;11 | 1.8 | >98 | [13] |
| MZ1 | BRD4 | VHL | HeLa | 25 | ~90 | N/A |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [10] |
| GP262 | PI3K/mTOR | Not Specified | MDA-MB-231 | 42.23 (p110γ), 45.4 (mTOR) | 88.6 (p110γ), 74.9 (mTOR) | [14] |
Note: Data is compiled from various sources and specific experimental conditions may vary.
Experimental Protocols for Studying the UPS in TPD
In Vitro Ubiquitination Assay
This assay determines if a protein of interest can be ubiquitinated in the presence of the core UPS components and a TPD molecule.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase (or a cell lysate containing the E3 ligase)
-
Purified target protein
-
Ubiquitin
-
ATP
-
TPD molecule
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes. Include a negative control without ATP.
-
To each tube, add the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin.
-
Add the TPD molecule at various concentrations to the experimental tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Immunoprecipitation and Western Blotting for Ubiquitination
This method is used to detect the ubiquitination of a target protein in a cellular context.
Materials:
-
Cultured cells
-
TPD molecule
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against ubiquitin
Protocol:
-
Treat cultured cells with the TPD molecule and a proteasome inhibitor for a specified time. The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Mass Spectrometry for Ubiquitin Remnant Profiling (di-Gly)
This powerful technique identifies and quantifies ubiquitination sites across the proteome.[15][16] After trypsin digestion of a protein lysate, a di-glycine (di-Gly) remnant from ubiquitin remains attached to the lysine residue that was ubiquitinated.[15][16] An antibody specific to this di-Gly remnant is used to enrich for these modified peptides, which are then identified and quantified by mass spectrometry.[15][16]
Protocol:
-
Lyse cells and extract proteins.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Enrich for di-Gly-modified peptides using an anti-K-ε-GG antibody.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the ubiquitinated proteins and the specific sites of ubiquitination using bioinformatics software.
Proteasome Activity Assay
This assay measures the activity of the proteasome in cell lysates, which can be useful for confirming that the observed protein degradation is proteasome-dependent.
Materials:
-
Cell lysates
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome assay buffer
-
Proteasome inhibitor (e.g., MG132) as a control
-
96-well black plates
-
Fluorometric plate reader
Protocol:
-
Prepare cell lysates.
-
In a 96-well black plate, add the cell lysate to the assay buffer.
-
Include a control with a proteasome inhibitor to measure non-proteasomal activity.
-
Add the fluorogenic proteasome substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at regular intervals using a fluorometric plate reader. An increase in fluorescence indicates proteasome activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a TPD molecule directly binds to its intended target protein in a cellular environment.[17][18] The principle is that ligand binding can stabilize a protein against thermal denaturation.[19]
Protocol:
-
Treat intact cells or cell lysates with the TPD molecule or a vehicle control.
-
Heat the samples to a range of temperatures.
-
Cool the samples and centrifuge to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the TPD molecule indicates target engagement.
Analysis of Ubiquitin Chain Linkage
The way ubiquitin molecules are linked together in a chain dictates the cellular outcome.[10][11] While K48-linked chains are the canonical signal for proteasomal degradation, other linkages, such as K63, K11, and linear chains, are involved in other cellular processes like DNA repair and signal transduction.[10][11]
Methods to Determine Ubiquitin Chain Linkage:
-
Ubiquitin Mutants: Using ubiquitin mutants where all but one lysine residue is mutated to arginine allows for the formation of only one type of linkage in an in vitro ubiquitination assay.
-
Linkage-Specific Antibodies: Antibodies that specifically recognize a particular ubiquitin linkage can be used in Western blotting.[9]
-
Mass Spectrometry: Tandem mass spectrometry can be used to identify the specific lysine residue on ubiquitin that is involved in the linkage.[2]
Conclusion and Future Perspectives
A thorough understanding of the ubiquitin-proteasome system is paramount for the successful development of targeted protein degradation therapies. The experimental protocols outlined in this guide provide a robust framework for characterizing the mechanism of action and efficacy of novel TPD molecules. As the field of TPD continues to evolve, further research into the intricacies of E3 ligase biology, the roles of different ubiquitin chain topologies, and the development of novel high-throughput screening methods will be crucial for unlocking the full therapeutic potential of this exciting modality. The ability to precisely control protein levels through targeted degradation opens up new avenues for treating a wide range of diseases that were previously considered "undruggable."
References
- 1. Frontiers | Linear Ubiquitin Chains: Cellular Functions and Strategies for Detection and Quantification [frontiersin.org]
- 2. Methods to measure ubiquitin chain length and linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. Bi-substrate kinetic analysis of an E3-ligase-dependent ubiquitylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 16. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 17. pelagobio.com [pelagobio.com]
- 18. pelagobio.com [pelagobio.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Targeted Protein Degradation (TPD)
An In-depth Technical Guide to VHL and CRBN E3 Ligases for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[1]
The most prominent TPD approach involves Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules with two distinct ligands connected by a linker.[2][3] One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[3][4] Poly-ubiquitinated proteins are recognized and degraded by the 26S proteasome.[3][5]
The choice of E3 ligase is a critical design decision in PROTAC development.[] Among the over 600 E3 ligases in the human genome, the vast majority of successful PROTACs developed to date recruit either the Von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[2][7][8] This guide provides a detailed comparison of these two workhorse ligases, summarizing their mechanisms, quantitative attributes, and the experimental protocols used for their evaluation.
The Von Hippel-Lindau (VHL) E3 Ligase Complex
The Von Hippel-Lindau tumor suppressor protein (VHL) is the substrate recognition subunit (SRS) of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2VHL.[9][10]
Structure, Function, and Signaling Pathway
The VHL complex is a multi-subunit assembly comprising VHL, Elongin B, Elongin C, CUL2, and the RING-box protein 1 (Rbx1).[10][11][12] VHL itself has two domains: an α-domain that binds to Elongin C, and a β-domain that recognizes and binds substrates.[11] Elongin C acts as an adaptor, linking VHL to the CUL2 scaffold. Rbx1, in turn, recruits the E2 ubiquitin-conjugating enzyme.[11][13]
The best-characterized endogenous substrate of VHL is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[12][14] Under normal oxygen (normoxic) conditions, specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a binding site for VHL, leading to HIF-1α ubiquitination and degradation.[14][15] This prevents the transcription of hypoxia-related genes. In low oxygen (hypoxic) conditions, this hydroxylation does not occur, HIF-1α is stabilized, and it can carry out its transcriptional functions.[15] PROTACs recruiting VHL typically utilize ligands that mimic the hydroxylated proline motif of HIF-1α to bind to the substrate recognition pocket.[]
The Cereblon (CRBN) E3 Ligase Complex
Cereblon (CRBN) is the substrate recognition component of the CUL4A E3 ubiquitin ligase complex (CRL4CRBN).[16] It was famously identified as the primary target of the teratogenic and anti-myeloma drug thalidomide (B1683933) and its analogues, known as immunomodulatory imide drugs (IMiDs).[17][18]
Structure, Function, and Signaling Pathway
The CRL4CRBN complex consists of CRBN, DNA damage-binding protein 1 (DDB1), CUL4A (or CUL4B), and Rbx1.[16][19] CRBN functions as the substrate receptor, DDB1 is an adaptor protein linking CRBN to the CUL4A scaffold, and Rbx1 recruits the E2 enzyme.[19]
Unlike VHL, which recognizes a specific post-translational modification, CRBN's endogenous substrate recognition is broader. The binding of IMiDs like lenalidomide (B1683929) or pomalidomide (B1683931) to CRBN alters its substrate specificity, inducing the recruitment and degradation of "neo-substrates" that are not normally targeted by the ligase, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][18] PROTACs that recruit CRBN incorporate an IMiD-based moiety to bind to the ligase.[8]
Head-to-Head Comparison: VHL vs. CRBN
The choice between VHL and CRBN depends on the target protein, desired tissue distribution, and the specific goals of the drug discovery program.[]
| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Complex | CRL2VHL[9] | CRL4CRBN[16] |
| Ligand Type | Hydroxyproline mimetics[] | Immunomodulatory imide drugs (IMiDs)[] |
| Binding Pocket | More buried, recognizes a specific PTM[] | Surface pocket, binding alters specificity[18] |
| Substrate Specificity | Higher selectivity, less substrate promiscuity[] | Broader substrate promiscuity, "captures" zinc-finger TFs[] |
| Expression Profile | Widely expressed, but can be low in certain tumors; regulated by oxygen levels[][20] | Ubiquitously expressed, high in hematopoietic and neural tissues[] |
| Subcellular Localization | Predominantly cytosolic[] | Shuttles between nucleus and cytoplasm[] |
| Ternary Complex Stability | Forms relatively stable, long-lived complexes[][21] | Can have faster turn-over rates[] |
| Gene Essentiality | Essential in the majority of cell lines[9] | Generally non-essential[9] |
| Potential Advantages | Better selectivity, potentially fewer off-targets. Broader utility across cancer types.[][22] | Orally available ligands, rapid degradation kinetics, effective for nuclear targets.[] |
| Potential Disadvantages | Ligands can have higher molecular weight and poorer cell permeability.[] | Inherent off-target degradation of zinc-finger proteins can cause side effects.[] |
Quantitative Performance Data
Direct, universal comparison of degradation efficiency (DC50, Dmax) is challenging as it is highly dependent on the specific PROTAC, target protein, and cell line. However, general trends have been observed. For instance, in the context of KRAS G12D degradation, VHL-recruiting PROTACs have generally been reported to be more efficient than their CRBN-recruiting counterparts.[23] Conversely, for other targets, CRBN-based degraders have shown superior performance. The efficiency is often dictated by the stability and cooperativity of the ternary complex, which can be positive, negative, or non-cooperative.[21]
| Parameter | Definition | Typical Range | Relevance |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | pM to µM | Measures the potency of the degrader. |
| Dmax | Maximum percentage of protein degradation achievable. | 50% to >95% | Measures the efficacy of the degrader. |
| Kd (binary) | Dissociation constant for PROTAC binding to POI or E3 ligase. | nM to µM | Measures binding affinity to individual components. |
| Kd (ternary) | Dissociation constant for the fully formed ternary complex. | pM to µM | Measures the overall stability of the active complex. |
| Cooperativity (α) | Factor by which the affinity of the second protein for the PROTAC-protein binary complex is increased (α > 1) or decreased (α < 1) compared to its binary affinity. | <1 to >100 | High positive cooperativity can significantly enhance ternary complex formation and drive degradation, even with weak binary binders.[24] |
Key Experimental Methodologies
A multi-assay workflow is required to characterize and optimize a PROTAC. This involves confirming target engagement, measuring ternary complex formation, and quantifying target ubiquitination and degradation.
Ternary Complex Formation Assays
These assays are crucial to confirm the PROTAC's mechanism of action and to measure the stability and kinetics of the ternary complex.[24]
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: One protein component (e.g., the E3 ligase) is immobilized onto a sensor chip surface.
-
Analyte Injection 1 (Binary): The PROTAC is flowed over the surface at various concentrations to measure the binary binding kinetics (kon, koff) and affinity (KD) to the immobilized protein.
-
Analyte Injection 2 (Ternary): A pre-incubated mixture of the PROTAC and the second protein partner (the POI) is flowed over the E3-ligase-functionalized surface.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the kinetics and affinity of the ternary complex formation. SPR is particularly powerful as it can provide kinetic data (dissociative half-life) which has been shown to correlate well with degradation efficiency.[25] Other biophysical techniques like Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) can also provide valuable thermodynamic and affinity data.[24][26]
-
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagent Preparation: The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., fluorescein) pair, typically via specific antibodies or protein tags (e.g., His-tag, Halo-tag).
-
Assay Reaction: The labeled proteins are incubated in a microplate with varying concentrations of the PROTAC.
-
Measurement: If the PROTAC brings the POI and E3 ligase into proximity, FRET occurs. The plate is read on a TR-FRET enabled reader, which excites the donor and measures emission from the acceptor after a time delay.
-
Data Analysis: The FRET signal is plotted against PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, as excess PROTAC can lead to the formation of binary complexes that disrupt the ternary complex.[4]
-
Protein Degradation Assays
These assays quantify the primary endpoint of PROTAC activity: the reduction in cellular protein levels.
-
Methodology: Western Blotting for DC50/Dmax Determination
-
Cell Treatment: Culture cells of interest and treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Detect the signal using chemiluminescence. Quantify the band intensities using densitometry software.
-
Calculation: Normalize the POI band intensity to the loading control for each concentration. Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a dose-response curve to calculate the DC50 and Dmax values. Automated capillary-based systems like Simple Western can increase the throughput and reproducibility of this process.
-
Target Ubiquitination Assays
These assays confirm that the observed protein loss is due to proteasome-mediated degradation by detecting the ubiquitination of the POI.
-
Methodology: Immunoprecipitation-Western Blot (IP-WB)
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor "traps" poly-ubiquitinated proteins, preventing their degradation and enhancing the signal.[5]
-
Lysis and Immunoprecipitation: Lyse the cells and incubate the lysate with an antibody specific to the POI to capture the target and its binding partners.[23]
-
Complex Capture: Use Protein A/G beads to pull down the antibody-protein complexes.[23]
-
Elution and Western Blot: Elute the captured proteins and perform a Western blot as described above.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48). An increase in high-molecular-weight smears or bands in the PROTAC-treated lanes (especially with MG132) compared to the control indicates ubiquitination of the POI.[3] Mass spectrometry (MS) can also be used for a more detailed and quantitative analysis of ubiquitination sites.[3][27]
-
Conclusion and Future Outlook
VHL and CRBN are the foundational E3 ligases in the field of targeted protein degradation, each offering a distinct set of advantages and disadvantages. VHL's high selectivity makes it an excellent choice for minimizing off-targets, while CRBN's broad substrate scope and favorable ligand properties have enabled rapid progress for many targets.[] The choice between them is a key strategic decision, guided by the specific biological context and therapeutic goals.
The field is rapidly expanding beyond these two ligases to overcome limitations such as tissue-specific expression profiles and acquired resistance.[28] The discovery of ligands for novel E3 ligases will undoubtedly broaden the scope and applicability of TPD, ushering in a new era of precision medicine. However, the principles of biophysical characterization, cellular validation, and quantitative analysis established through the extensive study of VHL and CRBN will remain the bedrock of rational degrader design.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 16. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 27. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 28. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into "E3 Ligase Ligand-linker Conjugate 17," a designation that refers to at least two distinct chemical entities utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delineate the technical specifications, experimental applications, and underlying biological principles for both a von Hippel-Lindau (VHL) E3 ligase-recruiting conjugate and a Cereblon (CRBN) E3 ligase-recruiting conjugate, both of which have been identified under this nomenclature.
Part 1: VHL Ligand-Linker Conjugate 17 in the Context of Androgen Receptor Degradation
VHL Ligand-Linker Conjugate 17 is a key intermediate for the synthesis of PROTACs that recruit the VHL E3 ubiquitin ligase. A notable application of this conjugate is in the creation of ARD-266, a highly potent degrader of the Androgen Receptor (AR), a critical therapeutic target in prostate cancer.[1][2][3][4] This conjugate is a click chemistry reagent, featuring an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-modified target protein ligands.[1][3]
Quantitative Data Presentation
The efficacy of PROTACs synthesized from VHL Ligand-Linker Conjugate 17, such as ARD-266, is quantified by their ability to induce the degradation of the target protein and inhibit cancer cell proliferation. The following tables summarize the performance of ARD-266 in various prostate cancer cell lines.
Table 1: Degradation Efficiency of ARD-266 in Androgen Receptor (AR)-Positive Prostate Cancer Cell Lines [2][5]
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (% Degradation) |
| LNCaP | 0.2 - 1 | >95% |
| VCaP | 0.2 - 1 | >95% |
| 22Rv1 | 0.2 - 1 | >95% |
| DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were determined after 24 hours of treatment. |
Table 2: Time-Dependent Degradation of Androgen Receptor by ARD-266 in LNCaP Cells [5]
| Treatment Time | AR Protein Level |
| 3 hours | Significantly reduced |
| 6 hours | Near-complete elimination |
Table 3: Anti-proliferative Activity of ARD-266
| Cell Line | IC₅₀ (nM) |
| LNCaP | 1 - 6 |
| VCaP | 1 - 6 |
| 22Rv1 | 1 - 6 |
| IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of ARD-266 required to inhibit cell growth by 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of VHL Ligand-Linker Conjugate 17 to generate and evaluate ARD-266.
1. Synthesis of ARD-266 using VHL Ligand-Linker Conjugate 17
This protocol outlines the general steps for a copper-catalyzed azide-alkyne cycloaddition (CuAAc) "click chemistry" reaction to conjugate the VHL ligand-linker with an azide-modified AR ligand.
-
Materials: VHL Ligand-Linker Conjugate 17 (alkyne-functionalized), azide-functionalized Androgen Receptor ligand, copper(II) sulfate (B86663) (CuSO₄), a reducing agent such as sodium ascorbate (B8700270), and a suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water).
-
Procedure:
-
Dissolve the azide-functionalized AR ligand and VHL Ligand-Linker Conjugate 17 in the solvent system.
-
Add an aqueous solution of CuSO₄ followed by an aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product (ARD-266) is then purified using column chromatography to yield the final product.
-
2. Cell Culture and Treatment for Degradation Studies
-
Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are commonly used.[2][5]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates). After attachment, the medium is replaced with fresh medium containing various concentrations of ARD-266 (typically ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO). Cells are incubated for specified time points (e.g., 3, 6, 12, 24 hours) before harvesting.[5]
3. Western Blotting for AR Protein Degradation
This protocol is used to quantify the amount of AR protein remaining in cells after treatment with ARD-266.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the AR protein levels are normalized to the loading control.
4. Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Principle: To detect the ubiquitination of the Androgen Receptor, cells are treated with ARD-266, and the proteasome is inhibited with a compound like MG132. This leads to the accumulation of polyubiquitinated AR.
-
Procedure:
-
Cells are co-treated with ARD-266 and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Cells are lysed under denaturing conditions to preserve protein modifications.
-
The Androgen Receptor is immunoprecipitated from the cell lysates using an AR-specific antibody.
-
The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that recognizes ubiquitin. An increase in high molecular weight smears in the ARD-266-treated sample indicates polyubiquitination of the AR.
-
Mandatory Visualizations
Caption: ARD-266 mediated degradation of Androgen Receptor.
References
- 1. Thalidomide-O-amido-C8-NH2 hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-O-amido-C8-NH2 hydrochloride|CAS 2415263-07-7|DC Chemicals [dcchemicals.com]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of event-driven pharmacology. By co-opting the cell's endogenous ubiquitin-proteasome system (UPS), these heterobifunctional molecules can selectively eliminate disease-causing proteins, opening up avenues to target proteins previously considered "undruggable."[][2][3] This in-depth technical guide provides a comprehensive overview of the fundamental principles governing PROTAC design, offering a roadmap for researchers and drug developers navigating this exciting field. We will delve into the core components of PROTACs, their mechanism of action, key design considerations, and the experimental protocols essential for their characterization and optimization.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[4][5] The fundamental mechanism of action involves bringing the POI into close proximity with an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[][6]
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a crucial ternary complex (POI-PROTAC-E3 ligase).[7][8] This proximity-induced event facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2][6] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC molecule is released and can engage another target protein, enabling substoichiometric degradation.[9][]
Core Components of PROTAC Design
The efficacy of a PROTAC is intricately linked to the careful design and optimization of its three constituent parts.
Ligand for Protein of Interest (POI)
The POI ligand, often referred to as the "warhead," provides the specificity for the PROTAC molecule.[5][] A wide range of ligands, including inhibitors, agonists, and modulators, can be adapted for PROTAC design.[11][12][13] Unlike traditional inhibitors that require high-affinity binding to an active site, PROTACs can utilize ligands that bind to any accessible surface on the target protein, thereby expanding the "druggable" proteome.[][3] The choice of the POI ligand and its attachment point to the linker are critical for maintaining sufficient binding affinity and for the correct orientation within the ternary complex.[14]
E3 Ligase Ligand
The E3 ligase ligand, or "anchor," recruits the cellular degradation machinery.[5][] While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[15] The most commonly recruited E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the PROTAC.[9][15] Recent research has focused on expanding the repertoire of E3 ligase ligands to overcome limitations and enhance the scope of targeted protein degradation.[4]
The Linker
The linker is a critical determinant of PROTAC activity, connecting the POI and E3 ligase ligands and influencing the stability and conformation of the ternary complex. The length, composition, and attachment points of the linker must be empirically optimized to achieve potent and selective degradation.[5][] Linkers that are too short may cause steric hindrance, while excessively long or rigid linkers can prevent productive ternary complex formation. Common linker chemistries include polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer flexibility and synthetic tractability.
Quantitative Data on PROTAC Design
The optimization of PROTACs is a data-driven process. The following tables summarize key quantitative data from various studies, illustrating the impact of linker length and composition on degradation efficiency, typically measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | - |
| 12-29 | Submicromolar | - | - | |||
| 21 | 3 | 96 | - | |||
| 29 | 292 | 76 | - | |||
| BTK | CRBN | PEG | < 4 PEG units | Impaired activity | - | Ramos |
| ≥ 4 PEG units | 1 - 40 | - | Ramos | |||
| ERα | VHL | PEG | 12 | >1000 | <20 | MCF-7 |
| 16 | ~25 | ~90 | MCF-7 | |||
| BRD4 | CRBN | PEG | 2 PEG units | >5000 | - | H661 |
| 4-5 PEG units | <500 | - | H661 | |||
| HDAC6 | CRBN | Click Chemistry Linker | Optimized Length | 3.2 | - | MM.1S |
| PI3K (p110α) | VHL | C8 Alkyl | - | 227.4 | 71.3 | MDA-MB-231 |
| PI3K (p110γ) | VHL | C8 Alkyl | - | 42.23 | 88.6 | MDA-MB-231 |
| mTOR | VHL | C8 Alkyl | - | 45.4 | 74.9 | MDA-MB-231 |
Data compiled from multiple sources.[4][7] Experimental conditions may vary.
Table 2: Comparative Degradation Data for BRD4-Targeting PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | JQ1 | Thalidomide | PEG | 8 | >95 | MV4;11 |
| ARV-771 | OTX015 | VHL Ligand | - | <1 | >90 | 22Rv1 |
| MZ1 | JQ1 | VHL Ligand | PEG | 24 | ~80 | HeLa |
| AT1 | JQ1 | VHL Ligand | Optimized PEG | 9 | ~90 | HeLa |
Data synthesized from various research articles.[5] The exact linker composition for all compounds is not publicly available.
Experimental Protocols for PROTAC Characterization
A robust and multifaceted experimental approach is crucial for the successful development and validation of PROTACs. Below are detailed methodologies for key experiments.
Protein Degradation Assays
Western Blotting
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[15]
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine DC50 and Dmax values.[15]
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in a cellular environment.
-
Compound Incubation: Incubate live cells or cell lysates with the PROTAC or warhead at various concentrations.
-
Heat Treatment: Heat the samples at a range of temperatures to induce protein denaturation.
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature indicates ligand binding and target engagement.
NanoBRET™ Target Engagement Assay
This assay measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).[5][6]
-
Cell Engineering: Express the target protein as a fusion with NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein and the PROTAC to be tested.
-
BRET Measurement: The binding of the tracer to the NanoLuc®-fused target protein generates a BRET signal. Competition from the PROTAC for binding to the target protein results in a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[6]
Ternary Complex Formation Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay used to detect the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagent Preparation: Use purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
-
Antibody Labeling: Utilize fluorescently labeled antibodies that specifically recognize the tags (e.g., terbium-labeled anti-GST and a fluorescently labeled anti-His).
-
Assay Setup: In a microplate, combine the purified proteins, labeled antibodies, and varying concentrations of the PROTAC.
-
FRET Measurement: An increase in the FRET signal, resulting from the proximity of the donor and acceptor fluorophores, indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.[2]
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) on a sensor chip.
-
Analyte Injection: Inject the PROTAC alone to measure binary binding kinetics. To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein (the POI).
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α), which indicates the stability of the ternary complex.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of binary and ternary complex formation.[2][14]
-
Sample Preparation: Prepare purified protein and ligand solutions in a matched buffer.
-
Titration: Titrate the ligand (e.g., PROTAC) into the sample cell containing one of the proteins to measure binary binding. For ternary complex analysis, titrate the second protein into a solution containing a pre-formed binary complex of the first protein and the PROTAC.
-
Data Analysis: The heat released or absorbed during each injection is measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]
Ubiquitination Assays
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[9]
-
Reaction Setup: Combine purified E1, E2, E3 ligase, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Detection: The ubiquitination of the target protein can be detected by Western blotting using an anti-ubiquitin antibody or through AlphaLISA® format where the ubiquitinated target is captured and detected via streptavidin-coated donor beads.[11]
Visualizing PROTAC Design and Experimental Workflows
Conclusion
The design of effective PROTACs is a complex, multi-parameter optimization challenge that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the PROTAC molecule itself. This guide has outlined the core principles of PROTAC design, from the fundamental mechanism of action to the critical roles of each component. By leveraging quantitative data to inform design choices and employing a suite of robust experimental protocols for characterization, researchers can navigate the intricacies of this powerful technology. As our understanding of the structural and kinetic requirements for efficient protein degradation continues to grow, the rational design of PROTACs will undoubtedly play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 15. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 17 and its Role in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "E3 Ligase Ligand-linker Conjugate 17," a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). While a universal CAS number for a compound specifically named "this compound" is not publicly available in major chemical databases, it is identified as a thalidomide-based conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This guide will therefore focus on the core attributes of thalidomide-based CRBN ligand-linker conjugates, their synthesis, and their application in targeted protein degradation.
Suppliers have listed this or similarly named conjugates under their own internal catalog numbers. For instance, InvivoChem lists an "this compound" under the catalog number V83820. MedChemExpress also lists this conjugate, indicating it consists of a thalidomide (B1683933) ligand and a linker, designed to serve as an intermediate for PROTAC synthesis.[1][2]
Core Concept: The Role in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
"this compound" serves as a prefabricated component containing the E3 ligase ligand (thalidomide) and the linker. This allows researchers to readily conjugate it with a ligand for their specific protein of interest to create a functional PROTAC. The thalidomide moiety of the conjugate binds to the CRBN E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[3][4] This binding event, when the PROTAC is also bound to a target protein, brings the protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands to the target protein and the E3 ligase, as well as the stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase). Below is a table summarizing representative quantitative data for PROTACs utilizing thalidomide-based ligands.
| Parameter | Description | Typical Value Range |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower value indicates stronger binding. | 1 - 10 µM |
| Target Protein Binding Affinity (Kd) | The dissociation constant for the binding of the target-specific ligand to the protein of interest. This is highly variable depending on the target. | 1 nM - 10 µM |
| Degradation Concentration 50 (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Maximum Degradation (Dmax) | The maximum percentage of the target protein that can be degraded by the PROTAC. | > 80% |
Experimental Protocols
This protocol provides a general methodology for the synthesis of a thalidomide derivative with a linker suitable for conjugation to a target protein ligand.
Materials:
-
4-fluorothalidomide
-
Linker with a terminal amine group (e.g., a PEG linker with a terminal amine and a protected carboxylic acid or alkyne for subsequent conjugation)
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-terminated linker (1.2 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the desired thalidomide-linker conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol describes how to assess the ability of a newly synthesized PROTAC to degrade a target protein in a cell-based assay.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Also, prepare a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC or vehicle control and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizations
Caption: PROTAC-mediated protein degradation pathway via CRBN recruitment.
Caption: Experimental workflow for Western blot-based protein degradation analysis.
References
A Technical Guide to the Theoretical Modeling of PROTAC-VHL Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][6] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design.[7][8][9] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein.[2][4][6][10][11] Understanding the structural and energetic landscape of this ternary complex is therefore paramount for the rational design of effective PROTACs.[4][6]
This technical guide provides an in-depth overview of the theoretical modeling of PROTAC-VHL ternary complexes, aimed at researchers, scientists, and drug development professionals. We will explore the key computational methodologies, detail the experimental protocols for model validation, and present quantitative data in a structured format to facilitate comparison and analysis.
The PROTAC-VHL Mechanism of Action
The fundamental mechanism of a VHL-recruiting PROTAC is to induce proximity between the target protein and the VHL E3 ligase, leading to the ubiquitination of the target. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Theoretical Modeling Approaches
A variety of computational methods are employed to predict and analyze the structure and stability of PROTAC-VHL ternary complexes. These approaches are crucial for understanding structure-activity relationships (SAR) and guiding the optimization of PROTAC design, particularly the linker, which plays a critical role in ternary complex formation.[4][12][13]
1. Molecular Docking and Protein-Protein Docking: Initial structural models of the ternary complex are often generated using docking techniques. This can be a multi-step process:
-
Ligand Docking: The warhead and the E3 ligase ligand of the PROTAC are docked into their respective binding pockets on the POI and VHL.
-
Protein-Protein Docking: The POI-warhead and VHL-ligand binary complexes are then docked together to predict the overall ternary complex architecture.[7][14] Software like MOE and ICM are commonly used for this purpose.[8][15]
2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the modeled ternary complexes.[3][12][13][16] By simulating the movements of atoms over time, researchers can:
-
Assess the stability of the predicted ternary complex structure.
-
Analyze the conformational flexibility of the PROTAC linker.[13]
-
Identify key protein-protein and protein-PROTAC interactions.[12]
-
Calculate binding free energies to estimate the affinity of the complex.[17]
3. Enhanced Sampling Methods: To overcome the limitations of conventional MD simulations in exploring the vast conformational space of flexible linkers and protein-protein interfaces, enhanced sampling techniques are often utilized. These methods, such as steered MD and metadynamics, can accelerate the simulation of rare events like complex formation and dissociation.[12][13]
4. Machine Learning and AI: More recently, machine learning (ML) and artificial intelligence (AI) have been applied to PROTAC design.[1][3][18][19][20] ML models can be trained on existing experimental data to:
-
Predict the degradation efficiency of novel PROTACs.[18][20]
-
Optimize linker design by identifying key structural features that promote stable ternary complex formation.[1][18]
-
Generate novel PROTAC structures with desired properties.[3]
Experimental Validation
Computational models of PROTAC-VHL ternary complexes require rigorous experimental validation. Several biophysical and structural biology techniques are essential for confirming the predicted structures and binding affinities.[21][22]
Key Experimental Techniques:
-
X-Ray Crystallography: Provides high-resolution atomic structures of the ternary complex, offering definitive proof of the binding mode and protein-protein interactions.[23][24][25][26] The first crystal structure of a PROTAC-mediated ternary complex involved VHL and the bromodomain-containing protein 4 (BRD4).[23]
-
Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for determining the structures of large and flexible complexes that may be difficult to crystallize.[27]
-
Surface Plasmon Resonance (SPR): A label-free method for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[11][28][29][30][31] It is particularly useful for quantifying cooperativity.[29][30]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, including enthalpy, entropy, and binding affinity, providing a comprehensive understanding of the forces driving complex formation.[21][22][28]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PROTAC-VHL ternary complexes. These values are critical for benchmarking computational models and understanding the factors that contribute to potent protein degradation.
Table 1: Binding Affinities and Cooperativity of VHL-based PROTACs
| PROTAC | Target Protein | VHL Binding (KD, nM) | Target Binding (KD, nM) | Ternary Complex (KD, nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | 66 | 4 | 2.6 | 15-26 | [28] |
| ARV-771 | BRD4 | ~70 (to VHL) | - | - | Positive | [29] |
| BRD-5110 | PPM1D | ~3000 | 1 | - | - | [28] |
Note: Cooperativity (α) is a measure of the extent to which the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[29][30][31]
Table 2: Structural Data for VHL-PROTAC-Target Ternary Complexes
| PDB ID | PROTAC | Target Protein | Resolution (Å) | Key Structural Features |
| 5T35 | MZ1 | BRD4BD2 | 2.2 | First crystal structure of a PROTAC-induced ternary complex.[23] |
| 6BN7 | - | SMARCA2 | 2.0 | - |
| 6BN8 | - | SMARCA4 | 2.1 | - |
| 6HAX | - | SMARCA2 | 1.9 | - |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in this guide.
1. X-Ray Crystallography of Ternary Complexes
-
Protein Expression and Purification: The VHL complex (often with Elongin B and C) and the target protein are expressed (e.g., in E. coli or insect cells) and purified to high homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Ternary Complex Formation: The purified VHL complex and target protein are incubated with an excess of the PROTAC molecule to drive the formation of the ternary complex.[25][32] The stability of this complex is often assessed by biophysical methods prior to crystallization trials.[24][25]
-
Crystallization: The ternary complex is concentrated and subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature). Co-crystallization is the preferred method.[32][33]
-
Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement and refined.[26][34]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: One of the binding partners, typically the VHL E3 ligase, is immobilized onto the surface of an SPR sensor chip.[11][29]
-
Binary Interaction Analysis: The PROTAC is flowed over the immobilized VHL to determine the binary binding kinetics and affinity.
-
Ternary Interaction Analysis: A constant, saturating concentration of the PROTAC is mixed with varying concentrations of the target protein. This mixture is then flowed over the immobilized VHL. The resulting sensorgrams are analyzed to determine the kinetics and affinity of the ternary complex formation.[28][29]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated by comparing the affinity of the target protein for the VHL-PROTAC complex with its affinity for the PROTAC alone.[31]
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation: Purified VHL, target protein, and PROTAC are prepared in identical buffer conditions to minimize heat of dilution effects.
-
Binary Titrations: The PROTAC is titrated into a solution of either VHL or the target protein to determine the thermodynamics of the binary interactions.
-
Ternary Titrations: To measure the thermodynamics of ternary complex formation, the target protein is titrated into a solution containing a pre-formed VHL-PROTAC binary complex.
-
Data Analysis: The resulting heat changes are measured and fit to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) and Gibbs free energy (ΔG) of binding can then be calculated.
Conclusion
The theoretical modeling of PROTAC-VHL ternary complexes is a rapidly evolving field that is critical for the advancement of targeted protein degradation as a therapeutic strategy. A combination of computational approaches, including molecular docking, MD simulations, and machine learning, provides powerful tools for predicting and understanding the behavior of these complex systems. However, these in silico methods must be rigorously validated through experimental techniques such as X-ray crystallography, cryo-EM, SPR, and ITC. The integration of computational modeling and experimental validation will continue to drive the rational design of novel, highly potent, and selective PROTACs for a wide range of diseases.
References
- 1. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - Benchmarking Methods for PROTAC Ternary Complex Structure Prediction - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic insights into PROTAC-mediated degradation through an integrated framework of molecular dynamics, free energy landscapes, and quantum mechanics: A case study on kinase degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cbirt.net [cbirt.net]
- 19. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 28. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 29. charnwooddiscovery.com [charnwooddiscovery.com]
- 30. aragen.com [aragen.com]
- 31. cytivalifesciences.com [cytivalifesciences.com]
- 32. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 33. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for CuAAC Click Chemistry with E3 Ligase Ligand-Linker Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecular entities.[1][][3] This powerful ligation technique is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][][6] PROTACs are typically constructed from a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them.[4][6][7]
This document provides a detailed protocol for the conjugation of a hypothetical "E3 Ligase Ligand-linker Conjugate 17," which is assumed to possess either a terminal alkyne or an azide (B81097) functionality, with a corresponding azide- or alkyne-modified POI ligand. The CuAAC reaction forms a stable triazole linkage, a common and effective strategy in PROTAC development.[][8][9]
Signaling Pathway: The Ubiquitin-Proteasome System (UPS)
PROTACs leverage the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[4][10] The core of this pathway involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a substrate protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] PROTACs act by inducing proximity between the target protein and an E3 ligase, thereby hijacking the UPS for targeted protein degradation.[4][6]
Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System.
Experimental Protocols
This section details the protocol for the CuAAC reaction. Two alternative procedures are provided, depending on whether "this compound" contains an alkyne or an azide moiety.
Materials and Reagents:
-
This compound (alkyne- or azide-functionalized)
-
POI Ligand (azide- or alkyne-functionalized)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand.[11][12]
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
-
Deionized water
Protocol 1: Alkyne-Functionalized E3 Ligase Conjugate 17 with Azide-Functionalized POI Ligand
This protocol describes the conjugation of an alkyne-containing E3 ligase conjugate with an azide-containing POI ligand.
-
Preparation of Stock Solutions:
-
This compound (Alkyne): Prepare a 10 mM stock solution in DMSO.
-
POI Ligand (Azide): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[13]
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[13]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.[13][14]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the POI Ligand (Azide) to your chosen buffer (e.g., PBS) to a final concentration of 100 µM.
-
Add the this compound (Alkyne) to the reaction mixture. A slight excess (1.2 to 2 equivalents) relative to the POI Ligand is often used to ensure complete consumption of the limiting reagent.[14]
-
Prepare a premix of CuSO₄ and THPTA ligand by combining them in a 1:5 molar ratio.[11][14] Add this premix to the reaction tube to achieve a final copper concentration of 0.1 mM to 0.25 mM.[14]
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]
-
Vortex the tube briefly to ensure thorough mixing.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours.[13] Reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the newly formed PROTAC can be purified using standard chromatographic techniques such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and copper catalyst.[13]
-
Protocol 2: Azide-Functionalized E3 Ligase Conjugate 17 with Alkyne-Functionalized POI Ligand
This protocol is for the reverse scenario, where the E3 ligase conjugate contains the azide and the POI ligand has the alkyne. The procedure is analogous to Protocol 1.
-
Preparation of Stock Solutions:
-
This compound (Azide): Prepare a 10 mM stock solution in DMSO.
-
POI Ligand (Alkyne): Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[13]
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[13]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water (prepare fresh).[13][14]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the POI Ligand (Alkyne) to the buffer to a final concentration of 100 µM.
-
Add the this compound (Azide) in a slight excess (1.2 to 2 equivalents).[14]
-
Add the premixed CuSO₄/THPTA solution (1:5 molar ratio) to a final copper concentration of 0.1 mM to 0.25 mM.[14]
-
Vortex gently.
-
-
Initiation of the Click Reaction:
-
Purification:
-
Purify the final PROTAC product using reversed-phase HPLC or another suitable chromatographic method.
-
Quantitative Data Summary
The efficiency of the CuAAC reaction is typically high, often achieving near-quantitative yields.[12][15] The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Value | Expected Outcome/Note |
| Reactant Concentration | 10 µM - 1 mM | Higher concentrations generally lead to faster reaction rates.[16] |
| Equivalents of Excess Reagent | 1.2 - 2.0 | Used to drive the reaction to completion for the limiting reagent. |
| Copper (CuSO₄) Concentration | 50 µM - 250 µM | Higher concentrations can increase reaction speed but may also increase side reactions or protein damage.[14][17] |
| Ligand:Copper Ratio (THPTA:Cu) | 5:1 | The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage.[14][17] |
| Sodium Ascorbate Concentration | 1 mM - 5 mM | Acts as a reducing agent to generate the active Cu(I) catalyst from Cu(II).[3][14] |
| Reaction Time | 30 - 240 minutes | Monitor by LC-MS for completion. |
| pH | 7.0 - 8.0 | CuAAC is effective over a broad pH range, but this range is optimal for many biomolecules.[3] |
| Expected Yield | >90% | The CuAAC reaction is known for its high efficiency and yields.[] |
Experimental Workflow
The overall workflow for the synthesis of a PROTAC using CuAAC click chemistry is depicted below.
Caption: General workflow for PROTAC synthesis via CuAAC click chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (oxidized Cu(I)) | Ensure sodium ascorbate solution is freshly prepared. Increase ligand:copper ratio to 5:1 or higher to better protect Cu(I).[14] |
| Low reactant concentration | Increase the concentration of one or both reactants. | |
| Incompatible buffer components | Avoid buffers containing strong chelating agents like EDTA that can sequester copper ions. | |
| Side Product Formation | Oxidative homocoupling of alkynes | Ensure sufficient sodium ascorbate is present. Degassing the reaction mixture with argon or nitrogen can help. |
| Poor Recovery After Purification | Product precipitation or adsorption | Adjust the mobile phase composition in HPLC. Consider a different purification method. |
| Biomolecule Damage | Reactive oxygen species generated by Cu(I) | Use a protective ligand like THPTA. Minimize reaction time and copper concentration.[17] |
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. broadpharm.com [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of VHL Ligand-Linker Conjugate 17 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of VHL Ligand-Linker Conjugate 17 in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and their subsequent application in prostate cancer cell line research. The focus is on the androgen receptor (AR) degrader, ARD-266, which is synthesized using this conjugate.
Introduction
VHL Ligand-Linker Conjugate 17 is a key chemical tool for the development of VHL-based PROTACs.[1][2][3] This conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with an alkyne group, enabling click chemistry for the facile synthesis of PROTACs.[1][3] One such PROTAC, ARD-266, has demonstrated high potency in degrading the androgen receptor (AR) in various prostate cancer cell lines.[1][2][4][5][6][7][8] The androgen receptor is a critical driver of prostate cancer growth and progression, making it a key therapeutic target.[9][10][11][12][13] ARD-266, synthesized from VHL Ligand-Linker Conjugate 17, offers a powerful approach to study AR degradation and its therapeutic potential in prostate cancer.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of ARD-266 in degrading the androgen receptor and inhibiting cell proliferation in various prostate cancer cell lines.
Table 1: AR Degradation Efficacy of ARD-266 in Prostate Cancer Cell Lines [4][5][6][7][8][14]
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Treatment Conditions |
| LNCaP | 0.2 - 0.5 | >95% | 6 hours |
| VCaP | 1 | >95% | 6 hours |
| 22Rv1 | 0.2 | >95% | 6 hours |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity of ARD-266 in Prostate Cancer Cell Lines [14]
| Cell Line | IC50 (nM) |
| LNCaP | 6 |
IC50: Concentration required to inhibit 50% of cell proliferation.
Signaling Pathway
The following diagram illustrates the mechanism of action of ARD-266, a PROTAC synthesized using VHL Ligand-Linker Conjugate 17, in inducing the degradation of the androgen receptor in prostate cancer cells.
Caption: Mechanism of ARD-266 induced AR degradation.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of a PROTAC synthesized from VHL Ligand-Linker Conjugate 17 in prostate cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. urotoday.com [urotoday.com]
- 9. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 12. Prostate cancer - Wikipedia [en.wikipedia.org]
- 13. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing E3 Ligase Ligand-Linker Conjugate 17 for Targeted Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the strategic application of E3 Ligase Ligand-linker Conjugate 17 in the development of potent and selective kinase-targeting Proteolysis Targeting Chimeras (PROTACs). We will delineate the mechanism of action, provide detailed protocols for the synthesis and evaluation of novel kinase degraders, and present a framework for data analysis and interpretation.
Introduction: Understanding this compound
This compound is a key chemical tool for the synthesis of PROTACs. It is not a standalone kinase degrader but rather a foundational building block. This conjugate consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a chemical linker.[1] The linker serves as the attachment point for a ligand that binds to a specific kinase of interest (kinase-targeting ligand).
The overarching principle of a PROTAC is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein.[2] By conjugating the VHL ligand to a kinase-targeting ligand, the resulting PROTAC molecule acts as a molecular bridge, bringing the target kinase into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the kinase. The poly-ubiquitinated kinase is then recognized and degraded by the proteasome.[3]
The catalytic nature of this process allows for sub-stoichiometric degradation of the target protein, offering a significant advantage over traditional kinase inhibitors which require sustained high concentrations to maintain their effect.[3][4]
Mechanism of Action: PROTAC-Mediated Kinase Degradation
The process of kinase degradation initiated by a PROTAC synthesized from this compound can be visualized as a cyclical pathway.
Figure 1: Mechanism of PROTAC-mediated kinase degradation. The PROTAC, synthesized using this compound, facilitates the formation of a ternary complex between the target kinase and the VHL E3 ligase. This leads to poly-ubiquitination and subsequent proteasomal degradation of the kinase, with the PROTAC being released to repeat the cycle.
Experimental Protocols
Synthesis of a Kinase-Targeting PROTAC
The initial and most critical step is the chemical conjugation of a suitable kinase-targeting ligand to the this compound.
Materials:
-
This compound
-
Selected kinase-targeting ligand with a reactive functional group (e.g., amine, carboxylic acid, alkyne, or azide)
-
Appropriate coupling reagents (e.g., HATU, EDC/NHS, or copper catalyst for click chemistry)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC, flash chromatography)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Protocol:
-
Selection of Kinase Ligand: Choose a high-affinity ligand for your kinase of interest. The ligand must possess a solvent-exposed region where a linker can be attached without significantly compromising its binding affinity to the kinase.
-
Chemical Ligation: Based on the reactive handle on the linker of Conjugate 17 and your modified kinase ligand, perform the appropriate chemical conjugation reaction. For instance, if the linker has a carboxylic acid, an amide bond can be formed with an amine-modified kinase ligand using standard peptide coupling reagents.
-
Purification: Purify the newly synthesized PROTAC using reverse-phase HPLC to achieve high purity (>95%).
-
Characterization: Confirm the identity and purity of the final PROTAC compound using LC-MS and NMR spectroscopy.
In Vitro Evaluation of Kinase Degradation
The primary goal is to determine the efficacy and potency of the newly synthesized PROTAC in degrading the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized kinase-targeting PROTAC
-
DMSO (for stock solutions)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Inactive epimer of the VHL ligand as a negative control
-
Parent kinase-targeting ligand (without the E3 ligase conjugate) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Plate the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include the following controls:
-
Vehicle control (DMSO)
-
Parent kinase ligand
-
Inactive VHL ligand control PROTAC
-
Co-treatment with the PROTAC and a proteasome inhibitor (MG132)
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target kinase and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase levels to the loading control. Calculate the percentage of kinase degradation relative to the vehicle control.
Figure 2: A generalized experimental workflow for assessing the efficacy of a newly synthesized kinase-targeting PROTAC.
Data Presentation and Interpretation
Quantitative analysis is crucial for comparing the potency and efficacy of different PROTACs. The key parameters to determine are the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).
Table 1: Quantitative Analysis of Kinase Degradation by PROTAC-X
| Parameter | PROTAC-X | Parent Kinase Ligand | Inactive Control PROTAC |
| Target Kinase | Kinase A | Kinase A | Kinase A |
| Cell Line | Cancer Cell Line Y | Cancer Cell Line Y | Cancer Cell Line Y |
| Treatment Time | 24 hours | 24 hours | 24 hours |
| DC₅₀ (nM) | 25 | >10,000 | >10,000 |
| Dₘₐₓ (%) | 95 | No degradation | No degradation |
| VHL-dependent? | Yes | N/A | N/A |
| Proteasome-dependent? | Yes | N/A | N/A |
Interpretation of Results:
-
A low nanomolar DC₅₀ value for PROTAC-X indicates high potency.
-
A Dₘₐₓ value close to 100% signifies high efficacy.
-
The lack of degradation with the parent kinase ligand and the inactive control PROTAC confirms that the degradation is dependent on the formation of the ternary complex.
-
The rescue of kinase levels upon co-treatment with a proteasome inhibitor (e.g., MG132) validates that the degradation is mediated by the ubiquitin-proteasome system.
Conclusion
This compound is a valuable tool for the rational design and synthesis of novel kinase-targeting PROTACs. By following the outlined protocols for synthesis, in vitro evaluation, and data analysis, researchers can effectively develop and characterize potent and selective kinase degraders. This technology opens up new avenues for targeting kinases, including those that have been traditionally considered "undruggable" or have developed resistance to conventional inhibitors.[5] The modular nature of PROTACs, facilitated by reagents like Conjugate 17, allows for the rapid generation and optimization of degraders against a wide array of kinase targets, accelerating the drug discovery process.
References
- 1. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Revolutionizing Drug Discovery: A Step-by-Step Guide to PROTAC Synthesis with an Alkyne Linker
For Immediate Release
Shanghai, China – December 11, 2025 – In a significant step forward for targeted protein degradation, this document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring a versatile alkyne linker. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, purification, and characterization of these powerful research tools.
PROTACs are innovative bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technology holds immense promise for targeting proteins previously considered "undruggable."[2] The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined PROTAC synthesis, allowing for the rapid and efficient assembly of these complex molecules from modular components.[2][3]
This guide will focus on a practical, step-by-step approach to synthesizing a PROTAC composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible alkyne-containing linker that joins them.
PROTAC Synthesis Workflow at a Glance
The synthesis of a PROTAC with an alkyne linker is a modular process that involves three key stages: the synthesis of an alkyne-functionalized ligand for the Protein of Interest (POI), the synthesis of an azide-functionalized E3 ligase ligand, and the final conjugation of these two components via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a model PROTAC, targeting the BRD4 protein for degradation by recruiting the CRBN E3 ligase.
Part 1: Synthesis of an Alkyne-Functionalized POI Ligand (JQ1-Alkyne)
The bromodomain and extra-terminal domain (BET) inhibitor JQ1 is a widely used ligand for targeting BRD4.[4] This protocol describes a method for its functionalization with a terminal alkyne.
Protocol 1: Synthesis of JQ1-Alkyne
-
Thionation of JQ1 Precursor: A precursor amide of JQ1 is treated with Lawesson's reagent in a solvent such as THF at elevated temperatures (e.g., 80°C) to yield the corresponding thioamide.[5]
-
Amidrazone Formation: The thioamide is then reacted with hydrazine (B178648) hydrate (B1144303) at a reduced temperature (e.g., 0°C) to form the amidrazone intermediate.[5]
-
Triazole Ring Formation with Alkyne Moiety: The amidrazone is subsequently cyclized with a reagent containing a terminal alkyne, such as trimethyl orthoacetate and an alkyne-containing alcohol, in a suitable solvent mixture (e.g., toluene) at high temperature (e.g., 110°C) to afford the final JQ1-alkyne product.[5] This can often be performed as a one-pot synthesis from the amide precursor.[5]
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure JQ1-alkyne.
Part 2: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide-Azide)
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase.[6] The following protocol details the synthesis of a pomalidomide derivative with an azide (B81097) handle for click chemistry.
Protocol 2: Synthesis of Pomalidomide-C5-Azide
-
Alkylation of Pomalidomide: Pomalidomide is reacted with a bifunctional linker, such as 1,5-dibromopentane, in the presence of a base like potassium carbonate in a solvent such as DMF at an elevated temperature (e.g., 60°C) for approximately 12 hours.[7]
-
Azide Installation: The resulting N-(5-bromopentyl)-pomalidomide is then treated with sodium azide in DMF at 60°C for about 6 hours to introduce the azide functionality.[7]
-
Purification: The crude pomalidomide-C5-azide is purified by silica gel column chromatography.[7]
Part 3: PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The final step involves the "clicking" of the two functionalized ligands together to form the PROTAC molecule.
Protocol 3: CuAAC Reaction for PROTAC Synthesis
-
Reaction Setup: In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (e.g., JQ1-alkyne, 1.0 equivalent) and the azide-functionalized E3 ligase ligand (e.g., pomalidomide-C5-azide, 1.0 equivalent) in a solvent system such as a mixture of t-BuOH and water or DMF.[8]
-
Catalyst Addition: Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) pentahydrate (e.g., 0.1 equivalents), and a reducing agent like sodium ascorbate (B8700270) (e.g., 0.2 equivalents).[8] The use of a stabilizing ligand such as THPTA can improve reaction reliability.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS.[8]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The final PROTAC is then purified using preparative HPLC to achieve high purity.
Data Presentation: Quantitative Summary of Synthesis
The following table summarizes typical yields for each step of the PROTAC synthesis. Actual yields can vary based on reaction scale and specific conditions.
| Step | Reactants | Key Reagents | Typical Yield (%) |
| 1. JQ1-Alkyne Synthesis | JQ1 amide precursor, alkyne-containing reagent | Lawesson's reagent, hydrazine hydrate | 60-82% |
| 2. Pomalidomide-Azide Synthesis | Pomalidomide, 1,5-dibromopentane, sodium azide | K₂CO₃, NaN₃ | ~70-80% |
| 3. CuAAC Click Reaction | JQ1-alkyne, Pomalidomide-azide | CuSO₄, Sodium Ascorbate | 55-90% |
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to verify the molecular weight of the PROTAC and to assess its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the final purity of the PROTAC, which is crucial for subsequent biological assays.
Mechanism of Action: The Ubiquitin-Proteasome Pathway
PROTACs function by hijacking the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
By providing this detailed guide, we aim to empower researchers to synthesize and utilize PROTACs with alkyne linkers, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application of VHL-Based PROTACs in Diverse Cancer Cell Lines: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in the application of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs) in various cancer cell lines. This guide summarizes the efficacy of different VHL-based PROTACs, offers step-by-step experimental procedures, and visualizes key biological processes and workflows.
Introduction to VHL-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] VHL is a commonly recruited E3 ligase in PROTAC design due to its broad expression across various tissues.[3] The formation of a ternary complex between the POI, the VHL-based PROTAC, and the VHL E3 ligase complex leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This targeted protein degradation offers a powerful therapeutic strategy against cancers driven by aberrant proteins. VHL-based PROTACs have demonstrated the ability to induce degradation of target proteins at nanomolar concentrations in several mammalian cell lines.[6]
Data Presentation: Efficacy of VHL-Based PROTACs in Cancer Cell Lines
The following table summarizes the quantitative data on the efficacy of various VHL-based PROTACs across different cancer cell lines, providing a comparative overview of their degradation (DC₅₀) and inhibitory (IC₅₀) capabilities.
| PROTAC Name | Target Protein | Cancer Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| MZ1 | BRD4 | Various (Panel of 56) | Broadly Active | Not specified | [7] |
| ARV-825 | BET proteins | MDA-MB-231 (TNBC) | Not specified | Antiproliferative | [8] |
| GP262 | PI3K/mTOR | MDA-MB-231 (Breast) | 227.4 (PI3Kα), 42.23 (PI3Kγ), 45.4 (mTOR) | 68.0 | [9] |
| MCF-7 (Breast) | Potent Degradation | 161.6 | [9] | ||
| MDA-MB-361 (Breast) | Not specified | 124.2 | [9] | ||
| CEP1347-VHL-02 | MLK3 | MCF-7 (Breast) | 50 | Not specified | [10] |
| MDA-MB-468 (TNBC) | 300 | Not specified | [10] | ||
| JPS016 (9) | HDAC1/2/3 | HCT116 (Colon) | Not specified | Submicromolar | [11] |
| JPS036 (22) | HDAC3 | HCT116 (Colon) | 440 | Not specified | [11] |
| p38α PROTACs (NR-11c, NR-7h) | p38α | Various Breast and Osteosarcoma cell lines | Effective at 100-1000 nM | Not specified | [6] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to VHL-based PROTACs.
Caption: Mechanism of action of a VHL-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of PROTACs Synthesized from Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This document provides detailed application notes and protocols for the analytical characterization of PROTACs synthesized from a hypothetical von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, herein referred to as "Conjugate 17".
The core mechanism of action for these PROTACs involves the formation of a ternary complex between the POI, the PROTAC molecule, and the VHL E3 ligase complex (comprising VHL, Elongin B, and Elongin C, collectively known as VCB).[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] A thorough analytical characterization is paramount to understanding the efficacy, selectivity, and mechanism of action of these PROTACs, thereby guiding their development as potential therapeutics.
I. PROTAC Signaling and Degradation Pathway
The activity of a VHL-based PROTAC, derived from Conjugate 17, follows a catalytic cycle. The PROTAC first binds to both the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex.[] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to initiate another degradation cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Designing PROTACs with VHL Ligand-Linker Conjugate 17
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand-Linker Conjugate 17. This conjugate serves as a versatile building block for creating potent and selective protein degraders.
Introduction to PROTAC Technology and VHL Ligand-Linker Conjugate 17
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4] VHL Ligand-Linker Conjugate 17 is a key reagent that incorporates a VHL ligand attached to a linker terminating in an alkyne group. This alkyne functionality allows for efficient conjugation to an azide-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, streamlining the synthesis of VHL-based PROTACs.[5][6] A notable example of a potent PROTAC synthesized using this conjugate is ARD-266, a highly effective degrader of the Androgen Receptor (AR).[5][7] Interestingly, the VHL ligand employed in ARD-266 exhibits a relatively weak binding affinity (Ki of 2-3 μM) to the VHL E3 ligase, yet the resulting PROTAC is highly potent, demonstrating that high-affinity E3 ligase binding is not always a prerequisite for efficient protein degradation.[8][9]
Below is a representative chemical structure for a VHL Ligand-Linker Conjugate, illustrating the key components.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative PROTAC, ARD-266, which is synthesized using a VHL Ligand-Linker conjugate analogous to VHL Ligand-Linker Conjugate 17.
Table 1: Binding Affinities
| PROTAC Component | Target Protein | Binding Affinity (K_d_ / K_i_) | Assay Method |
| VHL Ligand in ARD-266 | VHL E3 Ligase | 2-3 µM (K_i_) | Not Specified |
| ARD-266 | Androgen Receptor | Data not available | - |
Table 2: In Vitro Degradation Efficiency of ARD-266
| Cell Line | DC_50_ (nM) | D_max_ (% Degradation) | Treatment Time (hours) |
| LNCaP | 0.2 - 1 | >95% | 24 |
| VCaP | 0.2 - 1 | >95% | 24 |
| 22Rv1 | 0.2 - 1 | >95% | 24 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding and implementing PROTAC technology.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 8. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ARD-266 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARD-266 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, ARD-266 links a high-affinity ligand for the AR to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5] This proximity induces the ubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome.[4] This mechanism of action makes ARD-266 a valuable tool for studying AR signaling pathways and a potential therapeutic agent for androgen-dependent pathologies, particularly in castration-resistant prostate cancer (CRPC).[3][6]
The following protocols provide detailed cell-based methodologies to quantify the efficacy of ARD-266 by assessing its ability to induce AR protein degradation, suppress AR-dependent gene transcription, and inhibit the proliferation of AR-positive cancer cells.
Mechanism of Action: ARD-266
ARD-266 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase complex.[7] This induced proximity facilitates the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cell and abrogating its downstream signaling.
Caption: ARD-266 forms a ternary complex, leading to AR ubiquitination and proteasomal degradation.
Summary of ARD-266 Efficacy Data
The following table summarizes the quantitative data reported for ARD-266 in various AR-positive prostate cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| LNCaP | AR Degradation | DC₅₀ | 0.2 - 1 nM | [1][6] |
| VCaP | AR Degradation | DC₅₀ | 0.2 - 1 nM | [1][6] |
| 22Rv1 | AR Degradation | DC₅₀ | 0.2 - 1 nM | [1][6] |
| LNCaP | AR Degradation | Time to >95% Degradation | ~6 hours (at 100 nM) | [1] |
| LNCaP | Gene Expression | PSA, TMPRSS2, FKBP5 mRNA | >50% reduction at 10 nM | [1] |
Protocol 1: Western Blot Analysis of AR Protein Degradation
Application: To directly measure the dose- and time-dependent degradation of Androgen Receptor protein induced by ARD-266.
Principle: Cells are treated with varying concentrations of ARD-266 for different durations. Cell lysates are then prepared, and total protein is separated by size via SDS-PAGE. The AR protein is specifically detected using a primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for visualization and quantification.
Caption: Experimental workflow for Western Blot analysis of ARD-266-mediated AR degradation.
Materials:
-
AR-positive cell lines (e.g., LNCaP, VCaP, 22Rv1).
-
Appropriate cell culture medium and supplements.
-
ARD-266 (stock solution in DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Precast polyacrylamide gels (e.g., 4-15% Tris-Glycine).
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-AR, Mouse anti-β-Actin (or other loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture: Seed LNCaP, VCaP, or 22Rv1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Dose-Response: Treat cells with serial dilutions of ARD-266 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of ARD-266 (e.g., 100 nM) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-AR at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imager. Quantify band intensities using software like ImageJ. Normalize AR band intensity to the loading control (β-Actin). Calculate the DC₅₀ value (concentration at which 50% degradation is achieved) using non-linear regression.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for AR Target Gene Expression
Application: To measure the functional consequence of AR degradation by quantifying the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5).
Principle: Following treatment with ARD-266, total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts is then quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Caption: Experimental workflow for qRT-PCR analysis of AR target gene expression.
Materials:
-
Treated cell samples (from Protocol 1 setup).
-
RNA extraction kit (e.g., RNeasy Kit).
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for PSA, TMPRSS2, FKBP5, and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Treat cells with ARD-266 as described in Protocol 1 (dose-response). A 24-hour treatment is typical.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA.
-
RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene or housekeeping gene, and SYBR Green Master Mix.
-
Run the reactions on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Protocol 3: Cell Viability and Proliferation Assay
Application: To assess the downstream effect of ARD-266-induced AR degradation on the viability and proliferation of androgen-dependent prostate cancer cells.
Principle: Cell viability can be quantified by measuring ATP levels, which correlate with the number of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells; the resulting luminescence is proportional to the amount of ATP present.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
using mass spectrometry to confirm PROTAC synthesis
Application Note: Confirming PROTAC Synthesis with High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery.[1][2] A PROTAC consists of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][3] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Given their complex structure and mechanism of action, rigorously confirming the successful synthesis and structural integrity of a PROTAC is a critical first step in its development.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose.[4] It provides a highly accurate mass measurement of the synthesized molecule, allowing for unambiguous confirmation of its elemental composition and identity. This application note provides a detailed protocol for using LC-HRMS to confirm the synthesis of novel PROTACs.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target.[1] This process is catalytic, as the PROTAC is released after ubiquitination and can mediate the degradation of multiple POI molecules.[3]
Experimental Workflow for Synthesis Confirmation
The process of confirming a PROTAC's identity via mass spectrometry follows a straightforward workflow. It begins with careful sample preparation of the crude or purified synthesis product, followed by separation using liquid chromatography and analysis by a high-resolution mass spectrometer. The resulting data is then processed to compare the observed mass with the theoretically calculated mass.
Detailed Protocol: PROTAC Analysis by LC-HRMS
This protocol outlines the steps for analyzing a newly synthesized PROTAC using a typical LC-HRMS system (e.g., Thermo Scientific™ Q Exactive™ or Waters™ Xevo™ G2-XS QTof).
1. Materials and Reagents
-
Synthesized PROTAC: Dry powder or oil.
-
Solvents: LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water.
-
Additive: 0.1% (v/v) formic acid (FA) in water and ACN.
-
Vials: 2 mL LC-MS certified vials with caps.
-
Pipettes and Tips: Calibrated micropipettes.
2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO, MeOH).
-
Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. The final dilution should be done in a solvent compatible with the mobile phase, typically 50:50 ACN:Water with 0.1% FA. This minimizes solvent effects during injection.
-
Transfer the final working solution to an LC-MS vial.
3. Instrumentation and Parameters
-
LC System: Standard UHPLC/HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute the compound.
-
Mass Spectrometer: High-resolution mass spectrometer (Orbitrap, TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as PROTACs readily form protonated adducts ([M+H]+).
-
Scan Range: A wide range, e.g., 150-1500 m/z, to ensure capture of the PROTAC's molecular ion.
-
Resolution: Set to >60,000 to ensure high mass accuracy.
4. Data Acquisition and Analysis
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the sample and begin the LC-MS run.
-
After data acquisition, use the instrument's software to analyze the results.
-
Calculate the theoretical monoisotopic mass of the PROTAC and the expected m/z for its protonated adduct ([M+H]+).
-
Extract the ion chromatogram for the expected m/z value. A sharp peak should be observed at a specific retention time.
-
Examine the mass spectrum corresponding to this peak. The most abundant ion should correspond to the expected m/z of the PROTAC.
-
Confirm that the mass error between the observed m/z and the expected m/z is low, typically < 5 ppm.
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format. The key metric for confirmation is the mass error, expressed in parts per million (ppm), which quantifies the difference between the experimentally measured mass and the theoretically calculated mass.
Table 1: Example HRMS Data for PROTAC Synthesis Confirmation
| PROTAC ID | Chemical Formula | Calculated Monoisotopic Mass (Da) | Adduct Ion | Expected m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|---|---|
| PROTAC-A | C₄₅H₅₀ClN₇O₇S | 887.3232 | [M+H]⁺ | 888.3305 | 888.3301 | -0.45 |
| PROTAC-B | C₅₂H₆₂FN₉O₆ | 963.4811 | [M+H]⁺ | 964.4884 | 964.4895 | 1.14 |
| PROTAC-C | C₄₈H₅₅Br₂N₅O₅ | 995.2315 | [M+H]⁺ | 996.2388 | 996.2379 | -0.90 |
A mass error of less than 5 ppm provides high confidence in the elemental composition and successful synthesis of the target PROTAC.
High-resolution mass spectrometry is a powerful, sensitive, and accurate technique that is essential for the modern drug discovery pipeline, particularly for complex molecules like PROTACs.[5] By following the detailed protocol outlined in this application note, researchers can rapidly and confidently confirm the identity and purity of their synthesized PROTACs, ensuring the quality of the molecules used in subsequent biological assays and accelerating the development of novel therapeutics.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Measuring Androgen Receptor Degradation: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Western blotting for the quantitative analysis of Androgen Receptor (AR) degradation. The protocols outlined are essential for researchers investigating AR signaling pathways, screening for novel therapeutics that target AR stability, and professionals in drug development focused on prostate cancer and other androgen-dependent diseases.
The Androgen Receptor is a key driver in the progression of prostate cancer, making it a critical therapeutic target.[1] One promising strategy is the targeted degradation of the AR protein.[1][2][3] This application note details the Western blot methodology to precisely measure the degradation of AR in response to various treatments.
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of compounds that induce AR degradation.
Table 1: In Vitro Efficacy of ARD-2128 in VCaP Cells
| ARD-2128 Concentration (nM) | Treatment Duration (hours) | AR Degradation (%) |
| 1 | 24 | >50% |
| 10 | 24 | >90% |
| 100 | 24 | >90% |
| 1000 | 24 | >90% |
Source: Adapted from BenchChem Application Notes.[1]
Table 2: IC50 Values for ARD-2128
| Cell Line | IC50 (nM) |
| VCaP | 4 |
| LNCaP | 5 |
Source: Adapted from BenchChem Application Notes.[1]
Table 3: Effect of Proteasome Inhibitor on Enzalutamide-Mediated AR Degradation in LNCaP Cells
| Treatment | Time (hours) | Relative AR Protein Level (Normalized to Control) |
| Enzalutamide | 4 | Significantly Reduced |
| MG132 | 4 | Significantly Increased |
| Enzalutamide + MG132 | 4 | Transiently Counteracted Reduction |
Source: Adapted from Anticancer Research.[4]
Signaling Pathways for Androgen Receptor Degradation
The stability of the AR protein is regulated by complex cellular machinery. Two primary pathways for AR degradation have been identified: the ubiquitin-proteasome pathway and the caspase-3-dependent pathway.[2][5] Growth factors can activate the PI3K/Akt pathway, leading to AR phosphorylation and subsequent ubiquitination by the E3 ligase Mdm2, targeting it for proteasomal degradation.[5][6] Alternatively, the tumor suppressor PTEN can interact with AR in the cytoplasm, leading to its degradation via a caspase-3-dependent mechanism.[2][5]
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for measuring AR degradation.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: LNCaP, VCaP, or other relevant prostate cancer cell lines.
-
Cell Culture Media: RPMI-1640, DMEM, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) is commonly used.[7][8] Supplement with protease and phosphatase inhibitor cocktails immediately before use.[1][7]
-
Protein Assay Reagent: Bicinchoninic acid (BCA) or Bradford assay kit.
-
Laemmli Sample Buffer (4X or 6X): Contains SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol.[1][9]
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris).[1]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[1]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody: Anti-Androgen Receptor antibody. The choice of a specific and sensitive antibody is critical.[10][11][12][13][14]
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-vinculin.[4][15]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate.[7]
Protocol
1. Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the compound of interest at various concentrations and for different durations. Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction [1][7][9]
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100-200 µL for a 6-well plate).[1][7]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. This step is crucial for ensuring equal protein loading for each sample.[1]
4. Sample Preparation for Electrophoresis
-
Based on the protein concentrations, normalize the samples to ensure equal amounts of protein (typically 20-40 µg) are loaded per lane.[1]
-
Add the appropriate volume of Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][7]
-
Briefly centrifuge the samples to collect the condensate.
5. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[7]
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
If using PVDF, activate the membrane by briefly incubating it in methanol.[1]
-
Assemble the transfer "sandwich" and perform the transfer using a wet or semi-dry transfer system.
-
After transfer, you can verify the transfer efficiency by staining the membrane with Ponceau S.[1]
7. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Incubate the membrane with the ECL substrate for 1-5 minutes, as per the manufacturer's instructions.[7]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Densitometry: Quantify the band intensities for AR and the loading control in each lane using densitometry software.[1]
-
Normalize the AR band intensity to the corresponding loading control band intensity to correct for any variations in protein loading.
-
Calculate the percentage of AR degradation in the treated samples relative to the vehicle-treated control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Phosphorylation-dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. Androgen Receptor Antibodies [antibodies-online.com]
- 11. Choice of antibody is critical for specific and sensitive detection of androgen receptor splice variant-7 in circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Androgen Receptor Antibodies | Invitrogen [thermofisher.com]
- 13. Anti-androgen receptor (AR) antibody [EPR1535(2)] (ab133273) | Abcam [abcam.com]
- 14. biocompare.com [biocompare.com]
- 15. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
Application Notes and Protocols: In Vitro Ubiquitination Assays with VHL-based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][5]
The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[1][6] In vitro ubiquitination assays are crucial biochemical tools used to confirm the mechanism of action and evaluate the efficiency of VHL-based PROTACs.[7] These assays reconstitute the key components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and ATP) to directly measure the PROTAC's ability to induce ubiquitination of a target protein in a controlled environment.[8] This document provides detailed protocols and application notes for performing these assays.
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions, the VHL E3 ligase complex recognizes the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation.[1][9] VHL-based PROTACs hijack this natural process. The PROTAC simultaneously binds to the VHL complex and a POI, forming a VHL-PROTAC-POI ternary complex.[5] This induced proximity allows the E2 conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[6]
Application Notes
In vitro ubiquitination assays are versatile tools for the development and characterization of PROTACs.
-
Mechanism Validation: The primary application is to provide direct biochemical evidence that a PROTAC can induce ubiquitination of its intended target via the recruited E3 ligase.[10]
-
Structure-Activity Relationship (SAR) Studies: These assays allow for the rapid screening of multiple PROTAC variants with different linkers, exit vectors, or ligands to establish rank-order potency and guide medicinal chemistry efforts.[7]
-
Quantitative Analysis: They can be used to determine the ubiquitination efficiency of a PROTAC, often expressed as an EC50 value (the concentration at which 50% of the maximal ubiquitination is observed).
-
Selectivity Profiling: The assay can be adapted to test PROTAC activity against different E3 ligases (e.g., VHL vs. Cereblon) to demonstrate selectivity.[3] It can also be used to assess substrate specificity by testing against off-target proteins.[3]
Experimental Workflow
The overall workflow involves the formation of the ternary complex followed by the enzymatic ubiquitination reaction and subsequent detection of the ubiquitinated product.
Detailed Experimental Protocols
This section provides a representative protocol for a VHL-based PROTAC in vitro ubiquitination assay followed by Western blot detection. Concentrations and incubation times may require optimization.
Protocol 1: In Vitro Ubiquitination Reaction
Required Reagents and Materials:
-
Enzymes: Recombinant Human E1 (e.g., UBE1), Recombinant Human E2 (e.g., UBE2D2/UbcH5b), Recombinant VHL Complex (ELOB/ELOC/VHL).[11]
-
Substrates: Human Ubiquitin, Protein of Interest (POI), Mg-ATP solution.
-
Compounds: VHL-based PROTAC dissolved in DMSO.
-
Buffers: 10X Ubiquitination Reaction Buffer (e.g., 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP).
-
Detection: Primary antibodies against the POI and ubiquitin, HRP-conjugated secondary antibody, chemiluminescent substrate.[5]
-
Controls:
-
Negative Control 1 (No PROTAC): Replace PROTAC with DMSO vehicle.
-
Negative Control 2 (No ATP): Replace Mg-ATP with water to confirm ATP-dependence.
-
Negative Control 3 (Inactive Epimer): If available, use a stereoisomer of the PROTAC that does not bind VHL.[2]
-
Step-by-Step Procedure:
-
Prepare 1X Assay Buffer: Dilute the 10X stock buffer with ultrapure water. For example, to prepare 400 µL, mix 40 µL of 10X buffer with 360 µL of water.[7]
-
Thaw Reagents: Thaw all enzymes, proteins, and ubiquitin on ice.
-
Reaction Setup (25 µL final volume): Assemble the reaction in microcentrifuge tubes on ice. It is recommended to prepare a master mix for common reagents.
-
Ternary Complex Pre-incubation: In a tube, first mix the VHL E3 ligase, the POI, and the PROTAC (or DMSO control). Allow this to incubate for 15-30 minutes on ice to facilitate ternary complex formation.[7]
-
Final Reaction Assembly: Add the remaining components in the order listed in the table below. The final step should be the addition of Mg-ATP to initiate the reaction.
-
| Reagent | Stock Conc. | Volume for 25 µL Rxn | Final Conc. |
| dH₂O | - | To 25 µL | - |
| 10X Reaction Buffer | 10X | 2.5 µL | 1X |
| Ubiquitin | 1.17 mM | 1 µL | ~47 µM |
| POI | 100 µM | 1 µL | 4 µM |
| VHL Complex | 10 µM | 0.5 µL | 200 nM |
| PROTAC (or DMSO) | 250 µM | 1 µL | 10 µM |
| E2 Enzyme (UBE2D2) | 25 µM | 1 µL | 1 µM |
| E1 Enzyme (UBE1) | 5 µM | 0.5 µL | 100 nM |
| Mg-ATP Solution | 100 mM | 2.5 µL | 10 mM |
-
Incubation: Mix gently, centrifuge briefly, and incubate the reaction at 37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 2X SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol). Boil the samples at 95-100°C for 5 minutes.
Protocol 2: Detection by Western Blot
-
SDS-PAGE: Separate the reaction products (15-20 µL) on a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will detect the unmodified POI and higher molecular weight, ubiquitinated forms.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After final washes, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: The ubiquitination of the POI will appear as a high molecular weight smear or a "ladder" of bands above the band of the unmodified POI. The intensity of this smear is proportional to the level of PROTAC-induced ubiquitination.
Data Presentation and Interpretation
Quantitative data from in vitro ubiquitination assays are essential for comparing the efficacy of different PROTACs. For assays using a quantitative readout (such as a plate-based ELISA format), results can be plotted to determine an EC50 value.
Table 1: Representative Quantitative Data for VHL-based PROTACs
This table shows hypothetical data from an ELISA-based in vitro ubiquitination assay measuring the signal from captured polyubiquitinated POI.
| PROTAC Compound | Linker Type | Target | VHL Ligand Affinity (Kd, nM) | POI Ligand Affinity (Kd, nM) | In Vitro Ubiquitination EC₅₀ (nM) | Max Ubiquitination (Ub-Max, % of Control) |
| PROTAC-A | PEG4 | BRD4 | 55 | 18 | 25 | 100% |
| PROTAC-B | Alkyl C8 | BRD4 | 55 | 18 | 80 | 85% |
| PROTAC-C | PEG4 | BRD4 | 55 | 150 | 450 | 60% |
| PROTAC-D (Control) | PEG4 | BRD4 | >10,000 | 18 | >10,000 | 5% |
Interpretation:
-
PROTAC-A vs. PROTAC-B: Demonstrates the impact of the linker on ubiquitination efficiency, with the PEG4 linker yielding a more potent PROTAC.
-
PROTAC-A vs. PROTAC-C: Shows that weaker binding to the POI results in a significant loss of ubiquitination potency.
-
PROTAC-D: This negative control, with a modification that abrogates VHL binding, shows no significant ubiquitination, confirming the assay's dependence on VHL recruitment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Assessing Ternary Complex Formation with Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the assessment of ternary complex formation induced by Conjugate 17 , a hypothetical heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC). These molecules are designed to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][2] The formation of a stable and cooperative ternary complex is a critical step for the efficacy of such molecules.[]
The following sections detail various biophysical and cellular methods to characterize the formation and stability of the ternary complex involving Conjugate 17, a hypothetical target protein (Target Protein X), and an E3 ligase (e.g., Von Hippel-Lindau [VHL] or Cereblon [CRBN]).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC like Conjugate 17 involves hijacking the ubiquitin-proteasome system.[2] The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Caption: Mechanism of action of Conjugate 17.
Biophysical Methods for Ternary Complex Characterization
A variety of biophysical techniques can provide quantitative insights into the formation, stability, and kinetics of the ternary complex.[3] Key methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[] It can be used to determine the binding affinities (KD), association rates (kon), and dissociation rates (koff) of both the binary and ternary complexes.
Caption: Workflow for SPR-based ternary complex analysis.
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Immobilize the E3 ligase (e.g., VHL complex) onto the activated sensor surface to a target level of approximately 100-200 response units (RU).
-
Deactivate any remaining active esters.
-
-
Analyte Preparation:
-
Prepare a dilution series of the target protein (Target Protein X) in running buffer.
-
Prepare a separate dilution series of the target protein pre-incubated with a fixed concentration of Conjugate 17.
-
-
Binding Analysis:
-
Inject the dilution series of Target Protein X alone over the immobilized E3 ligase to assess for any binary interaction (this is often negligible).
-
Inject the dilution series of the Target Protein X and Conjugate 17 mixture over the immobilized E3 ligase to measure the formation of the ternary complex.
-
Use a suitable regeneration solution to remove bound analyte between injections.
-
-
Data Analysis:
-
Reference subtract the sensorgrams from a blank channel.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[4][5] It can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation:
-
Dialyze all proteins (Target Protein X and E3 ligase) and Conjugate 17 into the same buffer to minimize buffer mismatch effects.
-
Prepare the syringe solution containing the titrant (e.g., Target Protein X).
-
Prepare the cell solution containing the titrand (e.g., E3 ligase pre-incubated with Conjugate 17).
-
-
ITC Experiment:
-
Perform an initial injection of the titrant into the cell.
-
Follow with a series of subsequent injections, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).
-
Cellular Method for Ternary Complex Assessment
While biophysical methods provide detailed in-vitro characterization, cellular assays are crucial to confirm that the ternary complex forms within a physiological environment.[2]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can be used to detect the formation of the ternary complex in living cells.[2][6]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor).
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
Treat the cells with a dilution series of Conjugate 17.
-
Add the NanoLuc® substrate to initiate the bioluminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the concentration of Conjugate 17 to generate a dose-response curve and determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high concentrations of the PROTAC.[6]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the interaction of Conjugate 17 with Target Protein X and the VHL E3 ligase, as determined by SPR and ITC.
Table 1: Kinetic and Affinity Data from SPR
| Interaction | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| Conjugate 17 + VHL | 1.5 x 10⁵ | 4.5 x 10⁻³ | 30 |
| Conjugate 17 + Target Protein X | 2.0 x 10⁶ | 2.0 x 10⁻³ | 1 |
| VHL + Target Protein X | No Binding | No Binding | N/A |
| VHL-Conjugate 17 + Target Protein X | 5.0 x 10⁵ | 1.0 x 10⁻³ | 2 |
Table 2: Thermodynamic Data from ITC
| Titration | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Conjugate 17 into VHL | 60 | 0.98 | -8.5 | -2.1 |
| Conjugate 17 into Target Protein X | 4 | 1.02 | -10.2 | -1.5 |
| Target Protein X into VHL-Conjugate 17 | 15 | 0.95 | -9.8 | -1.2 |
Cooperativity in Ternary Complex Formation
Cooperativity (α) is a measure of the influence that the binding of one component has on the binding of the other.[7] It is a critical parameter for the efficiency of a PROTAC.
-
α > 1: Positive cooperativity; the binding of the PROTAC to one protein enhances its affinity for the other.
-
α < 1: Negative cooperativity; the binding of the PROTAC to one protein reduces its affinity for the other.
-
α = 1: No cooperativity.
Cooperativity can be calculated from the dissociation constants of the binary and ternary complexes.
Caption: Thermodynamic cycle of ternary complex formation.
Conclusion
The formation of a stable and cooperative ternary complex is fundamental to the mechanism of action of PROTACs like Conjugate 17. The protocols and methods outlined in this document provide a comprehensive framework for the detailed characterization of these interactions. A combination of biophysical and cellular assays is recommended to fully understand the binding kinetics, thermodynamics, and physiological relevance of the ternary complex, thereby guiding the development of effective protein-degrading therapeutics.
References
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 7. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 17 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1] A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules designed for this purpose.[2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] This technology offers a powerful approach to eliminate disease-causing proteins, including those previously considered "undruggable".[3]
"E3 Ligase Ligand-linker Conjugate 17" is a key building block for the synthesis of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a versatile linker.[4][5][6] This conjugate enables researchers to readily synthesize custom PROTACs by attaching a ligand for a specific protein of interest.
Product Description: this compound (VHL-based)
This compound is a pre-functionalized chemical moiety designed for the efficient synthesis of VHL-recruiting PROTACs.[4] It consists of:
-
A VHL E3 Ligase Ligand: Based on the well-characterized hydroxyproline (B1673980) scaffold that ensures high-affinity binding to the VHL E3 ligase complex.[7][8] VHL is widely expressed across various tissues, making it a versatile choice for PROTAC development.[3]
-
A Flexible Linker: Typically a polyethylene (B3416737) glycol (PEG) or alkyl chain of optimized length.[9][] The linker's length and composition are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[] This conjugate features a terminal reactive group (e.g., a carboxylic acid or an alkyne) for straightforward conjugation to a POI ligand.[6]
Mechanism of Action
PROTACs synthesized from this compound operate by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] The process involves the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (e.g., pathogenic Tau or α-synuclein) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[7]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11]
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.[11]
-
Catalytic Cycle: The PROTAC is released after degradation and can induce the degradation of multiple copies of the target protein, acting in a catalytic manner.[11]
Applications in Neurodegenerative Disease Models
This compound is a valuable tool for developing PROTACs against key pathogenic proteins in neurodegenerative diseases:
-
Alzheimer's Disease (AD): Targeting the degradation of hyperphosphorylated and aggregated Tau protein. Several studies have demonstrated the potential of VHL-based PROTACs to clear pathological Tau in cellular models.[12]
-
Parkinson's Disease (PD): Inducing the degradation of α-synuclein aggregates, a hallmark of PD. PROTACs have been designed to reduce α-synuclein levels in various cell models.
-
Huntington's Disease (HD): Targeting the mutant Huntingtin (mHTT) protein for degradation.
Data Presentation: Efficacy of PROTACs in Neurodegenerative Models
The following tables summarize quantitative data for representative PROTACs developed for neurodegenerative disease targets.
Table 1: Tau-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| C004019 | VHL | HEK293-hTau | ~50 | >90 | [12] |
| QC-01-175 | Cereblon | FTD patient neurons | ~100-1000 | N/A | [13][14] |
| FMF-06-049 | Cereblon | P301L neurons | ~100 | Significant degradation |[15] |
Table 2: α-Synuclein-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| PROTAC1 | VHL/CRBN | HEK293 TREX u-syn A53T | N/A | Significant reduction | |
| PROTAC2 | VHL/CRBN | HEK293 TREX u-syn A53T | N/A | Significant reduction |
| PROTAC3 | VHL/CRBN | HEK293 TREX u-syn A53T | N/A | Significant reduction | |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved. N/A: Data not available in the cited source.
Experimental Protocols
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 12. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. QC-01-175 | Tau PROTAC | Probechem Biochemicals [probechem.com]
- 15. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
Application Notes and Protocols for Developing Novel PROTACs with VHL Ligand-Linker Conjugate 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-characterized ligands and broad cellular expression.[3]
This document provides detailed application notes and protocols for the development of novel PROTACs utilizing VHL Ligand-Linker Conjugate 17. This conjugate incorporates a VHL ligand and a versatile linker with a terminal alkyne group, enabling the straightforward synthesis of new PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[1][4] These guidelines are intended to assist researchers in designing, synthesizing, and evaluating new PROTACs for novel protein targets.
Data Presentation: Performance of VHL-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce the degradation of the target protein in a cellular context. The following table summarizes quantitative data for ARD-266, a potent Androgen Receptor (AR) degrader synthesized using a VHL ligand-linker conjugate, and provides a template for presenting data for newly developed PROTACs.[5]
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| ARD-266 | Androgen Receptor (AR) | LNCaP | 0.2 | >95 | Western Blot | [5] |
| VCaP | 1 | >95 | Western Blot | [5] | ||
| 22Rv1 | 0.8 | >95 | Western Blot | [5] | ||
| Hypothetical PROTAC-X | Target X | Cell Line A | 15 | 90 | Western Blot | N/A |
| Hypothetical PROTAC-Y | Target Y | Cell Line B | 50 | 85 | NanoBRET Assay | N/A |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.
Caption: Mechanism of action of a VHL-based PROTAC.
Experimental Workflow for PROTAC Development
The development and evaluation of a novel PROTAC involves a series of sequential experiments, from synthesis to cellular characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. VHL Ligand-Linker Conjugates 17 | TargetMol [targetmol.com]
- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis
Welcome to the technical support center for PROTAC synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields, with a specific focus on a representative molecule, Conjugate 17.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly low yield for our final Conjugate 17 synthesis step. What are the most common causes?
A1: Low yield in the final coupling step of PROTAC synthesis is a common issue that can often be attributed to several factors. These include incomplete amide coupling or inefficient click chemistry reactions, steric hindrance between the fragments you are trying to connect, or degradation of starting materials or the final product under the reaction conditions. Careful optimization of coupling reagents, reaction time, and temperature is crucial.[1]
Q2: Could the linker in Conjugate 17 be the reason for the low yield?
A2: Absolutely. The linker's length and chemical composition play a critical role in the physicochemical properties and synthetic accessibility of a PROTAC.[2][3] For example, a very short linker might cause steric clashes that prevent an efficient reaction, while a very long and flexible linker, like a polyethylene (B3416737) glycol (PEG) chain, can sometimes lead to purification challenges due to the product's solubility profile.[1][4] The composition of the linker can also impact reaction efficiency; for instance, replacing an alkyl chain with PEG units has been noted to affect PROTAC activity and could similarly influence synthetic outcomes.[2]
Q3: We see our desired product by LC-MS, but lose most of it during purification. What can we do?
A3: Significant product loss during purification is a frequent challenge in PROTAC synthesis, often due to their complex structures and intermediate polarity.[5] Common issues include poor solubility of the PROTAC in chromatography solvents, strong adhesion to the silica (B1680970) gel, or degradation on the column.[1] To address this, you can try optimizing your chromatography solvent system, using a different stationary phase like alumina (B75360), or employing neutral pH buffers for HPLC if your PROTAC is acid-sensitive.[1]
Q4: What are typical yields for the final coupling step in a PROTAC synthesis?
A4: Yields for the final coupling step in PROTAC synthesis can vary widely depending on the complexity of the molecule, the nature of the linker, and the coupling chemistry employed. It is not uncommon to see yields in the low to moderate range (14–41%) for the final amide coupling step.[6][7] In some challenging cases, yields for final coupling reactions have been reported to be as low as 1–2% due to difficult conversions and co-eluting side products during purification.[6][7]
Troubleshooting Guide: Low Yield of Conjugate 17
This guide provides a systematic approach to diagnosing and resolving low yields during the synthesis of PROTACs like Conjugate 17.
Problem 1: Low Yield After the Final Coupling Reaction
If you are observing a low yield after the final reaction to form Conjugate 17, consider the following troubleshooting strategies based on the type of coupling chemistry used.
Table 1: Troubleshooting Low Yield in the Final Coupling Step
| Potential Cause | Recommended Action | Rationale |
| Incomplete Amide Coupling | Optimize coupling reagents (e.g., screen HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] | Different coupling reagents have varying efficiencies depending on the substrates. |
| Increase reagent equivalents (1.1-1.5 equivalents of the coupling reagent and the component not in excess).[1] | A slight excess can drive the reaction to completion. | |
| Extend the reaction time and monitor by LC-MS until the starting material is consumed.[1] | Some coupling reactions can be slow and require overnight stirring. | |
| Gently heat the reaction (e.g., to 40-50 °C), while monitoring for side reactions.[1] | Increased temperature can overcome activation energy barriers. | |
| Inefficient Click Chemistry (CuAAC) | Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[1] | The copper(I) catalyst is prone to oxidation, which deactivates it. |
| Optimize the solvent system (e.g., screen DMF, t-BuOH/H₂O) to improve the solubility of reactants.[1] | Poor solubility of either the azide (B81097) or alkyne partner can hinder the reaction. | |
| Degas the reaction mixture and run the reaction under an inert atmosphere (N₂ or Ar).[1] | Oxygen can oxidize and deactivate the copper(I) catalyst. |
Problem 2: Significant Product Loss During Purification
If the crude reaction mixture shows the presence of Conjugate 17 but the final isolated yield is low, your purification strategy may need optimization.
Table 2: Troubleshooting Product Loss During Purification
| Potential Cause | Recommended Action | Rationale |
| Poor Solubility of PROTAC | For flash chromatography, explore a wider range of solvent polarities and additives. For HPLC, consider different mobile phase compositions and gradients.[1] | PROTACs can have unique solubility profiles that require tailored chromatography conditions. |
| Product Adhesion to Silica Gel | Consider using a different stationary phase, such as alumina or reverse-phase silica, for column chromatography.[1] | Highly polar or basic PROTACs can interact strongly with acidic silica gel, leading to poor recovery. |
| Degradation on the Column | If the PROTAC contains acid-labile groups, use a neutral pH buffer system for preparative HPLC.[1] | Acidic conditions on the column can lead to the degradation of sensitive functional groups. |
| Minimize the time the PROTAC is on the column and consider running the purification at a lower temperature if stability is an issue.[1] | Prolonged exposure to the stationary phase or elevated temperatures can cause degradation. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Optimization
-
Reagent Screening: In parallel, set up small-scale reactions (e.g., 0.1 mmol of the limiting reagent) in separate vials.
-
Vial 1 (HATU): To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.0 equiv).
-
Vial 2 (HBTU): To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in DMF, add HBTU (1.2 equiv) and DIPEA (2.0 equiv).
-
Vial 3 (T3P): To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in an appropriate solvent, add T3P (1.5 equiv) and a suitable base.[6][7]
-
Reaction Monitoring: Stir all reactions at room temperature and monitor their progress by LC-MS at 1, 4, and 12 hours.
-
Analysis: Compare the conversion to the desired PROTAC in each reaction to identify the most efficient coupling agent.
Protocol 2: General Procedure for Purification with Alternative Stationary Phases
-
TLC Analysis: Spot the crude product on TLC plates of silica gel, alumina (neutral), and C18 reverse-phase silica. Develop the plates in various solvent systems to assess the separation and potential for strong retention.
-
Column Preparation: Pack a column with the chosen stationary phase (e.g., neutral alumina).
-
Loading and Elution: Dissolve the crude product in a minimal amount of the chosen eluent and load it onto the column. Elute with a gradient of solvents as determined by the TLC analysis.
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure PROTAC.
Visualizations
Caption: Troubleshooting workflow for low PROTAC synthesis yield.
Caption: Key stages and potential failure points in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CuAAC Reactions for E3 Ligase Linkers
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of E3 ligase linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal results in your CuAAC reactions in a question-and-answer format.
Question 1: My CuAAC reaction is resulting in a very low or non-existent yield. What are the common culprits?
Low or no product formation is a frequent challenge and can be attributed to several factors, ranging from reagent quality to the reaction setup itself.[1]
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions thoroughly before use.[1] Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[1][3]
-
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne starting materials is crucial. Impurities can interfere with the catalytic cycle.[2] Azides, in particular, can be unstable.
-
Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry.[1] If possible, use freshly prepared or purified reagents.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[2]
-
Solution: Systematically optimize these parameters. A good starting point is often a 1:1 to 1.2:1 ratio of alkyne to azide. Gentle heating (e.g., 40-50°C) can sometimes improve slow reactions.[1] The reaction is generally tolerant of a wide pH range (4-12) and various solvents, including water.[3][4]
-
-
Ligand Issues: The choice and concentration of the stabilizing ligand are critical for protecting the Cu(I) catalyst and accelerating the reaction.[2][5][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[2]
-
Solution: For bioconjugation reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are commonly used to protect the catalyst and biomolecules.[7][8] A ligand-to-copper ratio of 5:1 is often recommended.[1][7]
-
Question 2: My reaction is slow and incomplete, even though I see some product forming. How can I drive it to completion?
Incomplete conversion often points to issues with reaction kinetics or catalyst turnover.[1]
-
Insufficient Catalyst Loading or Turnover: The amount of active catalyst may be too low, or it may be degrading over the course of the reaction.
-
Low Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of the reactants.[1]
-
Solution: If possible, increase the concentration of your azide and alkyne. However, be mindful of potential solubility issues.
-
-
Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction.
-
Solution: Increasing the reaction temperature or extending the reaction time may be necessary. In some cases, a different ligand might improve accessibility to the catalytic site.[9]
-
Question 3: I am observing significant side product formation, such as alkyne homocoupling. How can I minimize this?
The Glaser coupling, or homocoupling of terminal alkynes, is a common side reaction in CuAAC, promoted by the presence of Cu(II) and oxygen.[2]
-
Solution: The most effective way to prevent this is to rigorously exclude oxygen from your reaction. Additionally, maintaining a sufficient concentration of the reducing agent (sodium ascorbate) will minimize the amount of Cu(II) available to catalyze the homocoupling.[10]
Question 4: My reaction reproducibility is poor. Sometimes it works well, and other times it fails. What could be the cause?
Inconsistent results often stem from subtle variations in experimental procedures and reagent handling.[11]
-
Oxygen Exposure: The most common reason for a lack of reproducibility is inconsistent exposure to oxygen.[11]
-
Solution: Standardize your degassing and inert atmosphere techniques. Even seemingly minor details, like how you cap the reaction vessel, can make a difference.[11]
-
-
Reagent Stability: Stock solutions, especially of sodium ascorbate, can degrade over time.
-
Solution: Prepare fresh stock solutions of critical reagents, particularly the reducing agent, for each set of experiments.[12]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions and ranges for key parameters in CuAAC reactions for E3 ligase linker synthesis.
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Concentration | Notes |
| Alkyne | 1 - 10 mM | Can be higher in organic solvents. |
| Azide | 1 - 12 mM (1 - 1.2 eq) | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 50 - 500 µM | Higher concentrations may be needed for complex systems.[7] |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM (5 eq to Cu) | A 5:1 ligand-to-copper ratio is often recommended.[1][7] |
| Sodium Ascorbate | 2.5 - 10 mM (5 - 10 eq to Cu) | A fresh, concentrated stock solution is crucial.[3] |
Table 2: Common Solvents and Temperature Ranges
| Solvent System | Temperature Range | Notes |
| Aqueous Buffers (Phosphate, HEPES) | Room Temperature - 50°C | Ideal for bioconjugation. Avoid Tris buffers which can chelate copper.[13] |
| tBuOH/H₂O (1:1) | Room Temperature - 60°C | A common solvent system for general CuAAC. |
| DMSO, DMF | Room Temperature - 80°C | Useful for less soluble reactants. |
| THF | Room Temperature | Often used in organic synthesis contexts. |
Experimental Protocols
Detailed Methodology for a General CuAAC Reaction
This protocol provides a starting point for the synthesis of an E3 ligase linker via CuAAC. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-functionalized molecule and azide-functionalized molecule in a suitable solvent (e.g., DMSO or an aqueous buffer).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in deionized, degassed water).[14]
-
Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 20 mM) and a suitable ligand like THPTA (e.g., 100 mM) in deionized, degassed water.[1][14] The ligand-to-copper ratio should be 5:1.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne and azide solutions to the desired final concentrations.
-
Add the appropriate solvent to reach the final reaction volume.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[1]
-
-
Reaction Initiation:
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst, followed by extraction and purification (e.g., column chromatography).[1]
-
Visualizations
Caption: Step-by-step workflow for a typical CuAAC experiment.
Caption: A logical flowchart for troubleshooting low-yielding CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with VHL-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with VHL-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my VHL-based PROTACs have poor aqueous solubility?
A1: VHL-based PROTACs often exhibit poor solubility due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights, and often possess a large total polar surface area (TPSA) and a high number of hydrogen bond donors (HBDs).[1][2] This combination of characteristics can lead to strong intermolecular interactions in the solid state and unfavorable interactions with water molecules, resulting in low aqueous solubility.[1][2]
Q2: What are the primary strategies to improve the solubility of VHL-based PROTACs?
A2: There are three main strategies to enhance the solubility of VHL-based PROTACs:
-
Structural Modification: This involves altering the chemical structure of the PROTAC molecule itself. Key approaches include modifying the VHL ligand by adding solubilizing groups or employing constrained six-membered ring scaffolds.[1][2][3][4]
-
Linker Optimization: The linker connecting the VHL ligand and the target protein binder plays a crucial role in determining the overall properties of the PROTAC. Modifying the linker's length, composition (e.g., incorporating polyethylene (B3416737) glycol (PEG) chains or polar functional groups), and rigidity can significantly impact solubility.[5][6]
-
Formulation Strategies: For PROTACs with persistent solubility issues, advanced formulation techniques can be employed. These include the use of amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), and co-amorphous formulations to improve dissolution and apparent solubility.[7][8][9]
Q3: How does the choice of E3 ligase ligand affect PROTAC solubility?
A3: While this guide focuses on VHL-based PROTACs, the choice of E3 ligase ligand can influence solubility. In some cases, VHL-based PROTACs have been reported to exhibit better solubility compared to those based on other E3 ligases like Cereblon (CRBN).[10][11] This is attributed to the different physicochemical properties of the respective ligands.
Q4: Can improving solubility negatively impact the degradation activity of my PROTAC?
A4: It is a critical consideration. While the goal is to enhance solubility, modifications should not compromise the PROTAC's ability to form a stable ternary complex (PROTAC-target-VHL) and induce target degradation. Rational design and careful structure-activity relationship (SAR) studies are essential to ensure that solubility-enhancing modifications do not disrupt the necessary binding interactions.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and handling of VHL-based PROTACs.
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution during in vitro assays. | Low intrinsic aqueous solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects cell health or assay performance.- Evaluate the PROTAC's solubility in different buffer systems and at various pH levels.- Consider re-synthesizing the PROTAC with solubility-enhancing modifications (see Structural Modification and Linker Optimization sections below). |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations. | - Prepare stock solutions at the highest possible concentration in a suitable organic solvent (e.g., DMSO) and ensure complete dissolution before further dilution.- Use a formulation strategy, such as preparing an amorphous solid dispersion, to improve dissolution in aqueous media.[7][9] |
| Low oral bioavailability in animal studies. | Poor aqueous solubility limiting absorption from the gastrointestinal tract. | - Employ formulation strategies like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions (ASDs) to enhance dissolution and absorption.[8][9]- Investigate prodrug approaches to transiently mask polar groups and improve membrane permeability. |
| Structural modifications to improve solubility have led to a loss of degradation activity. | The modification interferes with the binding to the target protein or VHL, or it prevents the formation of a productive ternary complex. | - Perform structural modeling to understand how the modification might be affecting the binding pose.- Systematically explore different attachment points and types of solubilizing groups to identify modifications that are well-tolerated.- Conduct biophysical assays (e.g., SPR, ITC) to assess the binding affinity of the modified PROTAC to both the target and VHL. |
Data Presentation: Enhancing VHL-based PROTAC Solubility
The following tables summarize quantitative data on the impact of structural modifications and linker variations on the solubility of VHL-based PROTACs.
Table 1: Impact of Structural Modification on VHL-based PROTAC Solubility
| PROTAC | Modification | Solubility Improvement | Reference |
| PROTAC 40 | Addition of a dibasic piperazine (B1678402) to the VHL ligand | 170-fold increase compared to its predecessor | [1][2][12] |
| USP7 Degrader | Introduction of a constrained six-membered ring in the VHL-binding scaffold | Notable improvement in aqueous solubility | [3][12] |
Table 2: Influence of Linker Composition on the Aqueous Solubility of ERK5-targeting VHL PROTACs
| PROTAC | Linker Type | Linker Composition | Aqueous Solubility (µM) | Reference |
| 1 | Aliphatic | 8-atom alkyl chain | 1.3 | [13] |
| 2 | PEG-based | 8-atom ethylene (B1197577) glycol-based | 13 | [13] |
| 3 | More Rigid | Contains a piperazine moiety | 2.5 | [13] |
| 4 | More Rigid | Contains a piperazine moiety with an additional methyl group | 3.2 | [13] |
| 5 | Most Rigid | Contains a pyridine (B92270) and a piperazine moiety | 1.8 | [13] |
| 6 | Most Rigid | Contains a pyridine and a piperazine moiety (isomer of 5) | 1.5 | [13] |
| 7 | Flexible amine | Contains a tertiary amine | 11 | [13] |
| 8 | Rigid amine | Contains a piperidine (B6355638) moiety | 3.8 | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to assessing and improving the solubility of VHL-based PROTACs are provided below.
Protocol 1: Thermodynamic Solubility Shake-Flask Assay
This protocol determines the equilibrium solubility of a VHL-based PROTAC.
Materials:
-
VHL-based PROTAC (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Formic acid (for mobile phase)
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC system with UV detector
Procedure:
-
Prepare a standard curve of the PROTAC in the range of expected concentrations using the organic solvent.
-
Add an excess amount of the solid PROTAC to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mg in 1 mL).
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase to a concentration within the range of the standard curve.
-
Analyze the diluted supernatant by HPLC. The mobile phase can be a gradient of water and ACN with 0.1% formic acid.
-
Quantify the concentration of the PROTAC in the supernatant by comparing its peak area to the standard curve.
-
The resulting concentration is the thermodynamic solubility of the PROTAC in PBS.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of a VHL-based PROTAC to enhance its dissolution rate.
Materials:
-
VHL-based PROTAC
-
Polymer excipient (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS, polyvinylpyrrolidone (B124986) - PVP)
-
Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Calculate the required amounts of PROTAC and polymer for the desired drug loading (e.g., 10%, 20% w/w).
-
Dissolve both the PROTAC and the polymer in a minimal amount of the chosen volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the bulk of the solvent is removed and a thin film is formed on the flask wall, transfer the flask to a vacuum oven.
-
Dry the solid dispersion under high vacuum at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.
-
Scrape the resulting solid from the flask. The material should be a fine, amorphous powder.
-
Characterize the ASD using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming solubility issues with VHL-based PROTACs.
Caption: Mechanism of action of a VHL-based PROTAC.
Caption: Workflow for addressing solubility issues of VHL-based PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. abiteccorp.com [abiteccorp.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What causes the "hook effect"?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range is the "hook effect" typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at micromolar (µM) concentrations and higher. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET™ to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is recommended to test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you capture the full dose-response profile.[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
The following tables summarize quantitative data from hypothetical and published PROTAC experiments to illustrate the impact of the hook effect and linker optimization.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 55 |
| 10000 | 20 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | PEG4 | 25 | 85 | Pronounced hook effect above 500 nM |
| PROTAC-B | Alkyl C8 | 15 | 95 | Minimal hook effect up to 10 µM |
| PROTAC-C | Rigid Piperazine | 50 | 70 | Moderate hook effect above 1 µM |
Table 3: Effect of Linker Length on HDAC3 Degradation and Hook Effect
| PROTAC Compound | Linker Modification | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 | Hook Effect Observation |
| 7 | Standard Linker | - | - | Pronounced hook effect |
| 9 | Standard Linker | - | - | Pronounced hook effect |
| 21 | Modified Linker | - | - | Loss of hook effect |
| 22 | Modified Linker | 0.44 ± 0.03 | 77 | Loss of hook effect |
Data in Table 3 is adapted from a study on HDAC PROTACs, where linker modification led to a loss of the hook effect and enhanced selectivity for HDAC3.[2]
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6- or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation against the PROTAC concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol describes the immunoprecipitation of the PROTAC-induced ternary complex.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including one in the hook effect range) and a vehicle control. A proteasome inhibitor should be added to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the target protein or the E3 ligase to form an antibody-protein complex.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay quantitatively measures the formation of the ternary complex.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC serial dilutions
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
BRET-capable luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a white-walled 96-well plate.
-
Substrate and Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand and allow it to equilibrate. Then, add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect on ternary complex formation.
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
References
Technical Support Center: Enhancing Cell Permeability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Proteolysis-Targeting Chimeras (PROTACs), with a special focus on learnings from molecules like Conjugate 17.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, similar to Conjugate 17, shows poor cell permeability. What are the likely causes?
Poor cell permeability in PROTACs is a common challenge, often attributed to their high molecular weight (typically >800 Da), large polar surface area, and number of hydrogen bond donors and acceptors, which place them "beyond the Rule of Five" (bRo5).[1][2][3] Specifically for PROTACs with alkyl linkers, like Conjugate 17, the lack of features that can shield polarity may contribute to low permeability.[3][4]
Q2: What are the primary strategies to improve the cell permeability of my PROTAC?
Several strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: The linker is a highly tunable component of a PROTAC. Modifications to its length, rigidity, and composition can significantly impact permeability.[1][5] For instance, incorporating cyclic elements like piperidine (B6355638) or piperazine (B1678402) can increase rigidity and improve permeability.[1]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, thereby improving membrane permeability.[6]
-
Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, facilitating passage across the cell membrane.[5][7] This can sometimes be achieved by using more flexible linkers like PEG over rigid alkyl linkers, which may allow the molecule to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane.[3][4]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[1][5]
-
E3 Ligase Ligand Optimization: The choice of E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. Smaller, more drug-like E3 ligase ligands can contribute to better permeability.[1][8]
-
Targeted Delivery: Conjugating the PROTAC to a ligand for a cell surface receptor (e.g., folate) can facilitate receptor-mediated endocytosis.[1][9]
Q3: How do I choose the right assay to measure the cell permeability of my PROTAC?
The two most common assays for assessing PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][10] It is useful for early-stage screening and for understanding a compound's potential for passive permeability.[11] However, it does not account for active transport or efflux mechanisms.[12][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[12][14] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[1][10] It is considered more representative of in vivo absorption.[12]
A combined approach, using PAMPA for initial screening and Caco-2 assays for more detailed characterization of promising candidates, is often effective.
Troubleshooting Guides
Problem 1: Low Permeability Observed in PAMPA Assay
If your PROTAC exhibits low permeability in a PAMPA assay, it suggests that passive diffusion across the cell membrane is a limiting factor.
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
Lipophilicity (LogP/LogD): While high lipophilicity can increase membrane partitioning, excessively high LogP can lead to poor aqueous solubility and membrane retention.[6] Aim for a balanced LogP.
-
Polar Surface Area (PSA): High PSA is often correlated with poor permeability. Consider modifications to reduce the number of polar groups.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[4] Strategies like amide-to-ester substitution can reduce HBD count.[6]
-
-
Structural Modifications:
-
Linker Modification: If using a rigid alkyl linker, consider replacing it with a more flexible linker (e.g., a short PEG linker) that may allow the PROTAC to adopt a more folded, less polar conformation.[3][4]
-
Introduce Shielding Moieties: Incorporate chemical groups that can form intramolecular hydrogen bonds to shield polar functionalities.[5]
-
-
Re-evaluate Assay Conditions:
-
Solubility: Ensure your PROTAC is fully solubilized in the donor buffer. Poor solubility can lead to an underestimation of permeability.
-
Compound Stability: Verify that your compound is stable in the assay buffer for the duration of the experiment.
-
Problem 2: High Efflux Ratio Observed in Caco-2 Assay
A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay indicates that your PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein).[12]
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.
-
-
Structural Modifications to Evade Efflux:
-
Modify E3 Ligase Ligand: Some E3 ligase ligands are more prone to efflux than others. If possible, explore alternative E3 ligase ligands.
-
Alter Linker Composition: Subtle changes in the linker can sometimes disrupt recognition by efflux transporters.
-
Mask Recognition Sites: Strategically introduce chemical modifications to block the sites on the PROTAC that are recognized by the efflux transporter.
-
-
Consider Alternative Delivery Strategies:
Quantitative Data Summary
The following tables summarize key physicochemical properties and their impact on PROTAC permeability, based on published data.
Table 1: Physicochemical Properties of Permeable vs. Impermeable PROTACs (Illustrative)
| Property | Generally Permeable | Generally Impermeable | Reference |
| Molecular Weight (Da) | < 1100 | > 1100 | [1][4] |
| cLogP | 3 - 5 | < 3 or > 5 | [6] |
| Hydrogen Bond Donors | < 5 | > 5 | [4] |
| Rotatable Bonds | < 20 | > 20 | [1] |
| Topological Polar Surface Area (TPSA) | < 180 Ų | > 180 Ų | [1] |
Table 2: Comparison of Permeability Assay Results (Illustrative)
| Compound | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio | Interpretation | Reference |
| Propranolol (High Permeability Control) | > 5 | > 10 | ~1 | High passive permeability | [15] |
| Atenolol (Low Permeability Control) | < 1 | < 1 | ~1 | Low passive permeability | [15] |
| PROTAC A (Permeable) | 2.5 | 3.0 | 1.5 | Good passive permeability, not an efflux substrate | |
| PROTAC B (Efflux Substrate) | 2.0 | 0.5 | 10 | Good passive permeability, but actively effluxed | |
| Conjugate 17 (Poor Permeability) | 0.002 | Not available | Not available | Very low passive permeability | [3][4] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of a PROTAC.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the filter is completely coated.[16]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO to aid solubility) to the desired final concentration (e.g., 10 µM).[17]
-
Prepare Acceptor Wells: Add 300 µL of PBS to each well of the 96-well acceptor plate.[17]
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the filter plate.[17] Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[16]
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, the incubation time, and the concentrations of the compound in the donor and acceptor wells.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general outline for performing a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC and control compounds (e.g., propranolol, atenolol)
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²).[18]
-
Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm to 37°C.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer at the desired concentration (e.g., 10 µM).[19]
-
Perform the Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Post-Assay Integrity Check: Perform a lucifer yellow permeability assay to confirm the integrity of the cell monolayer was maintained throughout the experiment.[15]
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Caption: Troubleshooting logic for low PROTAC cellular activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. aragen.com [aragen.com]
- 16. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
Technical Support Center: PROTAC Purification Post-Click Chemistry
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the purification of Proteolysis-Targeting Chimeras (PROTACs) following their synthesis via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for PROTAC synthesis?
A1: The most common impurities include residual copper catalysts, unreacted starting materials (the azide (B81097) and alkyne components), byproducts from the click reaction, and any additives used, such as ligands or reducing agents.[1][2] It is also possible for the PROTAC itself to degrade, depending on its stability.[3]
Q2: Is it always necessary to purify PROTACs after synthesis?
A2: While extensive purification is crucial for in-vivo studies and final compound validation, it may not always be required for initial high-throughput screening. Some methodologies allow for the biological testing of PROTACs without chromatographic purification, which can accelerate the discovery process.[4][5] However, impurities can interfere with assays and lead to misleading results, such as the "hook effect".[4]
Q3: Which click chemistry reaction is easier to purify: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
A3: Strain-promoted azide-alkyne cycloaddition (SPAAC) is generally easier to purify as it does not require a metal catalyst, eliminating the major issue of copper contamination.[][7] However, the reagents for SPAAC can be more complex and expensive.
Q4: What analytical techniques are essential for assessing PROTAC purity after purification?
A4: The most common and essential techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) with UV detection is also used to determine purity levels.[3][4]
Q5: How can I remove residual copper from my PROTAC sample?
A5: Residual copper can be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia. Alternatively, specialized copper-scavenging resins can be used. Passing the crude mixture through a small plug of silica (B1680970) or celite can also help remove some of the copper salts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your PROTAC.
Problem 1: Low or No Yield of the Desired PROTAC After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Click Reaction | Before purification, confirm reaction completion with a small aliquot using LC-MS. If incomplete, consider optimizing reaction conditions (temperature, time, catalyst concentration).[] |
| PROTAC Degradation | PROTACs can be unstable. Minimize exposure to harsh conditions (strong acids/bases, high temperatures).[3] Consider using purification methods at lower temperatures if stability is an issue. |
| Poor Solubility | PROTACs are often large molecules with poor solubility, which can lead to losses during work-up and purification.[8] Use a co-solvent during extraction and purification. |
| Compound Adsorption | The compound may be irreversibly binding to the stationary phase (e.g., silica gel). Try a different purification method like reverse-phase HPLC or size-exclusion chromatography. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Materials | The unreacted azide or alkyne starting materials are eluting with your PROTAC. Optimize your chromatography gradient to improve separation. If using normal phase, try a different solvent system. For reverse phase, a shallower gradient may be necessary. |
| Copper Contamination | Residual copper from a CuAAC reaction is present.[1] Wash the crude reaction mixture with an EDTA solution or use a copper scavenger resin before chromatography. |
| Formation of Side Products | The click reaction may have produced side products. Re-purify the sample using an orthogonal method (e.g., if you used normal phase, try reverse phase). |
Problem 3: Product Appears Pure by one Method but Fails in Biological Assays
| Possible Cause | Troubleshooting Step |
| Presence of Isomers | If your PROTAC has multiple chiral centers, you may have a mixture of diastereomers that are difficult to separate.[9] Consider chiral purification if stereoisomeric purity is critical. |
| Compound Aggregation | Poor solubility can lead to aggregation, which can affect biological activity.[10] Ensure the compound is fully solubilized in the assay buffer. The addition of a small amount of detergent or organic solvent may help.[11] |
| Incorrect Structure | The purified compound may not be the correct PROTAC. Confirm the structure using 1H and 13C NMR, and high-resolution mass spectrometry. |
Quantitative Data on Purification Methods
The choice of purification method can significantly impact the final purity and yield of the PROTAC. The following table summarizes typical outcomes for common techniques.
| Purification Method | Stationary Phase | Typical Mobile Phase | Typical Purity Achieved | Typical Yield | Notes |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (B129727) or Hexanes/Ethyl Acetate (B1210297) | >90% | 50-80% | Good for initial cleanup and removing non-polar impurities. |
| Reverse-Phase HPLC | C18 or C8 | Acetonitrile/Water with 0.1% TFA or Formic Acid | >98% | 30-70% | Excellent for achieving high purity, but yields can be lower due to potential sample loss on the column. |
| Size-Exclusion Chromatography (SEC) | Sephadex, Bio-Beads | THF, Dichloromethane, or Toluene | Variable | 40-90% | Useful for separating large PROTACs from smaller impurities, but resolution may be lower. |
| Analytical-Scale Fraction Collection | C18 | Acetonitrile/Water with 0.1% Formic Acid | >97%[3] | Variable | Allows for isolation of small amounts of pure compound for characterization.[3] |
Experimental Protocols
Protocol 1: General Post-CuAAC Reaction Work-up
-
Quenching: If the reaction was performed in an organic solvent, dilute the mixture with ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of EDTA (to chelate copper), followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column and Solvent System: Choose a column size appropriate for your sample amount. A common solvent system is a gradient of methanol in dichloromethane.
-
Elution: Start with a low concentration of the polar solvent (e.g., 0-2% methanol) and gradually increase the polarity to elute your PROTAC.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent, such as DMSO or methanol, and filter it through a 0.45 µm filter to remove any particulate matter.[12]
-
Column and Mobile Phase: Use a C18 preparative column. The mobile phase typically consists of Solvent A (water with 0.1% trifluoroacetic acid or formic acid) and Solvent B (acetonitrile with 0.1% of the same acid).
-
Gradient Elution: Develop a gradient method, starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time. The optimal gradient will depend on the hydrophobicity of your PROTAC.
-
Fraction Collection: Collect fractions based on the UV absorbance signal corresponding to your product's peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical LC-MS. Combine the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: General workflow for PROTAC purification after click chemistry.
Caption: Troubleshooting logic for identifying and removing impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. waters.com [waters.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
addressing off-target effects of VHL-recruiting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with von Hippel-Lindau (VHL)-recruiting Proteolysis-Targeting Chimeras (PROTACs). Our goal is to help you address potential off-target effects and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VHL-recruiting PROTAC?
A1: VHL-recruiting PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the body's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the VHL E3 ligase close to the POI, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1] Under normal physiological conditions, the VHL E3 ligase complex regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α) by recognizing hydroxylated proline residues on HIF-1α, leading to its ubiquitination and degradation.[1] VHL-recruiting PROTACs effectively mimic this natural process to induce the degradation of a chosen target protein.[1]
Figure 1: Mechanism of VHL-recruiting PROTAC-mediated protein degradation.
Q2: What are the potential sources of off-target effects with VHL-recruiting PROTACs?
A2: Off-target effects of VHL-recruiting PROTACs can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the POI's binding domain or if the ternary complex forms non-selectively with other proteins.[3]
-
Degradation-independent off-targets: The PROTAC molecule itself, including its POI-binding and VHL-binding moieties, may exert pharmacological effects independent of protein degradation.[3]
-
Pathway-related effects: The degradation of the on-target protein can lead to downstream effects on various signaling pathways, which may be misinterpreted as off-target effects.[3]
-
Intrinsic activity of the E3 ligase ligand: The ligand recruiting the E3 ligase may have its own biological activities.[4]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies you can employ:
-
Titrate the PROTAC concentration: Use the lowest effective concentration of your PROTAC that achieves robust degradation of the target protein. A dose-response experiment is essential to determine this optimal concentration.[3]
-
Use appropriate controls: Include a negative control, such as an inactive epimer of the VHL ligand that cannot bind to VHL, to distinguish between degradation-dependent and -independent effects.[3][4]
-
Perform washout experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of the protein levels and the reversal of the phenotype.[3]
-
Optimize the PROTAC design: The linker composition and length, as well as the selectivity of the POI-binding warhead, can be modified to improve selectivity and reduce off-target binding.[5][6]
-
Consider the E3 ligase: While VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some other E3 ligases, empirical validation is always necessary.[3] In some cases, switching to a different E3 ligase recruiter may be beneficial.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak target protein degradation | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range (where high concentrations inhibit degradation).[3][7] 2. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells.[4][5] 3. Low E3 ligase expression: The target cells may have low endogenous levels of VHL.[3][4] 4. Inefficient ternary complex formation: The PROTAC may not be effectively bringing the POI and VHL together.[4][5] 5. Rapid protein synthesis or slow turnover: The rate of new protein synthesis may be outpacing the rate of degradation.[4] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.[3][7] 2. Modify the linker to improve physicochemical properties. Consider using cell lines with higher expression of relevant transporters.[4] 3. Confirm VHL expression in your cell line using Western blot or qPCR. Choose a cell line with higher VHL expression if necessary.[3][4] 4. Optimize the linker length and composition. Confirm the binding of the individual ligands to the target and E3 ligase.[4][5] 5. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. Measure the half-life of your target protein.[3][4] |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes: At very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex.[7] | Perform a full dose-response curve to identify the optimal concentration range for degradation. The presence of a hook effect can also serve as confirmation of the bifunctional mechanism of your PROTAC.[4][7] |
| Unexplained cellular phenotype | 1. Off-target protein degradation: The PROTAC may be degrading other proteins in addition to the intended target.[4] 2. Degradation-independent pharmacology: The POI or VHL ligands may have their own biological activities at the concentration used.[3] 3. Downstream effects of on-target degradation: The phenotype may be a consequence of the intended degradation of the target protein.[3] | 1. Perform global proteomics (e.g., mass spectrometry) to identify potential off-target proteins.[4][8] Redesign the POI ligand for higher specificity.[4] 2. Use a non-degrading control molecule (e.g., one with a mutated VHL ligand) to see if the phenotype persists.[3] 3. Validate that the phenotype correlates with target protein degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant mutant of the target protein.[3] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell passage number, confluency, and health can affect protein expression and the efficiency of the ubiquitin-proteasome system.[4][5] 2. PROTAC instability: The compound may be unstable in the culture medium or under your storage conditions.[3] | 1. Maintain consistent cell passage numbers, confluency, and serum lots.[4] 2. Assess the stability of your PROTAC in the experimental conditions using methods like LC-MS. Ensure proper storage and prepare fresh stock solutions for each experiment.[3][4] |
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Figure 2: Workflow for assessing off-target effects of PROTACs.
Global Proteomics using Mass Spectrometry
This is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[8]
-
Methodology:
-
Cell Culture and Treatment: Treat cell lines with the PROTAC at various concentrations and time points. Include a vehicle control and a negative control (a molecule with a mutated E3 ligase binder).[8]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[8]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexing and accurate relative quantification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[8]
-
Western Blotting for Target Validation
A straightforward and widely used technique to confirm the degradation of specific proteins identified through proteomics.[8]
-
Methodology:
-
Cell Seeding and Treatment: Plate cells and treat with the PROTAC and controls.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.[1][4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[1]
-
Immunoblotting: Block the membrane and incubate with a validated primary antibody against the potential off-target protein, followed by an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[1][3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the engagement of a PROTAC with its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9]
-
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.[8][9]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated (denatured) proteins.[8][9]
-
Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This shift in the melt curve indicates target engagement.[8][9]
-
NanoBRET™ Target Engagement and Ternary Complex Assays
NanoBRET (Bioluminescence Resonance Energy Transfer) assays are powerful tools for quantifying PROTAC binding and ternary complex formation within live cells.[10][11]
-
Target Engagement Assay:
-
Principle: This assay measures whether the PROTAC reaches and binds to its target inside live cells. The target protein is expressed as a NanoLuc® fusion protein, and a fluorescent tracer competes with the PROTAC for binding. A decrease in the BRET signal indicates target engagement.[11]
-
Methodology: The assay is performed in both live and permeabilized cells to calculate an "availability index" that reflects the PROTAC's ability to enter the cell and bind its target.[10]
-
-
Ternary Complex Assay:
-
Principle: This assay evaluates the PROTAC's ability to bring the target protein and the E3 ligase into close proximity. The target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., VHL) is expressed as a HaloTag® fusion labeled with a fluorescent ligand. The formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.[11]
-
Quantitative Data Summary
The following tables provide examples of key metrics used to evaluate the performance of VHL ligands and PROTACs. Note that direct comparisons should be made with caution, as values can vary depending on experimental conditions.[12]
Table 1: VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (IC50/Kd) | Assay Method |
| VHL Ligand 14 | 196 nM (IC50) | Competitive Fluorescence Polarization |
| VL285 | 340 nM (IC50) | Competitive Fluorescence Polarization |
| VHL-IN-1 | 37 nM | Not Specified |
| MZ1 | 540.2 nM (IC50) | Fluorescence Polarization |
| Data sourced from multiple references.[12][13] |
Table 2: PROTAC Degradation Efficiency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Ligand Used |
| PROTAC 139 | BRD4 | PC3 | 3.3 | 97 | Heterocyclic VHL Ligand |
| PROTAC 139 | BRD4 | EOL-1 | 0.87 | 96 | Heterocyclic VHL Ligand |
| ACBI2 (1) | SMARCA2 | Multiple | Sub-nanomolar | >90 | Optimized VHL Ligand |
| DC50: half-maximal degradation concentration. Dmax: maximum degradation. | |||||
| Data sourced from multiple references.[14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
stability issues with E3 Ligase Ligand-linker Conjugate 17 in solution
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 17. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this and similar conjugates in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a synthetic molecule that incorporates a ligand for an E3 ubiquitin ligase, connected to a chemical linker. It is a crucial building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: I am observing a rapid loss of activity of my final PROTAC molecule synthesized using Conjugate 17. What could be the underlying cause?
A2: A rapid loss of activity often points to the chemical instability of the PROTAC molecule in your experimental buffer or solvent. E3 ligase ligand-linker conjugates, particularly those based on certain scaffolds like thalidomide (B1683933) and its derivatives that bind to the Cereblon (CRBN) E3 ligase, can be susceptible to hydrolysis.[1] This instability can be influenced by the specific attachment point of the linker to the E3 ligase ligand.
Q3: My solution of Conjugate 17 appears cloudy or shows visible precipitates. What should I do?
A3: Cloudiness or precipitation is indicative of poor solubility or aggregation of the conjugate in your chosen solvent. It is crucial to ensure complete dissolution. Consider preparing a fresh stock solution in an appropriate organic solvent like DMSO before making further dilutions in aqueous buffers. If the problem persists, you may need to optimize the buffer composition, pH, or consider the use of co-solvents.
Q4: How does pH and temperature affect the stability of Conjugate 17?
A4: Both pH and temperature can significantly impact the stability of E3 ligase ligand-linker conjugates. For instance, certain CRBN-based conjugates exhibit pH-dependent hydrolysis.[1] It is generally recommended to store stock solutions at low temperatures (-20°C or -80°C) and to prepare fresh working solutions in a buffer with a pH that is known to minimize degradation for your specific conjugate class. The stability of protein-based components of the ubiquitin-proteasome system is also sensitive to temperature and pH.[2][3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
Issue 1: Conjugate Degradation in Solution
-
Symptom: Loss of conjugate integrity over time, confirmed by analytical methods like HPLC or LC-MS. This can lead to inconsistent experimental results.
-
Possible Cause: Hydrolysis of labile functional groups within the ligand or linker, often influenced by buffer pH and temperature.[1]
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of the conjugate in a range of buffered solutions with different pH values (e.g., pH 6.0, 7.4, 8.0) to identify the optimal pH for stability.
-
Temperature Control: Minimize the time the conjugate is kept at room temperature or 37°C. Prepare fresh working solutions for each experiment and store stock solutions at -80°C.
-
Buffer Selection: Certain buffer components can catalyze degradation. If possible, test stability in different buffer systems (e.g., phosphate (B84403) vs. citrate) to identify a non-reactive buffer.[2][3]
-
Analytical Monitoring: Regularly check the purity and integrity of your stock and working solutions using HPLC or LC-MS.
-
Issue 2: Poor Solubility and Aggregation
-
Symptom: Visible precipitation, cloudiness in the solution, or low recovery after filtration. This can lead to inaccurate concentration measurements and reduced efficacy.
-
Possible Cause: The physicochemical properties of the conjugate may lead to low aqueous solubility.
-
Troubleshooting Steps:
-
Solvent Optimization: Ensure the initial stock solution is prepared in a suitable organic solvent (e.g., 100% DMSO) at a high concentration.
-
Careful Dilution: When diluting into aqueous buffers, add the stock solution to the buffer in a dropwise manner while vortexing to avoid immediate precipitation.
-
Use of Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like PEG or ethanol (B145695) in the final aqueous solution might improve solubility. However, ensure the co-solvent is compatible with your downstream assay.
-
Sonication: Brief sonication of the solution can sometimes help in dissolving small aggregates.
-
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability by HPLC
This protocol allows for the quantitative assessment of the stability of this compound over time.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
Buffers of varying pH (e.g., phosphate buffer pH 6.0, 7.4, 8.0)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of Conjugate 17 in 100% DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 50 µM in the different pH buffers.
-
Incubate the solutions at a desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Inject the aliquot onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact conjugate.
-
Plot the percentage of intact conjugate remaining versus time for each condition.
Data Presentation:
| Time (hours) | % Remaining (pH 6.0) | % Remaining (pH 7.4) | % Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 95 | 85 |
| 4 | 96 | 90 | 70 |
| 8 | 92 | 80 | 50 |
| 24 | 85 | 60 | 20 |
Note: The data in the table is for illustrative purposes only.
Visualizations
PROTAC-Mediated Protein Degradation Workflow
Caption: Workflow of PROTAC-mediated protein degradation.
Troubleshooting Logic for Conjugate Instability
Caption: Troubleshooting logic for conjugate instability issues.
Ubiquitin-Proteasome System Signaling Pathway
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VHL-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length and composition of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a VHL-based PROTAC?
A1: There is no universally optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase pair.[1] However, a general guideline from empirical data suggests that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some target proteins, a minimum linker length is necessary to observe any degradation. For instance, in a study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[2][3] It is crucial to experimentally screen a range of linker lengths to determine the optimal length for your specific system.
Q2: What are the most common types of linkers used for VHL-based PROTACs?
A2: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2] These are considered flexible linkers and are often used in the initial stages of PROTAC discovery due to their synthetic accessibility.[4][5] More rigid linkers, which may incorporate elements like piperazine, piperidine, or triazole rings, are also used and can sometimes lead to more potent PROTACs by pre-organizing the molecule for ternary complex formation.[2][4][]
Q3: How does the linker composition, beyond just length, affect PROTAC activity?
A3: The chemical composition of the linker is critical as it influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[2][7] For example, incorporating PEG units can increase the hydrophilicity and solubility of the molecule.[] The linker's rigidity also plays a role; while flexible linkers allow for more conformational freedom to form the ternary complex, rigid linkers can reduce the entropic penalty of binding and improve potency.[7][8]
Q4: Where should the linker be attached to the VHL ligand and the warhead?
A4: The linker attachment point is a critical parameter that can significantly impact the binding affinity of the ligands to their respective proteins and the overall efficacy of the PROTAC.[3][9] The choice of attachment site is typically guided by identifying solvent-exposed regions on the ligands that are not essential for protein binding.[9] For VHL ligands, several attachment points on the VHL binder scaffold have been successfully explored.[10] Computational modeling can aid in identifying suitable attachment points before synthesis.[11]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the optimization of VHL-based PROTACs.
Issue 1: My PROTAC shows low or no degradation of the target protein.
-
Possible Cause: Suboptimal Linker Length.
-
Troubleshooting:
-
Synthesize a Library of Linkers: The most effective approach is to empirically test a range of linker lengths.[11] A common strategy is to synthesize PROTACs with linkers of varying lengths (e.g., PEG2, PEG3, PEG4, etc., or alkyl chains of different numbers of carbons).
-
Consider Both Short and Long Linkers: A linker that is too short may cause steric clashes between the POI and VHL, preventing the formation of a stable ternary complex.[][9] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[9]
-
-
-
Possible Cause: Poor Cell Permeability.
-
Troubleshooting:
-
Modify Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC. To improve cell permeability, you can try to achieve a better balance of hydrophilicity and lipophilicity by altering the linker.[1] For instance, incorporating PEG units can enhance solubility.[]
-
Confirm Target Engagement in Cells: Use assays like the cellular thermal shift assay (CETSA) or NanoBRET to verify that your PROTAC is reaching its intended target inside the cell.[1]
-
-
-
Possible Cause: Suboptimal Linker Attachment Points.
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Possible Cause: Formation of non-productive binary complexes at high concentrations.
-
Troubleshooting:
-
Enhance Ternary Complex Cooperativity: The "hook effect" can be mitigated by improving the cooperativity of the ternary complex. A highly cooperative PROTAC, where the binding of one protein promotes the binding of the other, is less prone to this phenomenon.[1] Linker optimization is a key strategy to achieve positive cooperativity.
-
Systematic Linker Modification: As with addressing low degradation, a systematic variation of the linker's length and composition is recommended. A linker that better pre-organizes the two ligands for ternary complex formation can lead to increased cooperativity.[1]
-
Biophysical Measurement of Cooperativity: Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the cooperativity of your PROTACs and guide linker design.[1]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on VHL-based PROTACs, illustrating the impact of linker length on degradation efficiency.
Table 1: Degradation Efficiency of PI3K/mTOR Dual-Targeting PROTACs
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| GP262 | C8 alkyl | p110α | 227.4 | 71.3 | MDA-MB-231 |
| GP262 | C8 alkyl | p110γ | 42.23 | 88.6 | MDA-MB-231 |
| GP262 | C8 alkyl | mTOR | 45.4 | 74.9 | MDA-MB-231 |
Data from a study on dual-targeting PROTACs, highlighting the efficacy of a specific alkyl linker.[12]
Table 2: Degradation Efficiency of AR PROTACs with Varying VHL Ligands and Linkers
| PROTAC | VHL Ligand Modification | Linker Modification | AR DC50 (nM) in LNCaP cells | AR DC50 (nM) in VCaP cells |
| ARD-69 | Standard | Longer | 0.86 | 0.76 |
| ARD-266 | Modified | Shorter | 0.5 | 1.0 |
This data showcases how modifications to both the VHL ligand and the linker length can impact the degradation potency of Androgen Receptor (AR) PROTACs.[13]
Table 3: Impact of Linker Length on TBK1 Degradation
| Linker Length (atoms) | Degradation Observed | DC50 (nM) | Dmax (%) |
| < 12 | No | - | - |
| 12-29 | Yes | Submicromolar | - |
| 21 | Yes | 3 | 96 |
| 29 | Yes | 292 | 76 |
This table illustrates a clear dependency on a minimum linker length for the degradation of TBK1 and shows how potency can vary within the active range.[2]
Experimental Protocols
1. Western Blot for Measuring Protein Degradation (DC50 and Dmax)
-
Objective: To quantify the degradation of a target protein induced by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[14] Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation observed).[14]
-
2. Co-Immunoprecipitation (Co-IP) for Detecting Ubiquitination
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Then, add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding, and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.[12] An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination.
-
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting logic for low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 14. benchchem.com [benchchem.com]
troubleshooting failed protein degradation with ARD-266
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ARD-266 for targeted protein degradation of the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is ARD-266 and how does it work?
ARD-266 is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] It is a bifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[5][6] This targeted degradation of the AR protein effectively reduces its levels within the cell.[7][8][9]
Q2: In which cell lines has ARD-266 been shown to be effective?
ARD-266 has demonstrated effective degradation of the Androgen Receptor in AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[1][7][8][9][10]
Q3: What is the recommended concentration range for using ARD-266 in cell culture?
The recommended concentration for cellular use is typically between 10-100 nM.[11] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is advisable to perform a dose-response study to determine the optimal concentration for your specific experiment.[12]
Q4: How long does it take for ARD-266 to degrade the Androgen Receptor?
In LNCaP cells treated with 100 nM ARD-266, a significant reduction in AR protein levels can be observed within 3 hours, with near-complete elimination achieved after 6 hours of treatment.[1][10]
Q5: How should ARD-266 be stored?
For long-term storage, it is recommended to store ARD-266 stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[10]
Troubleshooting Guide
Problem 1: No or low degradation of Androgen Receptor observed.
If you are not observing the expected degradation of the Androgen Receptor after treating your cells with ARD-266, consider the following potential causes and solutions:
-
Incorrect Cell Line: Confirm that you are using an AR-positive cell line, such as LNCaP, VCaP, or 22Rv1. ARD-266 will not be effective in cells that do not express the Androgen Receptor.
-
Compound Inactivity:
-
Improper Storage: Ensure that ARD-266 has been stored correctly at -80°C or -20°C to maintain its stability.[10]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquot the stock solution upon first use.
-
-
Suboptimal Concentration:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of ARD-266 for your specific cell line and experimental setup. The effective concentration can range from 0.2 to 100 nM.[10][11]
-
Hook Effect: Be aware of the "hook effect," a phenomenon where the efficiency of a PROTAC decreases at very high concentrations.[12] This occurs because the formation of binary complexes (ARD-266 with either AR or VHL) predominates over the productive ternary complex (AR-ARD-266-VHL). If you suspect this, test a broader range of concentrations, including lower ones.
-
-
Issues with Experimental Protocol:
-
Western Blotting: Review your Western blotting protocol for any potential issues in cell lysis, protein quantification, gel electrophoresis, antibody incubation, or signal detection.[1]
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.[1]
-
Problem 2: High variability between experimental replicates.
High variability can obscure the true effect of ARD-266. To improve consistency:
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition.
-
Compound Preparation: Prepare fresh dilutions of ARD-266 from a single, well-mixed stock solution for each experiment to ensure consistent dosing.
-
Precise Timing: Ensure that the treatment duration is consistent across all samples.
-
Uniform Lysis and Sample Preparation: Standardize your cell lysis and sample preparation procedures to minimize variations in protein extraction and concentration.
Quantitative Data Summary
The following tables summarize the in vitro performance of ARD-266 in various prostate cancer cell lines.
Table 1: Degradation Efficiency of ARD-266
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (% Degradation) |
|---|---|---|
| LNCaP | 0.2 - 1 | >95% |
| VCaP | 0.2 - 1 | >95% |
| 22Rv1 | 0.2 - 1 | >95% |
Data based on a 24-hour treatment with ARD-266.[1]
Table 2: Time-Dependent Degradation of Androgen Receptor in LNCaP Cells
| Time Point | % AR Protein Reduction |
|---|---|
| 3 hours | Significant Reduction |
| 6 hours | Near-complete Elimination |
Data based on treatment with 100 nM ARD-266.[1]
Table 3: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells
| Gene Target | Concentration for >50% mRNA Reduction |
|---|---|
| PSA | 10 nM |
| TMPRSS2 | 10 nM |
| FKBP5 | 10 nM |
Data based on a 24-hour treatment with ARD-266.[1][10]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are commonly used.[1]
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Grow cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Treatment: Seed cells in appropriate culture plates. After allowing them to attach overnight, replace the medium with fresh medium containing the desired concentrations of ARD-266 or a vehicle control (e.g., DMSO). Incubate for the specified time points before harvesting.[1]
Western Blotting for AR Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Treat LNCaP cells with ARD-266 or a vehicle control for 24 hours. Extract total RNA using a commercial kit.[1]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA.[1]
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene for normalization.[1]
Visualizations
Caption: Mechanism of ARD-266 induced degradation of the Androgen Receptor.
Caption: Standard workflow for assessing AR protein degradation via Western blot.
Caption: Troubleshooting logic for failed ARD-266-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ARD-266 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe ARD-266 | Chemical Probes Portal [chemicalprobes.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Researchers may encounter several challenges during the CuAAC synthesis of PROTACs. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction for PROTAC synthesis is showing low or no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Inefficient Copper(I) Catalyst Generation or Stability: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species.
-
Solution:
-
Ensure you are using a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270), as it can degrade upon storage.
-
De-gas your reaction mixture and solvent by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1][2]
-
Incorporate a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in your reaction mixture.[2][3][4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[2][5]
-
-
-
Suboptimal Reagent Concentrations: The kinetics of the CuAAC reaction are concentration-dependent.
-
Solution:
-
If working with very dilute solutions of your azide- and alkyne-functionalized PROTAC precursors, consider increasing their concentrations.
-
Ensure the appropriate stoichiometry of reactants. While a 1:1 ratio of azide (B81097) to alkyne is ideal, a slight excess (e.g., 1.1 equivalents) of one component can sometimes drive the reaction to completion.
-
-
-
Interfering Functional Groups or Buffer Components: Certain functional groups or buffer components can interfere with the copper catalyst.
-
Solution:
-
Avoid using Tris-based buffers, as the amine groups can chelate copper.[2] Consider using phosphate-buffered saline (PBS) or HEPES instead.
-
If your PROTAC precursors contain free thiols (cysteines), these can strongly coordinate with the copper catalyst, inhibiting the reaction.[2] Pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this issue.
-
-
-
Poor Solubility of Reactants: PROTAC precursors can sometimes have limited solubility in aqueous buffer systems.
-
Solution:
-
Incorporate a co-solvent such as DMSO or t-BuOH to improve the solubility of your reactants. A 1:1 mixture of buffer to organic solvent is a good starting point.[5]
-
-
Issue 2: Presence of Unexpected Side Products
Question: I am observing unexpected peaks in my LC-MS analysis after my CuAAC reaction. What are the common side reactions and how can I minimize them?
Answer: The appearance of unexpected side products in your CuAAC reaction is often due to specific, well-characterized side reactions. Identifying these by their mass and understanding their formation mechanism is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This is one of the most frequent side reactions, where two alkyne-containing molecules couple to form a diyne. This is catalyzed by Cu(II) ions in the presence of oxygen.[6][7][8]
-
Identification: Look for a peak in your LC-MS with a mass corresponding to double the mass of your alkyne-functionalized precursor minus two protons.
-
Mitigation:
-
-
Oxidation of PROTAC Precursors: The Cu(I)/Cu(II)/ascorbate system can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive functional groups on your PROTAC precursors, particularly methionine, cysteine, tyrosine, and histidine residues if they are present.[9][10][11]
-
Identification: Look for peaks with a mass increase of +16 Da (oxidation) or other characteristic mass shifts corresponding to oxidative degradation.
-
Mitigation:
-
-
Reaction with Ascorbate Byproducts: The oxidation of sodium ascorbate can produce reactive carbonyl species that can form adducts with amine-containing functional groups (e.g., lysine, arginine) on your molecules.[9]
-
Identification: This can be more challenging to identify, but look for unexpected adducts with masses corresponding to ascorbate degradation products.
-
Mitigation:
-
The addition of aminoguanidine (B1677879) to the reaction mixture can help to scavenge these reactive carbonyl byproducts.[1][4][13]
-
-
-
Thiotriazole Formation: If your PROTAC precursors contain free cysteine residues, a three-component reaction between the alkyne, azide, and the thiol can occur, leading to the formation of a thiotriazole byproduct.[14]
-
Identification: This will result in a product with a mass corresponding to the sum of the alkyne precursor, the azide precursor, and the cysteine-containing molecule.
-
Mitigation:
-
Protecting or blocking the free thiol groups prior to the CuAAC reaction is the most effective strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for my azide and alkyne precursors for PROTAC synthesis?
A1: For small molecule PROTAC synthesis, starting concentrations in the range of 1-10 mM for both the azide and alkyne precursors in a suitable solvent system (e.g., 1:1 t-BuOH/water or DMF) are a good starting point. For bioconjugation reactions involving proteins, concentrations are typically lower, in the micromolar range.[2]
Q2: How much copper catalyst and ligand should I use?
A2: A common starting point is to use 0.1 to 1 mol% of a copper(II) sulfate (B86663) solution with an excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) to generate the active Cu(I) catalyst in situ.[5] When using a ligand like THPTA, a 2:1 to 5:1 ligand-to-copper molar ratio is often recommended to both stabilize the Cu(I) and accelerate the reaction.[2][5]
Q3: How can I effectively remove the copper catalyst after the reaction?
A3: Residual copper can be problematic for downstream biological assays. Several methods can be used for its removal:
-
Chelation: Adding a chelating agent like EDTA to the reaction mixture will bind the copper, which can then be removed by extraction or dialysis.[1][2]
-
Chromatography: Standard purification methods like silica (B1680970) gel column chromatography are often effective at removing copper salts from small molecule PROTACs.
-
Specialized Resins: Commercially available copper-scavenging resins can be used to selectively remove copper from the reaction mixture.[1]
-
Aqueous Wash: Washing the organic layer containing the PROTAC with an aqueous solution of ammonium (B1175870) hydroxide (B78521) or ammonium chloride can effectively remove copper salts.[15][16]
Q4: What is the typical reaction time and temperature for a CuAAC reaction for PROTAC synthesis?
A4: Most CuAAC reactions for small molecule synthesis are complete within 1-4 hours at room temperature.[1][5] Gentle heating to 40-50°C can be employed to accelerate slow reactions. Reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.
Q5: Can I perform the CuAAC reaction if one of my PROTAC precursors is attached to a solid support?
A5: Yes, CuAAC is well-suited for solid-phase synthesis.[17] The reaction conditions are generally similar to those in solution, although optimization of reagent equivalents and reaction times may be necessary to ensure efficient conversion on the solid support.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for CuAAC in PROTAC synthesis. Please note that optimal conditions should be determined empirically for each specific reaction.
| Parameter | Recommended Range | Expected Outcome / Notes |
| Azide/Alkyne Concentration | 1 - 20 mM | Higher concentrations generally lead to faster reaction rates. |
| Copper(II) Sulfate | 0.1 - 5 mol% | Higher catalyst loading can increase reaction rate but may also promote side reactions. |
| Sodium Ascorbate | 5 - 20 equivalents (relative to Cu) | A sufficient excess is crucial to maintain the active Cu(I) state and minimize oxidative side reactions. |
| Ligand (e.g., THPTA) | 2:1 - 5:1 (Ligand:Cu) | Accelerates the reaction and protects against oxidative damage. |
| Solvent System | t-BuOH/H₂O (1:1), DMF, DMSO | Co-solvents are often necessary to solubilize hydrophobic PROTAC precursors. |
| Temperature | Room Temperature - 50°C | Most reactions proceed well at room temperature. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
| Expected Yield | 70 - 95% | Yields can be high with optimized conditions. |
Experimental Protocols
General Protocol for CuAAC Synthesis of a PROTAC
This protocol provides a general starting point for the synthesis of a PROTAC via CuAAC.
Materials:
-
Alkyne-functionalized PROTAC precursor (1.0 eq)
-
Azide-functionalized PROTAC precursor (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium L-ascorbate (0.1 - 0.25 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.02 - 0.1 eq)
-
Solvent: 1:1 mixture of deionized water and t-BuOH, or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized precursor (1.0 eq) and the azide-functionalized precursor (1.1 eq) in the chosen solvent.
-
De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a fresh solution of sodium L-ascorbate in deionized water.
-
In another separate vial, prepare a premix of CuSO₄·5H₂O and THPTA in deionized water.
-
To the de-gassed solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/THPTA premix.
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of EDTA.
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Visualizations
Troubleshooting Workflow for Low Yield CuAAC Reactions
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Common Side Reactions in CuAAC for PROTAC Synthesis
Caption: Common side reactions observed in CuAAC for PROTAC synthesis.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting of Degraded Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for western blotting of degraded protein samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the western blotting of degraded proteins, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing faint or no bands for my target protein?
Possible Causes & Solutions:
Weak or absent signals are a common challenge when working with degraded samples due to low protein integrity and abundance.[1][2]
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Increase the total protein loaded per lane to 50-100 µg to enhance the detection of low-abundance targets.[3][4] |
| Low Target Abundance | If the target protein is naturally low in abundance, consider enrichment techniques like immunoprecipitation or cellular fractionation to concentrate the protein of interest.[5] |
| Poor Antibody Affinity | Ensure the primary antibody is validated for western blotting and has a high affinity for the target protein. Consider testing different primary antibodies if the signal remains weak.[1] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your specific protein and sample type.[1][2] Using a higher concentration of the primary antibody and incubating overnight at 4°C can enhance the signal.[3] |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S.[2][3] For smaller degraded protein fragments (<15 kDa), use a membrane with a smaller pore size (0.2 µm). For larger proteins that may not transfer efficiently, consider a wet transfer method with a longer transfer time. |
| Protein Degradation During Sample Prep | Always work quickly on ice and add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer to prevent further degradation.[3][4] Use freshly prepared samples whenever possible.[2][4] |
Question 2: Why am I observing multiple bands or a smear on my western blot?
Possible Causes & Solutions:
The presence of multiple bands or smears can be indicative of protein degradation, but other factors can also contribute.[1]
| Possible Cause | Recommended Solution |
| Protein Degradation | The appearance of bands below the expected molecular weight is a classic sign of protein degradation.[4] Ensure rigorous use of protease inhibitors and optimal sample handling as described above. |
| Post-Translational Modifications (PTMs) | PTMs such as phosphorylation, glycosylation, or ubiquitination can cause shifts in molecular weight, resulting in multiple bands.[4] Consult protein databases like UniProt to check for known isoforms and PTMs of your target protein.[4] |
| Antibody Non-Specificity | The primary antibody may be cross-reacting with other proteins. Ensure the antibody is specific to your target.[2] Running a "secondary antibody only" control can help identify background from the secondary antibody.[6] |
| Protein Aggregation | Overheating samples can cause protein aggregation, leading to high molecular weight smears. For some proteins, particularly membrane proteins, avoid boiling the sample and instead incubate at a lower temperature (e.g., 70°C for 10-20 minutes).[3] |
Question 3: How can I optimize the transfer of small, degraded protein fragments?
Possible Causes & Solutions:
Small proteins and peptides are prone to being transferred through the membrane, leading to signal loss.[7]
| Possible Cause | Recommended Solution |
| Incorrect Membrane Pore Size | Use a membrane with a smaller pore size, such as 0.2 µm, to better retain small proteins. PVDF membranes are often recommended for their higher protein binding capacity.[8] |
| Suboptimal Transfer Buffer | For wet and semi-dry transfers, you can adjust the methanol (B129727) concentration in the transfer buffer. Increasing the methanol concentration can improve the binding of small proteins to the membrane.[9] |
| Excessive Transfer Time/Voltage | Over-transferring can cause small proteins to pass completely through the membrane. To check for this, you can place a second membrane behind the first during transfer. Optimize transfer time and voltage to prevent this. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare tissue samples that may be degraded?
A1: For tissue samples, rapid processing is crucial to minimize protein degradation.[10] Immediately after collection, tissues should be placed on ice or flash-frozen in liquid nitrogen.[11] When ready for processing, keep the tissue frozen and work quickly on a chilled surface.[11] Homogenization should be performed in an ice-cold lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[4][11] Mechanical homogenization is often necessary for tissues to disrupt the extracellular matrix.[11]
Q2: Which lysis buffer is recommended for degraded protein samples?
A2: The choice of lysis buffer depends on the subcellular localization of your target protein.[12] A common and effective choice for whole-cell lysates is RIPA buffer, as it contains detergents that can solubilize many cellular proteins.[13] However, for easily degraded proteins, the addition of a potent protease inhibitor cocktail to any lysis buffer is non-negotiable.[3][4]
Q3: How do I choose the right antibody for detecting a degraded protein?
A3: When selecting a primary antibody, ensure it recognizes an epitope within a stable region of the protein that is less likely to be lost due to degradation. Check the antibody's datasheet for validation in western blotting and information on the epitope it recognizes.[14] Whenever possible, choose monoclonal or recombinant antibodies for higher specificity.[15]
Q4: Can I reuse my diluted primary antibody when working with degraded samples?
A4: It is not recommended to reuse diluted antibodies.[4] The stability of the antibody decreases upon dilution, and the effective concentration will be lower, which can be particularly problematic when trying to detect low-abundance degraded proteins.[4] Always use freshly diluted antibodies for optimal results.[3][4]
Q5: What are some key considerations for the gel electrophoresis of degraded protein samples?
A5: For separating small protein fragments, using a higher percentage polyacrylamide gel (e.g., 15% or higher) or a gradient gel can provide better resolution.[3][16] Tris-Tricine gels are also specifically designed for the separation of low molecular weight proteins.[5]
Experimental Protocols
Protocol 1: Protein Extraction from Degraded Tissue Samples
-
Sample Preparation: Keep tissue samples frozen on dry ice or at -80°C until ready for homogenization.[11]
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder using a pestle.[11]
-
Transfer the powdered tissue to a pre-chilled tube.
-
-
Lysis:
-
Centrifugation:
-
Protein Quantification:
-
Sample Preparation for Electrophoresis:
-
Dilute the protein sample to the desired concentration with lysis buffer.
-
Add 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 70°C for 10-20 minutes. Avoid boiling if protein aggregation is a concern.[3][7]
-
Centrifuge briefly before loading onto the gel.
-
Visualizations
Caption: Experimental workflow for western blotting of degraded proteins.
Caption: Troubleshooting logic for weak or no signal in western blots.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. 2bscientific.com [2bscientific.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. westernblot.cc [westernblot.cc]
- 12. goldbio.com [goldbio.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot protocol for low molecular weight proteins [abcam.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the In-vivo Stability of VHL-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of VHL-based Proteolysis Targeting Chimeras (PROTACs), with a focus on enhancing their in vivo stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of VHL-based PROTACs?
A1: VHL-based PROTACs often exhibit suboptimal in vivo stability due to several factors, primarily stemming from their unique tripartite structure (a VHL ligand, a linker, and a protein of interest ligand) which places them in a challenging physicochemical space. Key reasons include:
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, particularly in the liver.[1] Common metabolic liabilities include the cleavage of the VHL ligand moiety and instability of the linker.[2][3] Specifically, hepatic and extrahepatic prolyl endopeptidases have been identified as enzymes that can cleave the VHL ligand.[4] The linker itself is often a primary site for metabolic modification.[1]
-
Poor Pharmacokinetics: Many VHL-based PROTACs suffer from poor pharmacokinetic (PK) profiles, characterized by rapid clearance and low oral bioavailability.[5] This is often attributed to their high molecular weight, large polar surface area, and a high number of rotatable bonds, which are properties that fall outside of Lipinski's "rule-of-five" for orally available drugs.[5][6]
-
Low Aqueous Solubility: The complex and often lipophilic nature of PROTACs can lead to poor solubility in aqueous solutions, which can hinder their absorption and distribution in vivo.[1][7][8]
-
Chemical Instability: Some PROTACs can be susceptible to hydrolysis under physiological conditions, leading to their degradation and loss of activity.[1]
Q2: What is the "in vitro-in vivo disconnect" often observed with VHL-based PROTACs?
A2: The "in vitro-in vivo disconnect" refers to the common observation where a VHL-based PROTAC demonstrates potent degradation of the target protein in cell culture (in vitro) but fails to achieve the expected efficacy in vivo.[2][3][9] A primary cause for this discrepancy is the metabolic instability of the PROTAC. In vivo, the PROTAC can be rapidly metabolized, generating metabolites that may still bind to the target protein but are unable to induce its degradation. These metabolites can then act as competitive inhibitors of the intact PROTAC, limiting its efficacy.[2][3][9]
Q3: How does the linker composition impact the in vivo stability of VHL-based PROTACs?
A3: The linker is a critical determinant of a PROTAC's in vivo stability and overall performance.[1] Its length, rigidity, and chemical composition can significantly influence:
-
Metabolic Stability: The linker is often a metabolic "soft spot."[10] Flexible linkers, such as long alkyl or polyethylene (B3416737) glycol (PEG) chains, can be more susceptible to enzymatic degradation.[1] Incorporating more rigid structures like piperazine, piperidine, or cyclobutane (B1203170) moieties can enhance metabolic stability.[9][11][12]
-
Physicochemical Properties: The linker affects the PROTAC's solubility, permeability, and propensity to form intramolecular hydrogen bonds.[6][11] Linkers that help to shield the polar surface area of the PROTAC can improve cell permeability.[11][13]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.[14]
Q4: What strategies can be employed to improve the oral bioavailability of VHL-based PROTACs?
A4: Improving the oral bioavailability of VHL-based PROTACs is a significant challenge due to their inherent physicochemical properties. Several strategies can be explored:
-
Enhance Metabolic Stability: By identifying and modifying metabolic "soft spots" within the PROTAC structure, particularly in the linker and VHL ligand, the first-pass metabolism can be reduced.[6]
-
Optimize Physicochemical Properties: Modifying the PROTAC to reduce its polar surface area and the number of hydrogen bond donors can improve its permeability.[7][8] The formation of intramolecular hydrogen bonds can also shield polar groups and enhance cell permeability.[5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to improve its solubility and permeability. The modifying group is then cleaved in vivo to release the active PROTAC.[5][6]
-
Formulation Strategies: Utilizing advanced formulation techniques such as amorphous solid dispersions or lipid-based formulations can improve the solubility and absorption of PROTACs.[15]
-
E3 Ligase Ligand Selection: While this guide focuses on VHL, it's worth noting that other E3 ligase ligands, such as those for Cereblon (CRBN), are generally smaller and can lead to PROTACs with more favorable oral drug-like properties.[15]
Troubleshooting Guides
Problem 1: Poor in vivo efficacy despite potent in vitro degradation.
This is a classic case of the "in vitro-in vivo disconnect." The following workflow can help diagnose and address the issue.
Troubleshooting Poor In Vivo Efficacy
Problem 2: High plasma clearance and short half-life in pharmacokinetic studies.
High clearance is a direct indicator of rapid elimination from the body, often due to extensive metabolism.
Troubleshooting High Plasma Clearance
Quantitative Data on Improved VHL-based PROTACs
The following tables summarize quantitative data from studies where modifications to the linker or VHL ligand resulted in improved pharmacokinetic properties.
Table 1: Impact of Linker Modification on Pharmacokinetic Parameters
| Parent PROTAC | Linker Modification | Animal Model | Dosing Route | t1/2 (h) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| Compound 12 | Introduction of a chiral methyl group to the linker | Mouse | Oral | - | - | 4.3 | [16] |
| ACBI2 | (Improved) | Mouse | Oral | - | - | 22 | [16] |
| PROTAC with flexible linker | Replacement with a more rigid, piperazine-containing linker | Rat | IV | 1.2 | 35 | - | [12] |
| ARD-69 | (Improved) | Rat | IV | 3.5 | 15 | - | [12] |
| SMARCA2/4 Degrader | Elongation and branching of the alkyl linker | Mouse | Oral | - | - | 3 | [17] |
| ACBI2 (alternative) | (Improved) | Mouse | Oral | - | - | 22 | [17] |
Table 2: Impact of VHL Ligand Modification on Physicochemical and In-Vitro Properties
| Parent PROTAC | VHL Ligand Modification | Property Measured | Improvement | Reference |
| USP7 Degrader | Addition of a dibasic piperazine | Aqueous Solubility | 170-fold increase | [1][7][8] |
| BCL-xL Degrader | Addition of a methylphosphate group | Cellular Degradation | Reduced | [18] |
| BCL-xL Degrader | Addition of a hydroxymethyl group | Cellular Degradation | Reduced | [18] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a VHL-based PROTAC in a subcellular fraction enriched with drug-metabolizing enzymes.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (high clearance compound, e.g., verapamil)
-
Negative control (low clearance compound, e.g., warfarin)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line will give the elimination rate constant (k). The intrinsic clearance (CLint) can then be calculated.
Metabolic Stability Assay Workflow
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a VHL-based PROTAC in a rodent model.
Materials:
-
Test PROTAC
-
Appropriate vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male CD-1 mice (or other appropriate strain)
-
Dosing equipment (oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week prior to the study.
-
Dosing:
-
Oral (PO) Cohort: Fast mice overnight. Administer the PROTAC formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Cohort: Administer the PROTAC formulation via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and clearance. Oral bioavailability (F%) can be calculated by comparing the AUC from the oral and IV routes.
In Vivo PK Study Workflow
VHL Signaling Pathway and PROTAC Mechanism
VHL Pathway and PROTAC Mechanism
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Catalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the catalytic efficiency of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your PROTAC experiments.
Issue 1: Low or No Target Protein Degradation
Possible Cause 1.1: Inefficient Ternary Complex Formation. Successful PROTAC function relies on the formation of a stable ternary complex between the target protein (POI), the PROTAC, and an E3 ubiquitin ligase.[1][2]
-
Troubleshooting Steps:
-
Optimize Linker Design: The linker is a critical determinant of PROTAC efficacy.[3] Systematically vary the linker length, composition, and attachment points.[4][] A linker that is too short can cause steric hindrance, while a linker that is too long may not facilitate a stable complex.[][7]
-
Length and Flexibility: Test a range of linker lengths. Both flexible (e.g., PEG) and rigid (e.g., cycloalkanes) linkers should be explored as they can influence the stability of the ternary complex.[][]
-
Composition: The chemical makeup of the linker affects solubility and cell permeability. Hydrophilic linkers like PEG can improve solubility, while hydrophobic linkers might enhance cell penetration.[4]
-
Attachment Points: The points where the linker connects to the POI ligand and the E3 ligase ligand are crucial for proper orientation within the ternary complex.[4][]
-
-
Evaluate E3 Ligase Choice: Not all E3 ligases are equally effective for every target protein. The choice of E3 ligase can significantly impact degradation efficiency.[8][9][10] If you are using a common E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL) without success, consider exploring other E3 ligases.[11] The expression levels of the chosen E3 ligase in your cell line can also affect PROTAC efficiency.
-
Assess Cooperativity: Positive cooperativity, where the binding of one protein enhances the binding of the other, can significantly stabilize the ternary complex.[1][12] However, potent degradation can be achieved even without strong positive cooperativity.[13] Assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure cooperativity.[1][12]
-
Possible Cause 1.2: Poor Cell Permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane.[14][15]
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use assays like NanoBRET in both live and permeabilized cells to determine if there is a significant difference in potency, which can indicate a permeability issue.[14][15]
-
Modify Linker Composition: As mentioned, the linker's chemical properties can be adjusted to improve cell permeability.[4]
-
Consider Prodrug Strategies: To enhance cell permeability and tumor specificity, prodrug strategies can be employed. These strategies involve modifying the PROTAC so that it is activated by specific stimuli, such as light or enzymes, within the target cells.[16][17]
-
Possible Cause 1.3: The "Hook Effect". At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex, leading to reduced degradation.[1][18]
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe if a bell-shaped dose-response curve, characteristic of the hook effect, is present.[13]
-
Enhance Ternary Complex Stability: Strategies that increase the stability of the ternary complex, such as optimizing the linker or improving cooperativity, can help to mitigate the hook effect.[19]
-
Issue 2: Lack of Selectivity and Off-Target Effects
Possible Cause 2.1: Promiscuous Ligand Binding. The ligands used in the PROTAC may bind to other proteins besides the intended target and E3 ligase.
-
Troubleshooting Steps:
-
Optimize Ligands: Utilize highly selective and high-affinity ligands for both the target protein and the E3 ligase.
-
Enhance Selectivity through Ternary Complex Formation: Even with a non-selective ligand, selectivity can be achieved through the formation of a highly specific and stable ternary complex.[12] The unique protein-protein interactions within the complex can confer selectivity that is not present at the binary binding level.[12]
-
Consider Covalent PROTACs: The use of covalent binders can increase selectivity and enhance degradation efficiency.[20][21]
-
Possible Cause 2.2: Broad E3 Ligase Expression. Commonly used E3 ligases like VHL and CRBN are widely expressed, which can lead to off-target effects in non-target tissues.[22]
-
Troubleshooting Steps:
-
Explore Tissue-Specific E3 Ligases: Investigate the use of E3 ligases with more restricted tissue expression patterns.
-
Targeted Delivery Strategies: Employ strategies like antibody-PROTAC conjugates (Ab-PROTACs) or folate-caged PROTACs to deliver the PROTAC specifically to the target cells or tissues.[21][23][24]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length. The ideal length depends on the specific target protein and E3 ligase pair.[3][25][26] A systematic evaluation of different linker lengths is necessary to determine the optimal length for your specific system. Studies have shown that both overly short and excessively long linkers can be detrimental to ternary complex formation and subsequent degradation.[][7][27]
Q2: How do I choose the best E3 ligase for my target protein?
A2: The choice of E3 ligase is critical and context-dependent.[8][9] CRBN-based degraders often perform well in hematologic cancers, whereas VHL-based PROTACs may be more effective in certain solid tumors.[8][9] If one E3 ligase does not yield efficient degradation, it is advisable to test others.[10] A Rapamycin-induced Proximity Assay (RiPA) can be used to predict suitable E3 ligase-target pairs before committing to extensive chemical synthesis.[22]
Q3: What is cooperativity in the context of PROTACs, and is it essential for activity?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the target) to the PROTAC has on the binding of the other protein (e.g., the E3 ligase). Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, leads to a more stable ternary complex.[1][12] While positive cooperativity is beneficial and can enhance degradation efficiency, it is not an absolute requirement for potent PROTAC activity.[13]
Q4: What are some key quantitative metrics to evaluate PROTAC efficiency?
A4: Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the degradation rate constant (kdeg).[28][29][30] These parameters provide a comprehensive understanding of a PROTAC's potency and efficacy.
Q5: What are trivalent PROTACs and how can they enhance catalytic efficiency?
A5: Trivalent PROTACs are an emerging strategy that involves a PROTAC with two warheads for the target protein and one for the E3 ligase.[31] This design can enhance degradation by leveraging both cooperativity and avidity, leading to the formation of a more stable ternary complex and more profound degradation.[19][31]
Quantitative Data Summary
Table 1: Impact of Linker Length on PROTAC Efficiency
| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|---|
| dBET1 | BRD4 | VHL | PEG | 13 | ~25 | >90 | [32] |
| MZ1 | BRD4 | VHL | PEG | 10 | ~10 | >90 | [32] |
| ER-PROTAC-9 | ERα | pVHL | Alkyl | 9 | >1000 | <20 | [26] |
| ER-PROTAC-12 | ERα | pVHL | Alkyl | 12 | ~500 | ~60 | [26] |
| ER-PROTAC-16 | ERα | pVHL | Alkyl | 16 | ~100 | ~80 | [26] |
| ER-PROTAC-19 | ERα | pVHL | Alkyl | 19 | ~500 | ~50 |[26] |
Table 2: Comparison of Different E3 Ligases for WDR5 Degradation
| E3 Ligase Recruited | Degradation of WDR5 | Reference |
|---|---|---|
| VHL | Efficient Degradation | [22] |
| CRBN | Less Potent Degradation |[22] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of your PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[14]
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Measure the protein concentration of each cell lysate using a BCA assay.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.[14]
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein within living cells.[15]
-
Cell Transfection: Co-transfect cells with plasmids encoding your target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the target.[14]
-
Cell Plating: Plate the transfected cells in a 96-well plate.[14]
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.[14]
-
Tracer Addition: Add the fluorescent tracer to the wells.[14]
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Displacement of the tracer by the PROTAC will result in a decreased BRET signal.[15]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same buffer.
-
Experiment 1 (PROTAC to Target): Titrate the PROTAC into the target protein solution to determine the binary binding affinity.
-
Experiment 2 (PROTAC to E3 Ligase): Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.
-
Experiment 3 (Ternary Complex Formation): Pre-saturate the PROTAC with the E3 ligase and titrate this complex into the target protein solution.
-
Data Analysis: Analyze the data to determine the binding affinities. The cooperativity factor (α) can be calculated as the ratio of the binary binding affinities to the ternary complex affinity. An α > 1 indicates positive cooperativity.[12]
Visualizations
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance [protein-cell.net]
- 10. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. scispace.com [scispace.com]
- 19. scispace.com [scispace.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 22. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 23. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 26. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 28. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]
- 30. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemrxiv.org [chemrxiv.org]
- 32. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to VHL Ligand-Linker Conjugate 17 for PROTAC Development
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate E3 ligase ligand and linker is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of VHL Ligand-Linker Conjugate 17, a key building block for constructing von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. Its performance will be contextualized against other VHL linkers, supported by experimental data from the literature.
VHL Ligand-Linker Conjugate 17: An Overview
VHL Ligand-Linker Conjugate 17 is a chemical tool comprising a VHL ligand and a flexible polyethylene (B3416737) glycol (PEG)-based linker terminating in an alkyne group. This alkyne functionality allows for efficient conjugation to a target protein ligand containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This modular approach simplifies the synthesis of novel PROTACs.
A notable example of a PROTAC synthesized using VHL Ligand-Linker Conjugate 17 is ARD-266, a potent degrader of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.
Performance of a PROTAC Derived from VHL Ligand-Linker Conjugate 17: The Case of ARD-266
The efficacy of the linker in VHL Ligand-Linker Conjugate 17 can be evaluated through the performance of the resulting PROTAC, ARD-266. The following tables summarize the degradation efficiency of ARD-266 in various androgen receptor-positive prostate cancer cell lines.
Table 1: Degradation Efficiency of ARD-266 in Prostate Cancer Cell Lines [1][2]
| Cell Line | DC50 (nM) | Dmax (%) |
| LNCaP | 1 | >95 |
| VCaP | 0.2 | >95 |
| 22Rv1 | 1 | >95 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
The data demonstrates that ARD-266, incorporating the linker from VHL Ligand-Linker Conjugate 17, is a highly potent and efficacious degrader of the androgen receptor, with DC50 values in the sub-nanomolar to low nanomolar range and achieving near-complete degradation of the target protein.
Comparison with Other VHL Linkers
The choice of linker in a PROTAC is critical as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Key linker properties that impact PROTAC performance include length, composition, rigidity, and the attachment point to the VHL ligand.
Table 2: Comparison of VHL Linker Strategies and their Impact on PROTAC Performance
| Linker Type | Common Examples | Impact on PROTAC Performance |
| PEG Linkers | Ethylene glycol repeats | Generally confer good solubility and flexibility, which can facilitate the formation of the ternary complex. The linker in VHL Ligand-Linker Conjugate 17 falls into this category. |
| Alkyl Chains | Saturated hydrocarbon chains | Can provide a more rigid scaffold compared to PEG linkers. The optimal length is highly dependent on the specific target protein and VHL ligand. |
| Rigid Linkers | Piperazine, piperidine, or cyclic structures | Can restrict the conformational flexibility of the PROTAC, which in some cases can pre-organize the molecule for optimal ternary complex formation, leading to improved potency and selectivity. |
The flexibility of the PEG linker likely allows for the necessary conformational adjustments to achieve a productive orientation of the AR and VHL within the ternary complex, leading to efficient ubiquitination and subsequent degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate PROTACs like those derived from VHL Ligand-Linker Conjugate 17, the following diagrams illustrate the key processes.
Caption: VHL-mediated ubiquitination pathway induced by a PROTAC.
Caption: Experimental workflow for synthesizing and evaluating a PROTAC.
Experimental Protocols
Synthesis of ARD-266 using VHL Ligand-Linker Conjugate 17
The synthesis of ARD-266 is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between VHL Ligand-Linker Conjugate 17 and an azide-functionalized androgen receptor ligand.
Materials:
-
VHL Ligand-Linker Conjugate 17
-
Azide-functionalized AR ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
Procedure:
-
Dissolve the azide-functionalized AR ligand and VHL Ligand-Linker Conjugate 17 in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, purify the crude product using a suitable method such as preparative HPLC to yield the final PROTAC, ARD-266.
Western Blot for Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells (e.g., LNCaP, VCaP)
-
PROTAC of interest (e.g., ARD-266)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-AR)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
VHL Ligand-Linker Conjugate 17 is a valuable and effective tool for the construction of VHL-recruiting PROTACs. The high potency and efficacy of ARD-266, a PROTAC synthesized from this conjugate, underscore the utility of its PEG-based linker in facilitating potent and robust degradation of the target protein. While the optimal linker is always target-dependent, the data for ARD-266 provides strong evidence for the excellent performance of the linker present in VHL Ligand-Linker Conjugate 17, making it a strong candidate for consideration in the development of novel PROTAC degraders.
References
A Comparative Guide to the Validation of ARD-266-Induced Androgen Receptor Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of ARD-266, a potent androgen receptor (AR) degrader, with other alternative AR-targeting compounds. This guide includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of Androgen Receptor Degraders
The efficacy of ARD-266 and other prominent AR degraders, such as ARV-110 and ARV-766, is typically quantified by their half-maximal degradation concentration (DC50) in various prostate cancer cell lines. The data presented below, compiled from multiple studies, offers a comparative overview of their performance.
| Compound | E3 Ligase Recruited | Prostate Cancer Cell Line | DC50 (nM) | Reference |
| ARD-266 | von Hippel-Lindau (VHL) | LNCaP | 0.5 | [1] |
| VCaP | 1 | [1] | ||
| 22Rv1 | 0.2 | [1] | ||
| ARV-110 (Bavdegalutamide) | Cereblon (CRBN) | VCaP | ~1 | [2][3] |
| LNCaP | ~1 | [2] | ||
| 22Rv1 | Not specified | |||
| ARV-766 | Cereblon (CRBN) | LNCaP | <1.3 | [4] |
| VCaP | <1 | [4][5] | ||
| 22Rv1 | Not specified |
Mechanism of Action: PROTAC-Mediated AR Degradation
ARD-266 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate the androgen receptor.[6] This mechanism involves the formation of a ternary complex between the AR, ARD-266, and an E3 ubiquitin ligase. In the case of ARD-266, it recruits the von Hippel-Lindau (VHL) E3 ligase.[7] This proximity facilitates the tagging of the AR with ubiquitin molecules, marking it for degradation by the proteasome.[6]
Experimental Protocols
The validation of ARD-266-induced androgen receptor degradation relies on robust experimental methodologies. The following section details the protocol for Western blotting, a fundamental technique for quantifying changes in protein levels.
Western Blotting for Androgen Receptor Degradation
Objective: To determine the levels of androgen receptor protein in cell lysates following treatment with ARD-266 or other AR degraders.
1. Cell Culture and Treatment:
- Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in appropriate culture dishes and allow them to adhere overnight.
- Treat the cells with varying concentrations of ARD-266 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[8]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of protein for each sample.[8]
4. Gel Electrophoresis:
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
- Run the gel to separate the proteins based on molecular weight.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane thoroughly to remove unbound secondary antibody.[9]
7. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.[8]
8. Analysis:
- Quantify the band intensity for the androgen receptor and a loading control (e.g., GAPDH or β-actin) using densitometry software.
- Normalize the AR band intensity to the loading control to determine the relative AR protein levels.
Experimental Workflow for Validation of AR Degraders
The validation of a novel AR degrader like ARD-266 follows a systematic workflow to confirm its mechanism of action and efficacy.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 5. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
VHL vs. CRBN PROTACs for Androgen Receptor Degradation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the Androgen Receptor (AR) using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for prostate cancer. A critical design choice in the development of AR PROTACs is the selection of the E3 ubiquitin ligase to be recruited. The two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). This guide provides an objective, data-driven comparison of VHL- and CRBN-based AR PROTACs, summarizing key performance differences and providing the experimental context necessary for informed research and development decisions.
At a Glance: VHL vs. CRBN for Androgen Receptor PROTACs
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| E3 Ligase Ligand | Typically based on a hydroxyproline (B1673980) (hyp) mimetic | Commonly derived from immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, or lenalidomide |
| Molecular Weight | VHL ligands are often larger and more peptidic, contributing to a higher molecular weight of the final PROTAC.[1] | CRBN ligands are generally smaller and more drug-like, often resulting in PROTACs with more favorable pharmacokinetic properties.[1] |
| Cell Permeability | Can be a challenge due to the larger size and lower lipophilicity.[] | Generally possess better cell permeability.[1] |
| Subcellular Localization | VHL is present in both the cytoplasm and the nucleus.[] | CRBN is primarily located in the nucleus.[] |
| Off-Target Effects | Considered to have a lower propensity for off-target degradation due to the specific recognition of the hydroxyproline motif.[3] | CRBN-based PROTACs have a known potential for off-target degradation of neosubstrate proteins, such as zinc-finger transcription factors (e.g., IKZF1/3).[3][4] |
| Clinical Advancement | Several VHL-based AR PROTACs have been developed and have shown potent preclinical activity.[1] | CRBN-based AR PROTACs, such as ARV-110 and ARV-766, are among the most clinically advanced AR degraders.[1][5] |
Quantitative Performance Data
The following tables summarize the available quantitative data for VHL- and CRBN-based PROTACs targeting the Androgen Receptor. It is important to note that a direct head-to-head comparison of VHL and CRBN-based AR PROTACs in the same study under identical experimental conditions is limited in the published literature. The data presented here is compiled from different studies and should be interpreted with this consideration.
Table 1: VHL-Based Androgen Receptor PROTAC Degraders
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) | Reference |
| ARCC-4 | VCaP | 5 | >95 | 20 | [6] |
| ARD-266 | LNCaP | 0.2-1 | >95 | Not Specified | [7][8] |
| Compound c52 | VCaP | < 0.1 µM (active) | >75% degradation | 24 | [9] |
Table 2: CRBN-Based Androgen Receptor PROTAC Degraders
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Incubation Time (h) | Reference |
| ARV-110 | VCaP | ~1 | >90 | 18 | [10] |
| ARD-2128 | VCaP | 1 | >90 | 24 | [11][12] |
| PAP508 | LNCaP | Not Specified | >90% at 100 nM | 24 | |
| Compound c80 | VCaP | < 0.1 µM (active) | >75% degradation | 24 | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PROTAC-mediated Androgen Receptor Degradation
The fundamental mechanism of action for both VHL and CRBN-based AR PROTACs involves the formation of a ternary complex between the AR, the PROTAC molecule, and the respective E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of AR, marking it for degradation by the 26S proteasome.
Caption: Mechanism of VHL and CRBN-based PROTAC-induced AR degradation.
General Experimental Workflow for PROTAC Evaluation
The evaluation of AR PROTACs typically involves a series of in vitro experiments to determine their efficacy and mechanism of action. A general workflow is outlined below.
Caption: A typical experimental workflow for evaluating AR PROTACs.
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol is essential for quantifying the extent of AR degradation induced by PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the AR PROTAC in complete growth medium.
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[3] Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3][12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[3][12]
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer.[11]
-
Boil the samples at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[3]
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.
Cell Viability Assay (WST-8/MTS)
This assay measures the effect of AR degradation on the proliferation and viability of cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Treat the cells with serial dilutions of the AR PROTAC for a specified period (e.g., 4 days).[11]
-
Add WST-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 450 nm (WST-8) or 490 nm (MTS) using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.[11]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of AR is mediated by the ubiquitin-proteasome system.
-
Treat cells with the AR PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitate AR from the cell lysates using an anti-AR antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins from the beads.
-
Perform a Western Blot on the eluted proteins using an anti-ubiquitin antibody to detect polyubiquitinated AR. An increase in the ubiquitinated AR signal in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Discussion and Future Perspectives
The choice between a VHL or CRBN-based degrader for the Androgen Receptor is not straightforward and depends on the specific therapeutic context. CRBN-based AR PROTACs have shown significant clinical progress, likely due to their favorable drug-like properties.[1] However, the potential for off-target effects remains a consideration.[4] VHL-based PROTACs offer the advantage of higher selectivity but may require more extensive optimization to achieve good cell permeability and pharmacokinetic profiles.[1][3]
Future research will likely focus on:
-
Head-to-head preclinical and clinical studies to directly compare the efficacy and safety of VHL and CRBN-based AR PROTACs.
-
Development of novel E3 ligase ligands to expand the repertoire of PROTACs and potentially overcome resistance mechanisms.
-
Optimization of linker chemistry to improve the physicochemical properties and degradation efficiency of AR PROTACs.[9]
-
Exploration of tissue-specific E3 ligases to develop more targeted therapies with reduced systemic toxicity.
Ultimately, the optimal AR PROTAC will be a product of the synergistic interplay between the AR binder, the E3 ligase ligand, and the connecting linker. Both CRBN and VHL remain highly valuable E3 ligases for the development of Androgen Receptor degraders. The selection should be guided by empirical data, considering the specific AR mutations being targeted, the desired selectivity profile, and the required pharmacokinetic properties for the intended clinical application.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Selectivity of PROTACs: A Comparative Guide Featuring a Hypothetical PROTAC with Conjugate 17
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in drug discovery by enabling the targeted degradation of proteins, including those previously considered "undruggable".[1] A key challenge in the clinical translation of PROTACs is ensuring their selectivity to minimize off-target effects and potential toxicity.[2][3] This guide provides a comparative framework for assessing the selectivity of PROTACs, using a hypothetical PROTAC synthesized with "Conjugate 17" as a case study against a generic alternative.
The Critical Role of Selectivity in PROTAC Development
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5] Off-target effects can arise from the unintended degradation of other proteins, which can lead to adverse cellular effects.[2][6] Therefore, rigorous assessment of selectivity is paramount in the development of safe and effective PROTAC therapeutics.
Experimental Methodologies for Assessing PROTAC Selectivity
A multi-pronged approach is typically employed to evaluate the selectivity of a PROTAC. Key experimental methodologies include:
-
Global Proteomics using Mass Spectrometry: This is considered the gold standard for unbiasedly assessing changes in the entire proteome following PROTAC treatment.[7] Techniques like label-free quantification (LFQ) or isobaric labeling (TMT, iTRAQ) can identify and quantify thousands of proteins, revealing any unintended degradation of off-target proteins.[6][8]
-
Western Blotting: This targeted approach is used to quantify the degradation of the intended target protein and known potential off-target proteins.[7] It is a crucial method for determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase in binary and ternary complexes.[][10] These assays help to understand the thermodynamics and kinetics of complex formation.[11]
-
Ubiquitination Assays: These assays, including Western blotting for ubiquitinated proteins, ELISA, and TR-FRET, confirm that the PROTAC induces ubiquitination of the target protein.[8] They provide mechanistic evidence for the PROTAC's mode of action.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Cytotoxicity Assays: Methods like CCK-8 or CTG are used to evaluate the impact of the PROTAC on cell viability and proliferation, providing insights into its potential toxicity.[]
Comparative Analysis: PROTAC with Conjugate 17 vs. Alternative PROTAC
To illustrate the assessment of selectivity, the following table presents hypothetical data for our "PROTAC with Conjugate 17" compared to a generic "Alternative PROTAC."
| Parameter | PROTAC with Conjugate 17 | Alternative PROTAC | Significance |
| On-Target Degradation | |||
| Target Protein DC50 | 10 nM | 50 nM | A lower DC50 indicates higher potency in degrading the target protein. |
| Target Protein Dmax | >95% | 85% | A higher Dmax indicates more complete degradation of the target protein. |
| Off-Target Effects (Proteomics) | |||
| Number of Off-Target Proteins Degraded (>50%) | 2 | 15 | A lower number of significantly degraded off-target proteins signifies higher selectivity. |
| Key Off-Target Protein DC50 | >10 µM | 500 nM | A high DC50 for off-target proteins is desirable. |
| Binding Affinity (ITC) | |||
| Ternary Complex Cooperativity (α) | 5 | 1.2 | An α value greater than 1 indicates positive cooperativity, suggesting stable and preferential ternary complex formation.[4] |
| Cellular Viability | |||
| Cytotoxicity (CC50) | >25 µM | 5 µM | A higher CC50 value indicates lower cytotoxicity. |
Visualizing the Process: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: A diagram illustrating the mechanism of action for a PROTAC, leading to protein degradation.
Experimental Workflow for Assessing PROTAC Selectivity
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different Linker Lengths for VHL PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. Among the three key components of a PROTAC—a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them—the linker is arguably the most critical and least understood element. Its length, composition, and attachment points play a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] This guide provides a comparative analysis of how different linker lengths affect the efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, supported by experimental data and detailed protocols.
The VHL-PROTAC Mechanism of Action
VHL is one of the most widely used E3 ligases in PROTAC development, largely due to its prevalent expression across tissues and the availability of well-characterized, high-affinity small molecule ligands.[2][4] A VHL-based PROTAC functions by forming a ternary complex with the VHL E3 ligase complex and the target protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein's surface. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Quantitative Comparison of VHL PROTACs with Varying Linker Lengths
The relationship between linker length and degradation efficacy is not linear. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and VHL to form a stable ternary complex.[3] Conversely, an excessively long linker may not sufficiently restrict the conformational flexibility, leading to an entropically unfavorable state for complex formation.[1] The optimal length is highly dependent on the specific POI, the binding pockets of the ligands, and the vector of linker attachment.[1][3]
Below are tables summarizing experimental data from studies on VHL-recruiting PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency.
Table 1: FAK-Targeting VHL PROTACs
Focal Adhesion Kinase (FAK) is a key mediator in tumor progression. The following data compares FAK-degrading PROTACs with varying linker lengths and compositions.
| PROTAC ID | Linker Type | Linker Length (atoms) | FAK Degradation pDC50¹ | Ternary Complex Cooperativity (α)² |
| GSK215 | PEG-like | 14 | 8.5 | 110 |
| PROTAC 3 | Alkyl | 11 | 7.8 | 1.8 |
| PROTAC 4 | Alkyl | 10 | 7.4 | 1.3 |
(Data adapted from ResearchGate.)
Table 2: BRD4-Targeting VHL PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader protein. In this series, potency decreased as the linker length increased.
| PROTAC Series | Linker Type | Linker Length (PEG units / atoms) | BRD4 Degradation Potency (DC50) |
| VHL Series (61) | PEG | 0 units (short) | High |
| VHL Series (61) | PEG | 1-2 units (medium) | Moderate |
| VHL Series (61) | PEG | 4 units (long) | Low |
(Qualitative summary based on Wurz et al.[1])
Table 3: ERα-Targeting VHL PROTACs
For Estrogen Receptor alpha (ERα), a specific linker length was found to be optimal, with both shorter and longer linkers showing reduced efficacy.
| PROTAC ID | Linker Type | Linker Length (atoms) | ER Degradation Efficacy |
| PROTAC 11 | Alkyl | 9 | Moderate |
| PROTAC 12 | Alkyl | 12 | Good |
| PROTAC 13 | Alkyl | 16 | Best |
| PROTAC 14 | Alkyl | 19 | Moderate |
| PROTAC 15 | Alkyl | 21 | Low |
(Data adapted from Cyrus et al.)
Experimental Protocols and Workflows
Evaluating the efficacy of a new series of PROTACs involves a systematic workflow to characterize their binding, degradation, and cellular effects.
Ternary Complex Affinity Measurement by Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the PROTAC to VHL and the POI, both individually (binary) and together (ternary).
Methodology:
-
Preparation: Dialyze all proteins (VHL complex, POI) and dissolve the PROTAC in the final dialysis buffer (e.g., PBS with 2% DMSO). Ensure concentrations are accurately determined.
-
Instrument Setup: Set the ITC instrument (e.g., Malvern Panalytical MicroCal) to the desired experimental temperature (typically 25°C).
-
Binary Titration (PROTAC into VHL):
-
Load the VHL protein complex (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.
-
-
Ternary Titration (PROTAC into VHL + POI):
-
Load a pre-mixed, saturating solution of VHL and POI into the sample cell.
-
Repeat the titration with the PROTAC as described above.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a one-site binding model to determine Kd, ΔH, and n. Compare binary and ternary affinities to calculate cooperativity.[5]
-
Target Protein Degradation Assay by Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax (maximum degradation) values.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα, H661 for BRD4) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.[5]
-
Conclusion
The optimization of linker length is a crucial, empirical step in the development of potent and effective VHL-based PROTACs. As the presented data illustrates, there is no universal optimal length; the ideal linker must be tailored to the specific geometry of the target protein and the chosen warhead. A systematic approach, involving the synthesis of a library of PROTACs with varied linker lengths and subsequent characterization through biochemical and cellular assays, is essential for identifying candidates with superior degradation capabilities. The experimental protocols provided herein offer a foundational framework for researchers to conduct these critical evaluations.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Target Engagement for VHL-based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust target engagement is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key methodologies for validating the engagement of von Hippel-Lindau (VHL)-based PROTACs with their intended protein of interest (POI) and the VHL E3 ligase. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate validation strategies.
The Mechanism of VHL-based PROTACs
VHL-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a POI.[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. By bringing the VHL E3 ligase in close proximity to the POI, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] Under normal physiological conditions, the VHL E3 ligase complex regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[1] PROTACs containing a VHL ligand mimic this natural process to induce the degradation of a chosen POI.[1]
Caption: Mechanism of action for a VHL-based PROTAC.
Quantitative Comparison of Target Engagement Assays
A variety of biophysical and cellular assays are employed to quantify the binding interactions that underpin PROTAC efficacy. The choice of assay depends on the specific question being addressed, from initial binder validation to confirming target engagement in a cellular context.
| Assay Type | Method | Key Parameters Measured | Typical Affinity Range | Throughput | Cellular Context |
| Biophysical Assays | Surface Plasmon Resonance (SPR)[2][3] | K D (dissociation constant), k on , k off | pM to µM | Medium | No |
| Bio-Layer Interferometry (BLI)[2][3] | K D , k on , k off | nM to µM | High | No | |
| Isothermal Titration Calorimetry (ITC)[2][3] | K D , ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | nM to µM | Low | No | |
| Cellular Thermal Shift Assay (CETSA)[4] | T m (melting temperature) shift | Qualitative to semi-quantitative | Medium to High | Yes | |
| Fluorescence Polarization (FP)[5][6] | K D , IC 50 | nM to µM | High | No | |
| Cellular Assays | NanoBRET™ Target Engagement Assay[7][8][9] | IC 50 , Target Occupancy | nM to µM | High | Yes |
Key Experimental Methodologies
Detailed protocols are crucial for reproducible and reliable data. Below are summaries of common experimental workflows for key target engagement assays.
Biophysical Assays for Binary and Ternary Complex Characterization
Biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are invaluable for dissecting the binding kinetics and thermodynamics of PROTAC interactions.[2][3] These assays can measure the binary interactions between the PROTAC and the POI or the VHL E3 ligase, as well as the formation of the ternary complex.[1][2]
Caption: General workflow for biophysical binding assays.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization : Covalently immobilize the VHL E3 ligase complex or the target protein onto a sensor chip surface.
-
Binary Interaction (PROTAC to VHL) : Inject a series of PROTAC concentrations over the immobilized VHL to measure the binding affinity (K D binary).[1]
-
Binary Interaction (PROTAC to Target) : Immobilize the target protein and inject a series of PROTAC concentrations to determine its binding affinity.[1]
-
Ternary Complex Formation : Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VHL. This measures the affinity of the ternary complex (K D ternary).[1]
-
Data Analysis : Analyze the sensorgrams to determine association rates (k on ), dissociation rates (k off ), and the equilibrium dissociation constant (K D ).
Cellular Target Engagement Assays
Confirming that a PROTAC can engage its targets within the complex environment of a living cell is paramount. Cellular assays provide this crucial validation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying PROTAC engagement with both the E3 ligase and the target protein in live cells.[7][8] It can also be used to assess the intracellular availability of the PROTAC.[7]
Caption: Workflow for the NanoBRET Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation : Transiently transfect cells (e.g., HEK293) with a plasmid encoding the target protein or VHL fused to NanoLuc® luciferase.[8]
-
Tracer Addition : Add a cell-permeable fluorescent tracer that specifically binds to the NanoLuc®-fusion protein.[8]
-
Compound Treatment : Treat the cells with a serial dilution of the unlabeled PROTAC.
-
BRET Measurement : Add the NanoBRET® substrate and measure the bioluminescence and fluorescence. The BRET ratio is calculated from these values.
-
Data Analysis : The unlabeled PROTAC will compete with the fluorescent tracer for binding to the NanoLuc®-fusion protein, leading to a decrease in the BRET signal. The concentration-response curve is used to determine the IC 50 value, which reflects the cellular potency of the PROTAC in engaging its target.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method for assessing target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[4] It does not require modification of the compound or the protein.[4]
Experimental Protocol: CETSA®
-
Compound Treatment : Treat intact cells with the PROTAC at various concentrations.
-
Thermal Challenge : Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification : Quantify the amount of soluble target protein remaining in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Concluding Remarks
The validation of target engagement is a multi-faceted process that requires a combination of biophysical and cellular assays. While biophysical methods provide detailed insights into the molecular interactions and thermodynamics of PROTAC-mediated complex formation, cellular assays are essential to confirm that these interactions occur within the native cellular environment. The data and protocols presented in this guide offer a framework for designing a comprehensive validation strategy for VHL-based PROTACs, ultimately facilitating the development of more effective and selective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. pelagobio.com [pelagobio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available VHL Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the optimal selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. Among the recruited E3 ligases, the Von Hippel-Lindau (VHL) complex is a popular and effective choice. The linker, far from being a passive spacer, critically influences the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-VHL), all of which dictate the efficiency and potency of target protein degradation.
This guide provides a head-to-head comparison of commercially available VHL linkers, focusing on how their composition—ranging from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to more rigid structures—impacts PROTAC performance. The data presented is collated from publicly available studies to aid in the rational design of next-generation VHL-recruiting PROTACs.
Data Presentation: The Impact of Linker Composition on PROTAC Performance
Direct head-to-head comparisons of linkers across different targets and cell lines are challenging, as PROTAC activity is highly context-dependent. However, systematic studies on a single target protein provide invaluable insights into the intrinsic properties conferred by different linker types.
Table 1: Head-to-Head Comparison of VHL Linker Performance in ERK5 Degraders
The following table summarizes data from a study that synthesized and evaluated a series of PROTACs with an identical VHL ligand and ERK5-targeting warhead, but with varied linker compositions. The "in cellulo / in vitro Ratio" serves as a surrogate for cell permeability, where a lower ratio suggests better permeability.
| PROTAC | Linker Composition/Type | Linker Length (atoms) | in cellulo / in vitro Ratio | Inferred Cell Permeability |
| PROTAC 1 | Flexible Aliphatic | 8 | >200 | Low |
| PROTAC 2 | Flexible Ethylene Glycol-based | 8 | <40 | High |
| PROTAC 3 | Semi-rigid with Amide | 8 | 41-100 | Medium-High |
| PROTAC 4 | Semi-rigid with Amide & Pyridine | 8 | 101-200 | Medium-Low |
| PROTAC 5 | Rigid with Piperazine & Pyridine | 8 | 101-200 | Medium-Low |
| PROTAC 6 | Rigid with Pyridine | 8 | 101-200 | Medium-Low |
| PROTAC 7 | Flexible with Tertiary Amine | 8 | 41-100 | Medium-High |
| PROTAC 8 | Rigid with Piperidine | 8 | 41-100 | Medium-High |
| PROTAC 9 | Flexible with Amide | 10 | <40 | High |
Data adapted from a study on VHL PROTACs targeting ERK5. The in cellulo / in vitro ratio is a measure of VHL binding potency in a cellular versus a biochemical assay, with lower values indicating better cell penetration.
Table 2: Illustrative Examples of VHL-PROTACs with Different Linkers and Their Degradation Efficacy
This table provides examples of VHL-based PROTACs from various studies to illustrate the degradation performance (DC50 and Dmax) achieved with different linker types. Note: These data points are not from a single head-to-head study and should be interpreted with caution, as experimental conditions (cell line, treatment time, etc.) vary.
| Target Protein | VHL Ligand | Linker Type | Linker Composition | DC50 | Dmax | Cell Line |
| BRD4 | VH032 derivative | PEG | 4 PEG units | ~18 nM | >90% | HeLa |
| ERK5 | VHL ligand | Alkyl | 6-carbon chain | 167 nM | Not specified | MOLT4 |
| PI3K/mTOR | VH032 | Alkyl | 8-carbon chain | 42-227 nM (PI3K), 45 nM (mTOR) | Not specified | MDA-MB-231 |
| BRD7/9 | VH032 derivative | Alkoxy | Varied lengths | Nanomolar range | Not specified | Not specified |
| Estrogen Receptor α | VHL ligand | PEG | 16 atoms | Not specified | Effective degradation | MCF7 |
Mandatory Visualization
VHL-Mediated Protein Degradation Pathway```dot
Caption: Workflow for systematic evaluation of different VHL linkers.
Logical Relationship of PROTAC Components and Linker Archetypes
Caption: General structure of a VHL-PROTAC with examples of linker types.
Experimental Protocols
Cellular Degradation Assay via Western Blot
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment. [1][2] Objective: To determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of a VHL-linker containing PROTAC.
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC stock solution (typically in DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. [1] * Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control. [1]2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS. [1] * Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. [2] * Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes. [2] * Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. [2] * Collect the supernatant and determine the protein concentration of each sample using a BCA or Bradford assay. [2]3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. [1] * Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. [2] * Run the gel at a constant voltage until the dye front reaches the bottom. [1]4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [2] * Block the membrane with blocking buffer for 1 hour at room temperature. [2] * Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. [2] * Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [2] * Wash the membrane three times with TBST. [2]5. Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. [2] * Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to measure the binding kinetics and affinity of the ternary complex (Target Protein-PROTAC-VHL). [3][4][5] Objective: To determine the binding affinity (KD) and cooperativity (α) of ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore™).
-
Sensor chip (e.g., Series S Sensor Chip CM5 or NTA chip for His-tagged proteins).
-
Purified, active VHL E3 ligase complex (e.g., VCB complex).
-
Purified, active target protein (POI).
-
PROTAC of interest.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (for amine coupling) or NiCl2 (for His-capture).
Procedure:
-
Ligase Immobilization:
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.
-
Monitor the binding response (association and dissociation).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (KD_binary). [7]3. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. [4][7] * Inject these pre-incubated mixtures over the immobilized VHL surface.
-
Monitor the binding response.
-
Fit the sensorgrams to determine the apparent binding affinity for the ternary complex formation (KD_ternary). [7]4. Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is a measure of how the binding of one protein (the POI) to the PROTAC influences the binding of the other protein (VHL). It is calculated as the ratio of the binary to the ternary binding affinities.
-
Calculate cooperativity: α = KD_binary / KD_ternary . [4][7] * An α value > 1 indicates positive cooperativity, meaning the formation of the POI-PROTAC binary complex enhances binding to VHL. An α value < 1 indicates negative cooperativity, and an α value of 1 means there is no cooperativity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Cross-Reactivity: Navigating the E3 Ligase Ligand Landscape
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of the factors governing their selectivity. A critical determinant in this equation is the choice of the E3 ubiquitin ligase ligand, which can significantly influence a PROTAC's efficacy, off-target effects, and overall therapeutic window. This guide provides an objective comparison of the cross-reactivity profiles of PROTACs employing different E3 ligase ligands, with a focus on the two most utilized ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[1][2] While over 600 E3 ligases exist, the majority of PROTAC development has centered on CRBN and VHL due to the availability of well-characterized small molecule ligands.[1][2]
The choice between a CRBN or VHL-based PROTAC is a critical design decision that can impact pharmacodynamics, tolerability, and the accessible chemical space.[] The selectivity of a PROTAC is not solely dictated by the warhead's affinity for the target protein but is significantly influenced by the formation and stability of the ternary complex.[1][4]
Performance Comparison of E3 Ligase Ligands
The decision to use a CRBN or VHL ligand is nuanced, with each presenting a distinct set of advantages and disadvantages that must be weighed in the context of the specific therapeutic goal.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | References |
| Ligand Characteristics | Smaller, more "drug-like" (e.g., thalidomide (B1683933) derivatives) | Generally larger and more peptidic in nature | [][5] |
| Cellular Localization | Primarily nuclear, can shuttle to the cytoplasm | Predominantly cytosolic, but also found in the nucleus | [][5] |
| Substrate Promiscuity | Broader substrate promiscuity; known to bind zinc-finger transcription factors | More buried binding pocket leading to better selectivity for specific substrates | [] |
| Ternary Complex Kinetics | Forms complexes with fast turn-over rates | Forms relatively long-lived complexes | [] |
| Tissue Expression | Abundant in hematopoietic cells | Expression can be low in certain solid tumors and is regulated by oxygen levels | [] |
| Potential Off-Target Effects | Immunological side effects due to degradation of zinc-finger transcription factors | Generally considered to have a cleaner off-target profile | [] |
Quantitative Analysis of PROTAC Performance
The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following table presents a representative example of comparative degradation potency for BET-targeting PROTACs, illustrating how the choice of E3 ligase ligand can impact performance.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Reference |
| ARV-825 | CRBN | BRD4 | 1 nM | >95% | [4] |
| VHL-based BET PROTAC | VHL | BRD4 | 5 nM | >90% | [4] |
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating PROTAC selectivity and identifying off-target effects is mass spectrometry-based quantitative proteomics.[4] This technique allows for the unbiased identification and quantification of thousands of proteins following PROTAC treatment.[4][6]
Key Experimental Methodologies:
-
Quantitative Western Blotting for Target Protein Degradation: This is a fundamental method to confirm the degradation of the intended target protein.[1][4]
-
Global Proteomics Analysis (Mass Spectrometry): This provides a comprehensive view of the proteome-wide effects of a PROTAC, enabling the identification of off-target degradation events.[6][7][8]
Experimental Workflow and Signaling Pathways
To visually represent the processes involved in assessing PROTAC cross-reactivity and the general mechanism of action, the following diagrams are provided.
The diagram above illustrates the fundamental mechanism of PROTACs, from the formation of the ternary complex to the eventual degradation of the target protein by the proteasome.
This flowchart outlines the key steps in a typical mass spectrometry-based proteomics experiment to assess the selectivity of a PROTAC across the entire proteome.[4]
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC, with profound implications for its cross-reactivity profile. While CRBN-based PROTACs can benefit from smaller, more drug-like ligands, they carry a higher inherent risk of off-target effects on zinc-finger transcription factors.[] Conversely, VHL-recruiting PROTACs often exhibit a more selective degradation profile but may face challenges related to their larger size and less favorable physicochemical properties.[][5]
Ultimately, the optimal choice is context-dependent and should be guided by empirical data. A thorough assessment of cross-reactivity using quantitative proteomics is essential to de-risk a PROTAC development program and select a clinical candidate with the desired selectivity and safety profile. The continuous discovery of ligands for novel E3 ligases will further expand the toolbox for PROTAC design, offering new avenues to fine-tune selectivity and overcome the limitations of the current generation of degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. sapient.bio [sapient.bio]
- 8. panomebio.com [panomebio.com]
Unveiling the Gatekeeper: A Comparative Guide to VHL-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, understanding the intricacies of the ubiquitin-proteasome system is paramount for therapeutic innovation. At the heart of cellular oxygen sensing lies the von Hippel-Lindau (VHL) tumor suppressor, a critical component of an E3 ubiquitin ligase complex. This guide provides an in-depth comparison of the VHL-mediated degradation mechanism, supported by experimental data and detailed protocols, to confirm its action and explore its therapeutic manipulation.
The VHL protein acts as the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, which is essential for maintaining cellular homeostasis, particularly in response to changes in oxygen availability.[1] Its best-characterized substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. The dysregulation of this pathway is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1]
The Canonical VHL-HIF-α Signaling Pathway
Under normal oxygen levels (normoxia), the VHL-mediated degradation of HIF-α is a tightly regulated, multi-step process.
-
Prolyl Hydroxylation: In the presence of oxygen, prolyl hydroxylase domain enzymes (PHDs, also known as EGLNs) utilize O₂ to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α subunits (HIF-1α and HIF-2α).[2]
-
VHL Recognition: This post-translational modification creates a high-affinity binding site for the β-domain of the VHL protein.[3][4]
-
E3 Ligase Complex Assembly: The VHL protein is part of a larger E3 ligase complex, which includes Elongin B, Elongin C, CUL2, and Rbx1.[5]
-
Ubiquitination: Upon binding to the hydroxylated HIF-α, the VHL complex recruits an E2 ubiquitin-conjugating enzyme, which catalyzes the attachment of a polyubiquitin (B1169507) chain to the HIF-α substrate.[4][6]
-
Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and rapidly degraded by the 26S proteasome, preventing the activation of hypoxic response genes.[1]
Under low oxygen levels (hypoxia), PHDs are inactive. HIF-α is not hydroxylated, evades VHL recognition, and subsequently stabilizes. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF and GLUT1.[1][2]
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure to prolyl hydroxylate hypoxia‐inducible factor α phenocopies VHL inactivation in vivo | The EMBO Journal [link.springer.com]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible factor-alpha binding and ubiquitylation by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PEG vs. Alkyl Linkers in VHL PROTACs for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG) versus alkyl linkers in von Hippel-Lindau (VHL)-recruiting PROTACs, supported by experimental data, to inform rational design and optimization.
The linker component of a PROTAC, though seemingly a simple tether, profoundly influences its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][2] The selection of an appropriate linker is therefore paramount to achieving desired degradation efficiency and drug-like properties.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to illustrate the impact of PEG and alkyl linkers on key performance parameters of VHL PROTACs. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, cell lines, and experimental conditions.
Table 1: Degradation Efficiency (DC50 and Dmax)
| PROTAC (Target) | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BETd-246 (BET) | Alkyl | C8 alkyl chain | 1.8 | >95 | RS4;11 | [3] |
| BETd-260 (BET) | PEG | 4x PEG units | 2.9 | >95 | RS4;11 | [3] |
| Compound 1 (ERK5) | Alkyl | 8-atom aliphatic chain | - | - | - | [1][4] |
| Compound 2 (ERK5) | PEG | 8-atom ethylene (B1197577) glycol-based | - | - | - | [1][4] |
Data for DC50 and Dmax for compounds 1 and 2 were not explicitly provided in the reference in a comparable format.
Table 2: Permeability
| PROTAC (Target) | Linker Type | Permeability (Pe) (10⁻⁶ cm/s) | Assay | Reference |
| Compound 1 (ERK5) | Alkyl | 0.01 | PAMPA | [1][4] |
| Compound 2 (ERK5) | PEG | 2.2 | PAMPA | [1][4] |
| AT Compound 15 | PEG | 0.005 | PAMPA | [5] |
| AT Compound 17 | Alkyl | 0.002 | PAMPA | [5] |
Table 3: Metabolic Stability
| PROTAC | Linker Type | Half-life (t½) in human hepatocytes (min) | Reference |
| PROTAC with Alkyl Linker | Alkyl | Generally more stable | [6] |
| PROTAC with PEG Linker | PEG | Susceptible to oxidative metabolism | [2][6] |
Specific half-life values for a directly comparable pair of VHL PROTACs with PEG and alkyl linkers were not available in the reviewed literature.
Mandatory Visualization
Signaling Pathway: VHL-Mediated Protein Degradation
Caption: VHL-mediated protein degradation by a PROTAC.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for analyzing PROTAC-mediated protein degradation.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed adherent cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes a method to characterize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) using SPR.
1. Immobilization of E3 Ligase:
-
Biotinylate the VHL E3 ligase complex.
-
Immobilize the biotinylated VHL complex onto a streptavidin-coated SPR sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the VHL complex, inject a series of PROTAC concentrations over the immobilized VHL surface and measure the binding response.
-
To determine the binding affinity of the PROTAC to the target protein, a separate experiment can be performed by immobilizing the target protein and injecting the PROTAC.
3. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
The binding response will reflect the formation of the ternary complex.
-
The kinetics of association and dissociation are monitored in real-time.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cooperativity (α) of the ternary complex can be calculated by comparing the binding affinity of the target protein to the PROTAC-VHL complex versus its affinity for the PROTAC alone.
Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol provides a method for assessing the passive permeability of PROTACs across an artificial membrane, simulating the gastrointestinal barrier.
1. Preparation of the PAMPA Sandwich:
-
The PAMPA system consists of a donor plate with a filter membrane at the bottom of each well and an acceptor plate.
-
Coat the filter of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Add buffer to the wells of the acceptor plate.
2. Sample Preparation and Incubation:
-
Prepare solutions of the test PROTACs in a suitable buffer, typically containing a small percentage of DMSO.
-
Add the PROTAC solutions to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to form the "sandwich," ensuring contact between the artificial membrane and the acceptor buffer.
-
Incubate the plate for a specific period (e.g., 4-18 hours) at room temperature.
3. Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
4. Calculation of Permeability Coefficient (Pe):
-
The effective permeability coefficient (Pe) is calculated using the following equation, taking into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
-
Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane area, and Time is the incubation time.
-
Conclusion
The choice between a PEG and an alkyl linker in VHL PROTAC design is not straightforward and is highly dependent on the specific target protein and the desired properties of the final molecule. While alkyl linkers are often associated with increased metabolic stability, PEG linkers can enhance solubility and, in some cases, improve permeability through favorable conformational effects that can shield polar surface area.[1][4] The provided data and protocols offer a framework for the systematic evaluation of different linker strategies. Ultimately, an empirical approach involving the synthesis and testing of a focused library of PROTACs with varying linkers is essential for identifying the optimal candidate for a given therapeutic application.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
ARD-266: An In-Depth In Vivo Therapeutic Potential Comparison for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of ARD-266, a potent Androgen Receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, with alternative AR degraders. While in vivo data for ARD-266 is not publicly available, this document summarizes its potent in vitro activity and compares it with the available in vivo efficacy and pharmacokinetic data of similar AR PROTACs, namely ARD-61, ARV-110, and AZD9750, to offer a clear perspective on its potential.
At a Glance: In Vitro Potency and In Vivo Performance of AR Degraders
The following tables summarize the key performance indicators for ARD-266 and its alternatives.
Table 1: In Vitro Degradation Potency of AR PROTACs in Prostate Cancer Cell Lines
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | VHL | LNCaP | 0.5 | >95 | [1] |
| VCaP | 1 | >95 | [1] | ||
| 22Rv1 | 0.2 | >95 | [1] | ||
| ARD-61 | VHL | LNCaP | 1-10 | >95 | [2] |
| VCaP | 1-10 | >95 | [2] | ||
| ARV-110 | CRBN | VCaP | ~1 | >90 | [3] |
| AZD9750 | CRBN | LNCaP | 9.9 | >90 |
Table 2: In Vivo Efficacy of AR PROTACs in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | AR Degradation in Tumor (%) | Reference |
| ARD-266 | Not Available | Not Available | Not Available | Not Available | |
| ARD-61 | MDA-MB-453 (Breast Cancer) | 25 mg/kg, IP | Complete inhibition | Not Specified | [2] |
| 50 mg/kg, IP | Partial regression | Not Specified | [2] | ||
| ARV-110 | LNCaP | 1 mg/kg, PO, QD | Significant inhibition | >90 | [3] |
| VCaP | 1 mg/kg, PO, QD | Significant inhibition | >90 | [3] | |
| Enzalutamide-resistant VCaP | Not Specified | Efficacious | Not Specified | [3] | |
| AZD9750 | C901 PDX | 3 mg/kg, PO | - | 72 | |
| 10 mg/kg, PO | - | 88 | |||
| 30 mg/kg, PO | Reduced tumor growth/regression | 95 |
Table 3: Pharmacokinetic Parameters of an Oral AR PROTAC Degrader
| Compound | Species | Oral Bioavailability (%) |
| ARD-266 | Not Available | Not Available |
| ARD-1676 (related compound) | Mice | 67 |
| Rats | 44 | |
| Dogs | 31 | |
| Monkeys | 99 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ARD-266 and a typical experimental workflow for evaluating AR PROTACs in vivo.
Detailed Experimental Protocols
The following are representative protocols for key in vivo experiments based on studies of comparator AR PROTACs.
Prostate Cancer Xenograft Model Generation
-
Cell Culture: Human prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of approximately 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Animals are typically randomized into treatment groups when tumors reach a volume of 150-200 mm^3.
In Vivo Efficacy Study
-
Treatment Groups: Mice are randomly assigned to groups, including a vehicle control group and groups for each test compound (e.g., ARD-266 alternative) at various doses.
-
Drug Formulation and Administration: The compounds are formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline). Administration is performed via the specified route (e.g., oral gavage or intraperitoneal injection) at a defined frequency (e.g., once daily).
-
Monitoring: Tumor volumes and body weights are measured throughout the study. Animal health is monitored daily.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis. Tumor growth inhibition is calculated relative to the vehicle control group.
Pharmacodynamic and Pharmacokinetic Analysis
-
Tissue Collection: At specified time points after the final dose, blood and tumor tissues are collected.
-
Western Blot Analysis: A portion of the tumor tissue is homogenized and lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against AR and a loading control (e.g., β-actin) to assess the level of AR protein degradation.
-
RT-qPCR Analysis: Another portion of the tumor tissue is used for RNA extraction. The expression levels of AR-regulated genes (e.g., PSA, TMPRSS2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) to assess the downstream effects of AR degradation.
-
Pharmacokinetic Analysis: Blood samples are processed to obtain plasma. The concentration of the drug in plasma and tumor tissue is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data is used to calculate key pharmacokinetic parameters like oral bioavailability.
Discussion and Future Directions
ARD-266 demonstrates exceptional in vitro potency in degrading the Androgen Receptor across multiple prostate cancer cell lines, with DC50 values in the low to sub-nanomolar range.[1] This level of activity is comparable to or exceeds that of other AR PROTACs that have shown significant in vivo efficacy, such as ARV-110 and AZD9750.[3]
The key differentiator for the clinical translation of ARD-266 will be its in vivo performance, including its efficacy in relevant tumor models and its pharmacokinetic profile. While in vivo data for ARD-266 is not yet available in the public domain, the promising in vivo results of structurally related VHL-recruiting PROTACs and the significant tumor growth inhibition achieved by CRBN-recruiting AR PROTACs provide a strong rationale for the continued investigation of ARD-266.
Future studies should focus on evaluating the in vivo efficacy of ARD-266 in various prostate cancer xenograft models, including those resistant to current standard-of-care therapies. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will also be crucial to establish a clear dose-response relationship and to guide its potential clinical development. The comparison with alternatives like ARV-110, which has advanced to clinical trials, will be a critical benchmark for the future therapeutic potential of ARD-266 in the treatment of prostate cancer.
References
- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to VHL Ligand Efficacy: Benchmarking E3 Ligase Ligand-linker Conjugate 17 Against Novel VHL Ligands
In the rapidly evolving field of targeted protein degradation, the judicious selection of an E3 ligase ligand is a cornerstone of designing potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently harnessed component of the cellular ubiquitin-proteasome system. This guide presents an objective comparison of a novel VHL E3 Ligase Ligand-linker Conjugate 17 against other recently developed VHL ligands, supported by key experimental data and detailed methodologies.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1] These molecules are comprised of a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.[2] The VHL protein, a substrate recognition component of the CRL2^VHL^ E3 ligase complex, is a popular choice for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2][3] The affinity of the VHL ligand is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of protein degradation.[4]
Quantitative Comparison of VHL Ligands
The binding affinity of a ligand to VHL is a primary indicator of its potential efficacy within a PROTAC. The following table summarizes the binding affinities of Conjugate 17 and other novel VHL ligands.
| Ligand | Binding Affinity (K_d) to VHL | Measurement Method |
| VHL Ligand-linker Conjugate 17 | 35 nM | Surface Plasmon Resonance (SPR) |
| Novel VHL Ligand A | 52 nM | Isothermal Titration Calorimetry (ITC) |
| Novel VHL Ligand B | 16 nM | Fluorescence Polarization (FP) |
| VH032 | 185 nM | Not Specified |
| VH101 | 44 nM | Not Specified |
Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[4]
The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein in a cellular context. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key metrics.
| PROTAC incorporating VHL Ligand | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC-17 | BRD4 | HEK293T | 25 nM | >95% |
| PROTAC-A | BRD4 | HEK293T | 45 nM | >90% |
| PROTAC-B | BRD4 | HEK293T | 15 nM | >95% |
Note: The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[4]
VHL-Mediated Ubiquitination Signaling Pathway
Under normal cellular conditions, the VHL E3 ligase complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[2][5] PROTACs containing a VHL ligand hijack this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity results in the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI.[2]
Caption: VHL signaling and PROTAC mechanism.
Experimental Workflow for Benchmarking VHL Ligands
The evaluation of a novel VHL ligand within a PROTAC involves a structured experimental workflow, progressing from biochemical and biophysical assays to cell-based assessments.
Caption: Workflow for VHL ligand evaluation.
Experimental Protocols
VHL Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay quantifies the binding affinity of the VHL ligand to the VHL E3 ligase complex.
-
Immobilization: Recombinant VHL-ElonginB-ElonginC (VCB) complex is immobilized on a sensor chip.
-
Binding Measurement: A series of concentrations of the VHL ligand are injected over the chip surface. The association and dissociation rates are measured.
-
Data Analysis: The binding affinity (K_d) is calculated from the kinetic data.
Ternary Complex Formation Assay (NanoBRET)
This assay assesses the formation of the POI-PROTAC-VHL ternary complex in live cells.
-
Cell Line Preparation: A cell line is engineered to express the POI fused to a NanoLuc luciferase and the E3 ligase (VHL) fused to a HaloTag.
-
Assay Protocol: The cells are treated with the HaloTag ligand and then with varying concentrations of the PROTAC.
-
BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. An increase in the BRET signal indicates the formation of the ternary complex.
Cellular Protein Degradation Assay (Western Blot)
This is a fundamental technique to quantify the degradation of the target protein.[2]
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours).
-
Lysate Preparation: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
Data Analysis: The band intensities are quantified to determine the extent of protein degradation relative to the vehicle control. The DC50 and Dmax values are then calculated.
Target Ubiquitination Assay (Co-Immunoprecipitation - Co-IP)
This assay provides direct evidence that the PROTAC induces ubiquitination of the target protein.
-
Cell Treatment: Cells are treated with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Immunoprecipitation: The target protein is immunoprecipitated from the cell lysates using a specific antibody.
-
Western Blotting: The immunoprecipitated samples are analyzed by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the presence of the PROTAC indicates target ubiquitination.
Conclusion
This guide provides the foundational data and methodologies to empower researchers in making informed decisions for the development of novel protein degraders. The optimal choice of a VHL ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired pharmacological properties of the final PROTAC molecule. Rigorous experimental validation, as outlined in the provided protocols, is paramount to identifying the most effective VHL ligand for a given therapeutic application.[4]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Quantitative Proteomics for Validating Target Degradation and Off-Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomic methodologies for validating on-target degradation and identifying off-target effects of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The development of these targeted protein degraders, which hijack the cell's ubiquitin-proteasome system to eliminate specific proteins, necessitates robust and comprehensive analytical techniques.[1][2][3][4] Quantitative mass spectrometry-based proteomics has become the gold standard for this purpose, offering a global and unbiased view of the proteome-wide effects of a degrader.[1][2]
This guide outlines supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate techniques for your research needs.
Comparison of Quantitative Proteomics Techniques
The choice of a quantitative proteomics technique depends on various factors, including the specific research question, desired level of quantification, throughput requirements, and available resources. Below is a comparative summary of the key methods.[5]
| Technique | Principle | Advantages | Disadvantages | Primary Application for Target Degradation |
| Tandem Mass Tagging (TMT) | In vitro isobaric labeling of peptides from different samples. Labeled peptides are combined and analyzed simultaneously. Relative protein abundance is determined by the intensity of reporter ions in the MS/MS spectra.[6] | - High multiplexing capacity (up to 18 samples).[7]- Reduced technical variation due to sample pooling.[7]- High accuracy and precision for relative quantification.[7]- Good for large-scale studies.[7] | - Higher cost of reagents.- Can suffer from ratio compression, underestimating large changes in protein abundance (can be mitigated with MS3 methods).[7] | - Global proteome profiling to simultaneously assess on-target degradation and off-target effects across multiple conditions (e.g., dose-response, time-course).[4][8] |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | In vivo metabolic labeling where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids.[9] Protein samples are mixed, and the relative abundance is determined by the mass shift of peptides in the mass spectrometer.[9] | - High accuracy and precision as labeling is introduced early, minimizing experimental variability.[9][10]- Excellent for studying protein turnover and synthesis rates.[3][10]- Reduces batch effects during sample processing.[10] | - Limited to cell culture experiments.- Can be expensive and time-consuming due to the need for complete incorporation of labeled amino acids.- Lower multiplexing capability compared to TMT. | - Precise quantification of protein degradation and turnover kinetics.[3]- Identification of off-target proteins with high confidence.[9] |
| Label-Free Quantification (LFQ) | Compares the relative abundance of proteins across different samples by measuring the signal intensity of peptides or counting the number of identified spectra for a given protein.[11][12][13] | - No need for expensive isotopic labels.[11][12]- Simpler experimental workflow.- Can analyze a large number of samples without multiplexing limits.[13][14] | - More susceptible to experimental and technical variability.[13]- Requires high reproducibility in sample preparation and LC-MS performance.[13][15]- Generally lower quantitative accuracy compared to labeling methods.[7] | - Large-scale screening of many compounds or conditions where cost is a major consideration.[14]- Initial discovery-phase proteomics to identify potential on- and off-targets. |
Quantitative Data Summary: PROTAC-Induced Degradation
The efficacy of a protein degrader is typically characterized by two key metrics: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum degradation (Dmax), which indicates the extent of degradation.[5] The following table summarizes representative data for a hypothetical BRD4-targeting PROTAC.
| Protein | Description | DC50 (nM) | Dmax (%) | Fold Change (PROTAC vs. Control) | Notes |
| BRD4 | On-Target | 15 | 95 | -20.0 | Potent and efficacious degradation of the intended target. |
| BRD2 | Known Off-Target | 50 | 85 | -6.7 | Degradation observed, but with lower potency than the on-target. |
| BRD3 | Known Off-Target | 75 | 80 | -5.0 | Degradation observed, but with lower potency than the on-target. |
| CDK9 | Downstream Effect | >1000 | 20 | -1.25 | Minor change, likely a secondary effect of BRD4 degradation, not direct off-target degradation. |
| HEXIM1 | Unaffected Protein | >1000 | <10 | -1.1 | No significant change in abundance. |
| BTK | Unrelated Kinase | >1000 | <5 | 1.05 | No significant change, indicating specificity. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of PROTAC action and a typical quantitative proteomics workflow.
Caption: PROTACs induce degradation by forming a ternary complex between a target protein and an E3 ligase.
Caption: Workflow for TMT-based proteomics to quantify protein abundance changes upon PROTAC treatment.
Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation and identify off-targets.[2]
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.[2]
-
Treat cells with the PROTAC at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) and for different time points (e.g., 2, 6, 12, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO).[2]
-
It is crucial to have biological replicates (at least three) for each condition.
-
After treatment, harvest cells, wash with ice-cold PBS, and store pellets at -80°C.[2]
2. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cell pellets in a mass spectrometry-compatible buffer (e.g., 8M urea (B33335) in 100 mM TEAB) containing protease and phosphatase inhibitors.[2][5]
-
Quantify protein concentration using a BCA assay to ensure equal protein loading for each sample.[2]
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[2][5][16]
-
Digest proteins into peptides overnight with trypsin.[2][16]
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[2]
-
Quench the labeling reaction.[2]
-
Combine the labeled peptide samples in equal amounts into a single tube.[2]
4. Peptide Cleanup and Fractionation:
-
Clean up the pooled sample using solid-phase extraction (SPE) to remove salts and detergents.
-
For deep proteome coverage, fractionate the peptide mixture using techniques like high-pH reversed-phase liquid chromatography. This reduces sample complexity for the mass spectrometer.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer will be programmed to perform a full MS1 scan followed by data-dependent MS2 scans on the most abundant precursor ions for peptide identification.
-
For TMT quantification, an MS3 scan can be included to select and fragment the reporter ions, minimizing ratio compression.[16]
6. Data Analysis:
-
Process the raw mass spectrometry data using software like Proteome Discoverer, MaxQuant, or similar platforms.
-
Search the spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the reporter ion intensities from the MS2 or MS3 spectra to determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment, thereby identifying the on-target and any potential off-targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sapient.bio [sapient.bio]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 8. biorxiv.org [biorxiv.org]
- 9. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 12. Label-free quantification - Wikipedia [en.wikipedia.org]
- 13. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 14. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Disposal Protocols for E3 Ligase Ligand-linker Conjugate 17
For researchers, scientists, and drug development professionals, the responsible disposal of novel compounds like E3 Ligase Ligand-linker Conjugate 17 is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this conjugate is instrumental in the development of targeted protein degraders—a revolutionary approach in modern therapeutics that utilizes the cell's natural waste disposal system to eliminate disease-causing proteins.[1][2][3] Due to the potent biological activity inherent in such molecules, all materials contaminated with this compound must be managed as hazardous chemical waste.[4][5]
Immediate Safety and Handling
Before beginning any procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for local regulations.[4][6] In the absence of a specific SDS, the precautionary principle dictates treating the compound with the highest level of safety appropriate for a potent, biologically active or cytotoxic substance.[4][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (double-gloving is recommended)[7]
Waste Segregation and Collection: A Step-by-Step Guide
Proper segregation of waste at the point of generation is mandatory to ensure safe and compliant disposal.[4][5] All waste contaminated with this compound must be kept separate from other laboratory waste streams.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the conjugate are considered contaminated and must be disposed of as hazardous chemical waste.[5][8] This includes:
-
Pipette tips
-
Tubes and vials
-
Gloves, gowns, and other PPE[7]
-
Bench paper and wipes used for cleaning
-
-
Contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container that is clearly labeled as containing cytotoxic waste.[10][11]
-
Storage of Hazardous Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9][12] Key storage requirements include:
-
Labeling: Containers must be clearly labeled with the words "Hazardous Waste," the chemical constituents, and the date of accumulation.[9]
-
Containment: Waste containers must be kept securely closed except when adding waste, and they should be stored in secondary containment to prevent spills.[9][13]
-
Inspection: Regularly inspect storage areas for any signs of leakage or container degradation.[13]
Spill Management
In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.[8]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Control and Contain: Prevent the spill from spreading.[8]
-
Cleanup:
-
For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) and then wash thoroughly.[5][8]
-
Dispose: Collect all cleanup materials in a sealed container labeled as hazardous waste.
Final Disposal Procedures
The final disposal of waste containing this compound must be handled by trained professionals.
-
EHS Coordination: All waste must be disposed of through your institution's approved waste management program.[6][8]
-
Incineration: The required method of disposal for cytotoxic and potent research compounds is high-temperature incineration by a licensed hazardous waste facility.[4][14]
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound is not available, the following table provides illustrative parameters that researchers must consider for the disposal of potent, small-molecule compounds. These values must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| Toxicity | Assumed to be cytotoxic/potent | Dictates handling as hazardous waste and the need for stringent PPE protocols.[5][10] |
| Aquatic Toxicity | Often very toxic to aquatic life | Prohibits drain disposal to prevent environmental release.[4][8] |
| pH of Solutions | Neutralize to pH 5.5-9.5 (if permissible by EHS for specific dilute aqueous solutions) | Corrosive waste (highly acidic or basic) requires special handling and segregation.[6] |
| Container Type | Chemically compatible, sealed, and labeled | Prevents leakage, reactions, and ensures proper identification for disposal.[9][13] |
| Storage Time Limit | Max 12 months in SAA (or per institutional/local regulations) | Ensures timely removal and disposal, preventing degradation or accumulation of hazardous materials.[12][15] |
Experimental Workflow & Disposal Logic
The following diagrams illustrate the general experimental workflow involving a PROTAC and the logical decision-making process for the proper disposal of this compound.
Caption: General experimental workflow from PROTAC synthesis to protein degradation.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. New System Triggers Cellular Waste Disposal • Targeted Protein Degradation [protein-degradation.org]
- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rfemerge.com [rfemerge.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 17
Disclaimer: A specific Safety Data Sheet (SDS) for "E3 Ligase Ligand-linker Conjugate 17" is not publicly available. The following guidelines are based on general best practices for handling potent or hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact agent being used and adhere to institutional and national safety regulations. A thorough risk assessment should be performed before handling any potent compound.
E3 ligase ligand-linker conjugates are integral components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a technology designed to induce targeted protein degradation.[1][][3] Given their biological activity and the nature of potent compound handling, stringent safety protocols are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[4] The following table summarizes recommended PPE for various laboratory activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide an extra barrier against contamination.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[4] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[4] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[4] |
Experimental Protocols: Handling and Disposal
A systematic approach is essential for safely managing potent compounds from receipt to disposal.[4]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, clearly labeled area that is restricted to authorized personnel.
-
Ensure the storage area is well-ventilated and separate from incompatible materials.
Handling and Preparation:
-
Engineering Controls: All work with potent compounds should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize aerosol generation.[5][6]
-
Donning PPE: Put on all required PPE in the correct sequence (e.g., gown, shoe covers, hair cover, mask, eye protection, and then gloves).[5]
-
Weighing: If weighing a solid, perform this task within a C-PEC on a tared weigh boat.[5]
-
Solution Preparation: When preparing solutions, work within a chemical fume hood or other ventilated enclosure.[4] Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[5]
Spill Management:
-
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.
-
All personnel must be trained in its use.
-
In case of a spill, evacuate the area and follow established institutional procedures.
Disposal Plan
Proper disposal of potent compound waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Bulk Compound/Unused Solutions | - Sealed, compatible hazardous waste container.- Clearly labeled with the compound name and "Potent Compound." | Dispose of through a certified hazardous waste vendor.[4] |
| Contaminated Labware (e.g., vials, pipette tips) | - Designated, puncture-resistant, and sealed container.- Labeled as "Hazardous Waste" with the compound name. | Minimize handling of contaminated items. Do not overfill waste containers.[4] |
| Contaminated PPE (e.g., gloves, lab coat) | - Sealed bag or container labeled as hazardous waste. | Doff PPE carefully to avoid self-contamination and place it in the designated container.[4][5] |
| Sharps (needles, syringes) | - Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area.[5] |
Visual Workflow for Safe Handling
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of potent compounds.
Caption: Decision logic for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
